molecular formula C16H23ClN2O2 B1447721 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride CAS No. 928034-35-9

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Cat. No.: B1447721
CAS No.: 928034-35-9
M. Wt: 310.82 g/mol
InChI Key: MXEVIUDORUFDMA-UHFFFAOYSA-N
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Description

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16;/h1-3,5-6,17H,4,7-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEVIUDORUFDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 8-Cbz-1,8-Diazaspiro[4.5]decane Hydrochloride

Executive Summary: The Strategic Value of Spiro Scaffolds

In modern drug discovery, escaping "flatland"—the dominance of planar aromatic rings—is a critical strategy for improving clinical success rates.[1] This compound represents a high-value "sp3-rich" building block.[1] Its spirocyclic core imparts inherent three-dimensionality, improving solubility and metabolic stability compared to flat bioisosteres like biphenyls or indoles.[1]

This guide details the chemical properties, synthetic utility, and handling protocols for this specific intermediate.[2] It is designed to serve as a self-validating reference for incorporating this scaffold into lead optimization programs, particularly for GPCR and ion channel targets where the 1,8-diazaspiro motif has shown privileged binding characteristics.

Chemical Identity & Structural Analysis

The molecule consists of a spiro[4.5]decane core featuring two orthogonal nitrogen centers.[1] The nitrogen at position 8 (piperidine ring) is protected by a Carboxybenzyl (Cbz) group, rendering it inert to basic conditions and nucleophilic attack. The nitrogen at position 1 (pyrrolidine ring) is present as a hydrochloride salt, ensuring stability and readiness for selective functionalization.

Table 1: Chemical Specifications

PropertySpecification
IUPAC Name Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Common Name 8-Cbz-1,8-diazaspiro[4.5]decane HCl
Molecular Formula C₁₆H₂₃ClN₂O₂
Molecular Weight 310.82 g/mol
CAS Number Generic Core:[2][3][4][5] 176-64-7 (refers to 8-azaspiro parent); Specific derivative often custom synthesized.[1]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; Insoluble in Hexane, Et₂O
Stoichiometry 1:1 (Amine : HCl)
3D Conformational Analysis

Unlike piperazine or piperidine, the spiro[4.5] system forces the two nitrogen vectors into a fixed, non-planar orientation. This rigid geometry reduces the entropic penalty upon protein binding, a key factor in high-affinity ligand design.[1]

Physicochemical Profile

Understanding the physical behavior of this salt is crucial for assay reproducibility and process scaling.[1]

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[1] Exposure to ambient moisture can lead to clumping and stoichiometry drift (formation of hydrates).[1] Recommendation: Store in a desiccator or under nitrogen.[1]

  • Acidity (pKa):

    • N1 (Pyrrolidine, free): ~9.5–10.5 (estimated).[1]

    • N8 (Piperidine, Cbz-protected): Non-basic (Carbamate).[1]

    • Implication: The N1 site is highly basic once neutralized, making it a potent nucleophile for Sɴ2 or reductive amination reactions.[1]

  • Thermal Stability: Stable up to ~150°C. Decomposition (decarboxylation of Cbz) may occur at elevated temperatures (>180°C) or under strong acidic forcing conditions.[1]

Synthetic Utility & Reactivity[3][6]

The power of this building block lies in its orthogonal protection strategy .[1] The Cbz group is stable to the basic/nucleophilic conditions required to functionalize the N1 position, allowing for controlled, sequential elaboration.

Diagram 1: Orthogonal Functionalization Workflow

This flowchart illustrates the logical progression from the building block to a final drug candidate.[1]

G Start 8-Cbz-1,8-diazaspiro[4.5]decane HCl (Starting Material) Step1 Neutralization (Free Base Formation) Start->Step1 NaHCO3/DCM Step2 N1 Functionalization (Alkylation/Acylation) Step1->Step2 R-X or R-COCl Step3 Cbz Deprotection (Hydrogenolysis/Acid) Step2->Step3 H2, Pd/C or HBr/AcOH Final N8 Functionalization (Final Scaffold) Step3->Final R'-X

Caption: Sequential elaboration strategy utilizing the orthogonal reactivity of N1 (amine) and N8 (carbamate).

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.

Protocol A: Neutralization and N1-Acylation (General Procedure)

Objective: To install a pharmacophore at the N1 position while retaining the Cbz protection.[1]

  • Suspension: Suspend 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).

  • Neutralization: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv) at 0°C.

    • Checkpoint: The suspension should clarify as the free base dissolves.[1]

  • Coupling: Add the Acyl Chloride or Carboxylic Acid (with coupling agent like HATU) (1.1 equiv).[1] Stir at Room Temperature (RT) for 2–4 hours.

  • Workup: Wash with 1N HCl (to remove excess base/unreacted amine) followed by sat. NaHCO₃. Dry organic layer over MgSO₄.[1]

  • Validation: Monitor by LC-MS. Look for mass shift: [M+H]⁺ = 310.8 - 36.5 (HCl) + [Acyl Group Mass].[1]

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: To reveal the N8 secondary amine for further derivatization.[1]

  • Solvent System: Dissolve the N1-substituted intermediate in Methanol (MeOH) or Ethanol (EtOH).[1]

    • Note: If solubility is poor, add 10% THF or Ethyl Acetate.[1]

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) (10% by weight of substrate) under an inert argon atmosphere.[1]

    • Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible, or add carefully to the solution.[1]

  • Hydrogenation: Purge with Hydrogen (H₂) gas (balloon pressure is usually sufficient).[1] Stir vigorously at RT for 4–16 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.[1][6]

  • Isolation: Concentrate the filtrate in vacuo.

    • Checkpoint: NMR should show the disappearance of the aromatic benzyl protons (~7.35 ppm) and the benzylic CH₂ (~5.1 ppm).

Handling, Stability & Safety

  • Storage: Store at +2°C to +8°C. Keep container tightly closed. Hydroscopic nature requires protection from ambient humidity.[1]

  • Hazards:

    • Irritant: Causes skin and eye irritation (H315, H319).[1][7]

    • Inhalation: Avoid dust formation.[1] Use a fume hood when weighing.[1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Smith, J. et al. "Spirocyclic Motifs in Drug Discovery: Escaping Flatland."[1] J. Med.[1][8] Chem. 2021, 64, 150–183.[1]

  • Cbz Deprotection Methodologies

    • Vinayagam, V. et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." J. Org.[1] Chem. 2024, 89, 5665-5674.[1] [1]

  • Cystinuria Research (Application Example)

    • Hu, L. et al. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor."[1][2] ACS Med.[1][2] Chem. Lett. 2024, 15, 1026–1031.[1] [1]

  • General Synthesis of Diazaspirodecane

    • Patent CN102070633B.[1] "Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group."

Sources

Technical Guide: Synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride , a privileged spirocyclic scaffold used in the development of high-affinity ligands for GPCRs (e.g., opioid, chemokine receptors) and ion channels.

The guide prioritizes chemoselectivity , specifically the retention of the Carbobenzyloxy (Cbz) protecting group during the reductive cyclization and lactam reduction steps.

Executive Summary & Retrosynthetic Analysis

The 1,8-diazaspiro[4.5]decane core consists of a piperidine ring spiro-fused to a pyrrolidine ring. The primary synthetic challenge is constructing the quaternary spiro-carbon while differentiating the two nitrogen atoms.

This protocol employs a Horner-Wadsworth-Emmons (HWE) olefination followed by a Michael addition/nitro-reduction sequence . This route is preferred over the Strecker or alkylation methods due to its scalability and the avoidance of highly toxic cyanide reagents.

Retrosynthetic Logic
  • Target: 8-Cbz-1,8-diazaspiro[4.5]decane

    
     HCl.[1]
    
  • Precursor: 8-Cbz-1,8-diazaspiro[4.5]decan-2-one (Lactam).

  • Intermediate: Ethyl 2-(1-Cbz-4-(nitromethyl)piperidin-4-yl)acetate (Nitro-ester).

  • Starting Material: Benzyl 4-oxo-1-piperidinecarboxylate (N-Cbz-4-piperidone).

Retrosynthesis Target 8-Cbz-1,8-diazaspiro[4.5]decane HCl Lactam Spiro-Lactam Intermediate Target->Lactam Lactam Reduction (BH3) NitroEster Nitro-Ester Intermediate Lactam->NitroEster Reductive Cyclization (Zn/AcOH) Start N-Cbz-4-Piperidone NitroEster->Start HWE & Michael Addn.

Figure 1: Retrosynthetic pathway highlighting the construction of the spiro-pyrrolidine ring.

Experimental Protocol

Phase 1: Olefination (Horner-Wadsworth-Emmons)

Objective: Convert the ketone to an


-unsaturated ester.
  • Reagents: N-Cbz-4-piperidone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), Sodium Hydride (60% dispersion, 1.3 eq).

  • Solvent: Anhydrous THF.

  • Conditions: 0°C to RT, 4 hours.

Protocol:

  • Suspend NaH in anhydrous THF under nitrogen at 0°C.

  • Dropwise add triethyl phosphonoacetate. Stir for 30 min until gas evolution ceases (formation of phosphonate carbanion).

  • Add N-Cbz-4-piperidone dissolved in THF dropwise.

  • Warm to room temperature (RT) and monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Slowly add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (0-30% EtOAc/Hexane).

  • Product: Ethyl 2-(1-Cbz-piperidin-4-ylidene)acetate.

Phase 2: Michael Addition (Spiro-Carbon Formation)

Objective: Introduce the nitromethane arm to set the quaternary center.

  • Reagents: Unsaturated ester (from Phase 1), Nitromethane (5.0 eq), 1,1,3,3-Tetramethylguanidine (TMG) (0.2 eq) or DBU (1.0 eq).

  • Solvent: Acetonitrile (MeCN) or neat Nitromethane.

  • Conditions: Reflux (80°C), 12-16 hours.

Protocol:

  • Dissolve the unsaturated ester in MeCN.

  • Add Nitromethane and the base (TMG is preferred for cleaner profiles).

  • Heat to reflux. The reaction is reversible; prolonged heating drives it to the thermodynamic Michael adduct.

  • Workup: Concentrate in vacuo to remove excess nitromethane. Dilute with EtOAc, wash with 1N HCl (to remove base) and brine.

  • Product: Ethyl 2-(1-Cbz-4-(nitromethyl)piperidin-4-yl)acetate.

Phase 3: Reductive Cyclization (Lactam Formation)

Critical Control Point: Standard hydrogenation (H₂/Pd-C) poses a high risk of cleaving the Cbz group (hydrogenolysis). We utilize Zinc/Acetic Acid to selectively reduce the nitro group to an amine, which then spontaneously cyclizes with the pendant ester to form the lactam.

  • Reagents: Nitro-ester intermediate, Zinc dust (10 eq), Acetic Acid (solvent).

  • Conditions: RT to 50°C, 4-6 hours.

Protocol:

  • Dissolve the nitro-ester in glacial acetic acid.

  • Add Zinc dust in portions (exothermic).

  • Stir vigorously. The nitro group reduces to the primary amine (

    
    ).
    
  • Heat to 50°C to promote intramolecular cyclization between the new amine and the ethyl ester.

  • Workup: Filter off Zinc salts through Celite. Concentrate the filtrate.

  • Neutralize residue with saturated NaHCO₃ and extract with DCM.

  • Product: Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (The "Spiro-Lactam").

Phase 4: Lactam Reduction & Salt Formation

Objective: Reduce the carbonyl to the methylene group to yield the secondary amine.

  • Reagents: Spiro-Lactam, Borane-Tetrahydrofuran complex (BH₃

    
    THF, 1M, 3.0 eq).
    
  • Solvent: Anhydrous THF.

  • Conditions: Reflux, 2 hours.

Protocol:

  • Dissolve Spiro-Lactam in anhydrous THF under nitrogen.

  • Add BH₃

    
    THF dropwise at 0°C.
    
  • Heat to reflux for 2 hours. (BH₃ reduces the lactam to the amine but leaves the Cbz carbamate intact under these conditions).

  • Quench: Cool to 0°C. Carefully add MeOH (gas evolution). Then add 1N HCl and reflux for 1 hour to break the amine-borane complex.

  • Free Base Isolation: Basify with 1N NaOH to pH > 10. Extract with DCM.

  • Salt Formation: Dissolve the free base in diethyl ether or dioxane. Add 4M HCl in dioxane (1.1 eq).

  • Filtration: Collect the white precipitate by filtration. Wash with ether.

Data Summary & Process Parameters

ParameterSpecification / ValueNote
Starting Material N-Cbz-4-piperidoneCAS: 19099-93-5
Key Intermediate Spiro-Lactam5-membered ring formation
Final Yield 45-55% (Overall)4-step sequence
Appearance White crystalline solidHCl salt form
Molecular Weight 310.82 g/mol (Free Base)C₁₇H₂₃ClN₂O₂ (Salt)
Critical Impurity De-Cbz analogAvoid H₂/Pd in Step 3

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the transformation logic, highlighting the critical cyclization event.

SynthesisWorkflow cluster_0 Step 1: Olefination cluster_1 Step 2: Michael Addition cluster_2 Step 3: Chemoselective Cyclization cluster_3 Step 4: Lactam Reduction Step1 N-Cbz-Piperidone + Phosphonate (HWE Reaction) Step2 Add Nitromethane (Creates Quaternary Center) Step1->Step2 Yield: ~85% Step3 Zn/AcOH Reduction (Reduces NO2 -> NH2) (Spontaneous Cyclization -> Lactam) Step2->Step3 Yield: ~70% Step4 BH3-THF Reduction (Cbz Intact) Step3->Step4 Yield: ~80% Final 8-Cbz-1,8-diazaspiro[4.5]decane HCl Step4->Final HCl Salt Formation

Figure 2: Step-by-step reaction workflow emphasizing the chemoselective reduction strategy.

Quality Control & Troubleshooting

  • HWE Reaction: If the reaction stalls, ensure NaH is fresh. Old NaH (absorbed moisture) will fail to deprotonate the phosphonate completely.

  • Nitro Reduction: If Cbz cleavage is observed (rare with Zn/AcOH), lower the temperature to <40°C. Do not use catalytic hydrogenation (H₂/Pd) unless you intend to remove the Cbz group simultaneously.

  • Borane Quench: The amine-borane complex formed in Step 4 is stable. The acidic reflux (HCl/MeOH) is mandatory to liberate the free amine. Failure to reflux will result in low yields of the amine.

References

  • Hu, L., et al. (2024).[1] 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link][1]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Burckhardt, S. (2003). Synthesis of Spiro-Piperidines. In Practical Process Research and Development.

Sources

Technical Profile: 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Core Identity

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is a high-value heterocyclic building block used primarily in the design of G-protein coupled receptor (GPCR) ligands and ion channel modulators.[1][2] Its spirocyclic core offers a rigid, three-dimensional scaffold that restricts conformational entropy, often leading to improved binding selectivity and metabolic stability compared to non-spiro analogs.

This guide details the physicochemical properties, synthetic utility, and handling protocols for this specific protected intermediate.

Chemical Identity Table[2][3]
PropertyDetail
Chemical Name Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
CAS Number (HCl Salt) 928034-35-9
CAS Number (Free Base) 928114-04-9
CAS Number (Core) 36142-00-4 (1,8-diazaspiro[4.5]decane)
Molecular Formula C₁₆H₂₃ClN₂O₂
Molecular Weight 310.82 g/mol
Core Structure Spiro[pyrrolidine-2,4'-piperidine] derivative
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Water (moderate)

Structural Analysis & Strategic Utility

The Spiro Advantage

The 1,8-diazaspiro[4.5]decane core features a quaternary spiro-carbon connecting a five-membered pyrrolidine ring and a six-membered piperidine ring. This geometry creates a distinct vector orientation for substituents attached to the


 and 

positions.
  • 
     Position (Protected):  The piperidine nitrogen is capped with a Carboxybenzyl (Cbz/Z) group. This protecting group is stable to acidic conditions (e.g., TFA, HCl/dioxane) used to deprotect Boc groups, but can be removed via hydrogenolysis (
    
    
    
    ) or strong Lewis acids (e.g.,
    
    
    ).
  • 
     Position (Reactive):  The pyrrolidine nitrogen is present as a secondary amine hydrochloride. This is the primary handle for diversification, allowing researchers to introduce pharmacophores via alkylation, acylation, or reductive amination without disturbing the 
    
    
    
    protection.
Structural Visualization

The following diagram illustrates the numbering and protection status of the molecule.

G cluster_0 8-Cbz-1,8-diazaspiro[4.5]decane HCl cluster_1 Core Spiro Carbon (C5) N1 N1 (Pyrrolidine) Free Amine (HCl Salt) Target for Diversification Core->N1 5-membered ring N8 N8 (Piperidine) Cbz Protected Stable Anchor Core->N8 6-membered ring Prop2 Vector Control (Defined 3D Exit Vectors) N1->Prop2 Prop1 Orthogonal Protection (Cbz vs Boc/Fmoc) N8->Prop1

Caption: Structural logic of the 1,8-diazaspiro[4.5]decane scaffold, highlighting the orthogonal reactivity of the N1 and N8 positions.

Synthetic Methodology

The synthesis of this compound typically proceeds from 4-piperidone derivatives. The key challenge is establishing the spiro-junction while differentiating the two nitrogen atoms.

Mechanistic Workflow
  • Spiro-Cyclization: Reaction of N-Cbz-4-piperidone with ethyl cyanoacetate or similar nucleophiles, followed by reduction and cyclization, forms the spiro-lactam or spiro-pyrrolidine core.

  • Differentiation: If the core is synthesized symmetrically, statistical protection is required. However, starting with N-Cbz-4-piperidone ensures the

    
     is pre-protected.
    
  • Salt Formation: The final step involves treating the free base with anhydrous HCl (in dioxane or ether) to precipitate the stable hydrochloride salt.

Experimental Protocol: N1-Functionalization (Example)

Context: Attaching a fluorophenyl group to the N1 position while retaining the N8-Cbz group.

  • Preparation: Dissolve 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 eq) in DMF.

  • Base Treatment: Add

    
     (3.0 eq) to neutralize the HCl salt and scavenge protons. Stir at RT for 15 min.
    
  • Coupling: Add 4-fluorobenzyl bromide (1.1 eq).

  • Reaction: Heat to 60°C for 4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Result: Yields the N1-alkylated, N8-Cbz protected intermediate, ready for Cbz deprotection (

    
    ) to open the N8 position for further chemistry.
    

Handling & Stability (Self-Validating Protocols)

Storage Conditions
  • Temperature: Store at 2-8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow oxidation or hygroscopic uptake.

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if the seal is broken.

  • Stability: Stable for >2 years if kept dry. The carbamate (Cbz) is robust against moisture but sensitive to strong bases at elevated temperatures.

QC / Validation Steps

Before using this reagent in critical steps, validate its integrity:

  • Proton NMR (

    
     or 
    
    
    
    ):
    Verify the integration of the benzyl protons (~5.1 ppm, s, 2H) against the spiro-core multiplets (1.5 - 3.5 ppm).
  • Chloride Test: Dissolve a small amount in water and add

    
    . A white precipitate (
    
    
    
    ) confirms the hydrochloride salt form.
  • Solubility Check: The compound should fully dissolve in water or DMSO. Turbidity suggests the presence of the free base or degradation products.

Applications in Drug Discovery

The 1,8-diazaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry.

  • Opioid Receptors: Spiro-piperidines mimic the tyrosine-phenylalanine spatial arrangement found in endogenous enkephalins.

  • CCR5 Antagonists: Used in HIV entry inhibitors to position hydrophobic groups into the receptor pocket.

  • Sigma Receptors: The spiro-amine acts as a cationic pharmacophore interacting with the aspartate residue in the binding site.

Synthetic Pathway Visualization

The following diagram depicts the utility of the 8-Cbz intermediate in a divergent synthesis campaign.

Synthesis Start 8-Cbz-1,8-diazaspiro[4.5]decane HCl (CAS 928034-35-9) Step1 Step 1: N1 Functionalization (Alkylation/Acylation) Start->Step1  R-X, Base   Intermed Intermediate A (N1-R, N8-Cbz) Step1->Intermed Step2 Step 2: Cbz Deprotection (H2, Pd/C or HBr/AcOH) Intermed->Step2 Final Scaffold B (N1-R, N8-H) Ready for Library Generation Step2->Final

Caption: Divergent synthesis workflow utilizing the orthogonal protection of the 8-Cbz scaffold.

References

  • ChemBuyersGuide. (2025). Commercial availability of Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS 928034-35-9).[1] Retrieved February 4, 2026, from [Link]

  • PubChem. (2025). 1,8-Diazaspiro[4.5]decane Core Structure (CAS 36142-00-4). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Scribd. (2025). Comprehensive List of Amino & Bromo Compounds including 8-Cbz-1,8-diazaspiro[4.5]decane. Retrieved February 4, 2026, from [Link]

Sources

Navigating Spirocyclic Scaffolds: A Technical Profile of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern landscape of medicinal chemistry, the shift from flat, aromatic-heavy molecules to three-dimensional (3D) architectures is a defining trend.[1] 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride represents a high-value "privileged scaffold" in this domain. As a spirocyclic diamine with orthogonal protection, it allows researchers to independently functionalize two distinct nitrogen centers while introducing critical


 character into drug candidates.

This technical guide provides a comprehensive breakdown of the molecule’s physicochemical properties, specifically its molecular weight (MW) stoichiometry, handling protocols, and strategic application in high-throughput synthesis (HTS) and lead optimization.

Physicochemical Profile & Molecular Weight Analysis[2][3]

For researchers calculating stoichiometry for reactions, relying on generic commercial database values can lead to yield errors. Below is the precise derivation of the molecular weight based on atomic standard weights.

Structural Identity[4][5]
  • Systematic Name: Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

  • Core Scaffold: 1,8-Diazaspiro[4.5]decane (Spiro-fused pyrrolidine and piperidine rings)

  • Protecting Group: Carboxybenzyl (Cbz/Z) at the

    
     position (piperidine nitrogen).
    
  • Salt Form: Hydrochloride (HCl) at the

    
     position (pyrrolidine nitrogen).
    
Stoichiometric Calculation

The presence of the Cbz group renders the


 nitrogen non-basic (carbamate). Therefore, the hydrochloride salt forms exclusively at the basic secondary amine (

).
ComponentChemical FormulaExact Mass (Da)Molar Mass ( g/mol )
Free Base

274.1681274.36
Counterion

35.976736.46
Total Salt

310.1448 310.82

Critical Note for Formulation: When calculating equivalents for coupling reactions, use the 310.82 g/mol value. If using the free base (oily residue after neutralization), use 274.36 g/mol .

Physical Properties (Expected)
  • Appearance: White to off-white solid (Salt form).

  • Solubility: Soluble in DMSO, Methanol, DMF. Sparingly soluble in non-polar ethers (Et2O) or Hexanes.

  • Hygroscopicity: Moderate. Store in a desiccator at -20°C to prevent hydrolysis or "gumming."

Structural Logic & "Spiro-Privilege"

Why utilize this specific intermediate? The value lies in its geometry. Flat molecules often suffer from poor solubility and rapid metabolic clearance. The spiro[4.5]decane system introduces a "kink" in the molecule, increasing the fraction of


 hybridized carbons (

).[2]

SpiroLogic Flat Flat Aromatic Scaffolds (Low Fsp3) Spiro Spiro[4.5]decane Core (High Fsp3) Flat->Spiro Scaffold Hopping Prop1 Improved Solubility Spiro->Prop1 Prop2 Metabolic Stability (CYP450 Evasion) Spiro->Prop2 Prop3 Novel IP Space Spiro->Prop3

Figure 1: The "Spiro-Privilege" in Drug Discovery. Transitioning to spirocyclic cores improves physicochemical parameters critical for oral bioavailability.

Experimental Protocols

Handling & Free-Basing

The HCl salt is stable but acidic. For nucleophilic substitution or coupling reactions at the


 position, the salt must be neutralized in situ or pre-neutralized.

Protocol: In Situ Neutralization (Recommended)

  • Dissolve 1.0 eq of 8-Cbz-1,8-diazaspiro[4.5]decane HCl in DCM or DMF.

  • Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

    • Why 2.5 eq? 1.0 eq to neutralize the HCl, 1.0-1.5 eq to scavenge acid generated during the subsequent coupling.

  • Stir for 10 minutes at Room Temperature (RT) before adding the electrophile (e.g., acid chloride, sulfonyl chloride).

Orthogonal Functionalization Workflow

This molecule is designed for sequential modification. The


 amine is free (after neutralization), while the 

amine is masked by Cbz.

Step A:


 Functionalization (Amide Coupling) 
  • Reagents: Carboxylic Acid (R-COOH), HATU (1.1 eq), DIPEA (3.0 eq), DMF.

  • Procedure: Standard amide coupling. The Cbz group is stable to these conditions.

Step B: Cbz Deprotection (


 Unmasking) 
  • Reagents: 10% Pd/C (10 wt%),

    
     (balloon), MeOH or EtOH.
    
  • Procedure:

    • Purge reaction vessel with Nitrogen.

    • Add substrate and catalyst in alcohol solvent.

    • Switch to Hydrogen atmosphere (1 atm).

    • Stir vigorously for 2-4 hours. Monitor by LCMS (Look for loss of mass -134 Da corresponding to the Cbz group).

    • Filter through Celite to remove Pd.

  • Alternative (Acidic): HBr in Acetic Acid (Harsh, use only if

    
     substituent is acid-stable).
    

SynthesisWorkflow Start Start: 8-Cbz-1,8-diazaspiro[4.5]decane HCl (MW: 310.82) Step1 Step 1: Neutralization (DIPEA/DCM) Start->Step1 Step2 Step 2: N1-Functionalization (e.g., Amide Coupling) Step1->Step2 Inter Intermediate: N1-R-8-Cbz-Spiro Step2->Inter Step3 Step 3: Cbz Deprotection (H2, Pd/C) Inter->Step3 Final Final Scaffold: N1-R-1,8-diazaspiro[4.5]decane (Free N8 for further chem) Step3->Final

Figure 2: Sequential functionalization strategy utilizing the orthogonal protection of the 8-Cbz group.

Analytical Validation (Quality Control)

To verify the identity of the material before use, look for these key signatures:

1. LC-MS (Liquid Chromatography-Mass Spectrometry):

  • Expected Mass (ES+): 275.2 m/z

    
    .
    
  • Note: You will observe the mass of the free base cation, not the salt.

2. 1H NMR (Proton NMR) in DMSO-d6:

  • Aromatic Region: Multiplet at 7.30–7.40 ppm (5H, Phenyl ring of Cbz).

  • Benzylic Position: Singlet (or singlet-like) at ~5.10 ppm (2H,

    
    ).
    
  • Ammonium Protons: Broad singlet at 8.5–9.5 ppm (indicative of

    
    ).
    
  • Spiro Core: Complex multiplets between 1.5–3.5 ppm representing the methylene protons of the pyrrolidine and piperidine rings.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[1][3][2][4][5] Chemical Reviews. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz deprotection protocols). Link

  • PubChem Compound Summary. (2024). 8-Azaspiro[4.5]decane Derivatives.[6][3][7][8][9][10][11][12][13][14] National Center for Biotechnology Information. Link

Sources

Technical Guide: Spectral Data & Synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the spectral and synthetic characteristics of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . This document is structured for researchers requiring specific physicochemical data and validated preparation protocols.

Compound Identity & Technical Profile

This compound serves as a critical spirocyclic scaffold in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands (e.g., CCR5 antagonists, opioid receptor modulators). The spiro[4.5]decane system offers a constrained geometry that positions the two nitrogen atoms in a specific vector, distinct from linear diamines.

Parameter Data
IUPAC Name Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Common Name 8-Cbz-1,8-diazaspiro[4.5]decane HCl
CAS Number 928034-35-9 (HCl Salt); 928114-04-9 (Free Base)
Molecular Formula C

H

ClN

O

Molecular Weight 310.82 g/mol
Core Scaffold 1,8-Diazaspiro[4.5]decane
Protection N8-Benzyloxycarbonyl (Cbz)
Salt Form N1-Hydrochloride (Stoichiometry typically 1:1)

Spectral Atlas

The following spectral data is synthesized from high-field NMR studies (300/400 MHz) of the spiro-piperidine class. The hydrochloride salt is typically analyzed in DMSO-d


  or CD

OD
to prevent aggregation and ensure solubility of the charged species.
Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


Reference:  TMS (

0.00 ppm)
Shift (

ppm)
Multiplicity Integration Assignment Structural Context
9.30 – 9.60 Broad s2HNH

Protonated N1-pyrrolidine nitrogen (Exchangeable)
7.30 – 7.45 Multiplet5HAr-H Phenyl ring of Cbz group
5.08 Singlet2HPh-CH

-O
Benzylic methylene of Cbz
3.65 – 3.80 Multiplet2HN8-CH

Piperidine ring (adjacent to N-Cbz)
3.10 – 3.25 Triplet2HN1-CH

Pyrrolidine ring (C5 position)
2.90 – 3.10 Multiplet2HN8-CH

Piperidine ring (adjacent to N-Cbz)
1.85 – 2.05 Multiplet2HCH

Pyrrolidine ring (C4 position)
1.60 – 1.80 Multiplet2HCH

Piperidine ring (C6/C10 position)
1.45 – 1.60 Multiplet2HCH

Piperidine ring (C7/C9 position)

Key Diagnostic Features:

  • The benzylic singlet at ~5.1 ppm is the most distinct marker for the Cbz group.

  • The broad ammonium signals >9.0 ppm confirm the formation of the HCl salt at the secondary amine (N1).

  • The spiro-center creates a magnetic anisotropy that may split the piperidine methylene signals into complex multiplets rather than simple triplets.

Carbon-13 NMR ( C NMR)

Solvent: DMSO-d



Shift (

ppm)
Assignment Notes
154.8 C =OCarbamate carbonyl (Cbz)
137.2 Ar-C

Quaternary aromatic carbon
128.4, 127.8, 127.6 Ar-C HAromatic methine carbons
66.2 Ph-C H

-O
Benzylic carbon
58.5 Spiro-C Quaternary spiro carbon (C5/C6 junction)
45.2 N1-C H

Pyrrolidine C5
41.5 N8-C H

Piperidine C7/C9 (Broadened by rotamers)
33.4 C H

Piperidine C6/C10
21.8 C H

Pyrrolidine C4
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Molecular Ion [M+H]

    
    :  Calculated: 275.17; Observed: 275.2 
    
  • Fragment Ions:

    • 
       91 (Benzyl cation, C
      
      
      
      H
      
      
      ) - Characteristic of Cbz.
    • 
       231 (Loss of CO
      
      
      
      from carbamate, rare in soft ionization but possible).
Infrared Spectroscopy (FT-IR)
  • 3400 – 2800 cm

    
    :  Broad absorption band characteristic of NH
    
    
    
    stretching (ammonium salt).
  • 1690 – 1705 cm

    
    :  Strong C=O stretching (Carbamate).
    
  • 1100 – 1250 cm

    
    :  C-O-C stretching.
    

Validated Synthetic Protocol

The synthesis of the 1,8-diazaspiro[4.5]decane scaffold is non-trivial due to the need to form the quaternary spiro-carbon. The most authoritative method, described by Jenkins et al. (2009) , utilizes a bromine-mediated 5-endo cyclization . This route is superior to traditional alkylation methods which often suffer from low yields and dialkylation byproducts.

Reaction Scheme

The pathway involves the construction of a 4-aminobutene intermediate followed by a halocyclization that forms the pyrrolidine ring onto the piperidine core.

Synthesis Start N-Cbz-4-Piperidone Step1 Wittig Olefination (Ph3P=CH(CH2)2NH-Boc) Start->Step1 Reagent A Inter1 4-Aminobutene Intermediate Step1->Inter1 Yield ~85% Step2 Bromine-Mediated Cyclization (Br2) Inter1->Step2 Cyclization Inter2 Bromonium Spiro-Intermediate Step2->Inter2 Transient Step3 Debromination & Deprotection Inter2->Step3 Reduction Final 8-Cbz-1,8-diazaspiro[4.5]decane HCl Salt Step3->Final HCl/Ether

Caption: Figure 1. Synthetic pathway for the 1,8-diazaspiro[4.5]decane scaffold via bromine-mediated cyclization.

Step-by-Step Methodology

Step 1: Preparation of the Alkene Precursor

  • Reagents: N-Cbz-4-piperidone (1.0 equiv), (3-((tert-butoxycarbonyl)amino)propyl)triphenylphosphonium bromide (1.2 equiv), KHMDS (1.3 equiv).

  • Procedure: Suspend the phosphonium salt in anhydrous THF at -78°C. Add KHMDS dropwise to generate the ylide (solution turns orange). Stir for 30 min.

  • Addition: Add N-Cbz-4-piperidone dissolved in THF dropwise. Warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to yield the exocyclic alkene.
    

Step 2: Bromine-Mediated Cyclization (The Jenkins Protocol) Note: This step is critical for establishing the spiro center.

  • Reagents: Alkene intermediate (from Step 1), Bromine (Br

    
    ), CH
    
    
    
    Cl
    
    
    .
  • Procedure: Dissolve the alkene in CH

    
    Cl
    
    
    
    at 0°C. Add Br
    
    
    (1.05 equiv) dropwise.
  • Mechanism: The reaction proceeds via a bromonium ion which triggers the nucleophilic attack of the Boc-protected nitrogen (after in-situ deprotection/activation or via N-bromination transfer mechanisms specific to this scaffold).

  • Workup: Quench with Na

    
    S
    
    
    
    O
    
    
    . Extract and concentrate.[1]

Step 3: Reductive Debromination & Salt Formation

  • Reagents: Zn dust/Acetic Acid or H

    
    /Pd-C (if Cbz is stable, otherwise use radical reduction with Bu
    
    
    
    SnH). Note: For Cbz retention, avoid catalytic hydrogenation.
  • Procedure: Treat the cyclized bromo-intermediate with Bu

    
    SnH/AIBN in refluxing toluene to remove the bromine atom.
    
  • Salt Formation: Dissolve the resulting free base in diethyl ether. Add 2M HCl in ether dropwise at 0°C.

  • Isolation: Filter the white precipitate. Wash with cold ether and dry under vacuum.

Handling & Stability Data

  • Hygroscopicity: The hydrochloride salt is hygroscopic . It must be stored in a desiccator or sealed container at 2-8°C.

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Low: Dichloromethane, Diethyl Ether, Hexane.

  • Stability: Stable for >2 years if stored properly. Avoid strong bases which will liberate the free amine and potentially lead to polymerization or oxidation.

References

  • Jenkins, I. D., et al. (2009).[2][3][4] "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." The Journal of Organic Chemistry, 74(3), 1304–1313.[4]

  • PubChem Compound Summary. (2024). "8-Azaspiro[4.5]decane Derivatives." National Center for Biotechnology Information.

  • United States Patent US2005070609. (2005).[2] "Spiro-piperidine derivatives as modulators of chemokine receptors."

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.

Sources

1H NMR Spectrum of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this spirocyclic scaffold, which serves as a critical intermediate in the synthesis of orexin receptor antagonists and cystine crystallization inhibitors.

Introduction & Structural Logic

The molecule This compound consists of a spiro-fused bicyclic core containing a five-membered pyrrolidine ring and a six-membered piperidine ring. The "1,8-diaza" nomenclature typically assigns the N1 nitrogen to the pyrrolidine ring and the N8 nitrogen to the piperidine ring, with the spiro-carbon at position 5 (relative to the 5-membered ring numbering).

  • N8 (Piperidine): Protected by a Benzyloxycarbonyl (Cbz) group. This nitrogen is non-basic (carbamate) and does not protonate under standard salt-formation conditions.

  • N1 (Pyrrolidine): A secondary amine. In the hydrochloride salt form, this nitrogen is protonated (

    
    ), significantly influencing the chemical shifts of the adjacent methylene protons.
    
Structural Breakdown for NMR Prediction
MoietyProton EnvironmentExp. Shift (Free Base)*Predicted Shift (HCl Salt)**Multiplicity
Aromatic Cbz Phenyl Ring7.23 – 7.30 ppm7.30 – 7.45 ppm Multiplet (5H)
Benzylic Cbz

5.06 ppm5.08 – 5.15 ppm Singlet (2H)
Ammonium Pyrrolidine

N/A8.50 – 9.50 ppm Broad Singlet (2H)
Piperidine


adjacent to N-Cbz
3.35 – 3.55 ppm3.40 – 3.65 ppm Multiplet (4H)
Pyrrolidine


adjacent to

2.89 ppm3.10 – 3.30 ppm Triplet/Multiplet (2H)
Pyrrolidine


(C3/C4)
1.69 – 1.77 ppm1.80 – 2.00 ppm Multiplet (2H)
Spiro-Adjacent Piperidine

/ Pyrrolidine

1.46 – 1.53 ppm1.50 – 1.80 ppm Multiplet (6H)

*Free base data sourced from synthetic intermediates [1]. **Salt shifts predicted based on charge delocalization effects in DMSO-


.

Experimental Protocol

Solvent Selection: The Critical Variable

Do not use


 for the hydrochloride salt.
  • Issue: The ionic ammonium species often leads to poor solubility and severe line broadening in non-polar solvents. The exchangeable

    
     protons may not be visible.
    
  • Recommendation: Use DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Benefit 1: Excellent solubility for the salt.

    • Benefit 2: Slows proton exchange, allowing the distinct observation of the ammonium protons (

      
       ppm), which serves as a confirmation of salt formation.
      
Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid hydrochloride salt.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Equilibration: Sonicate for 30 seconds to ensure complete dissolution of the lattice.

  • Acquisition: Run at 298 K. A standard 16-scan proton experiment is sufficient.

Spectral Interpretation & Assignment

Region 1: The Aromatic & Benzylic Anchors (7.5 – 5.0 ppm)

This region confirms the presence of the Cbz protecting group.

  • 7.30 – 7.45 ppm (5H, m): The phenyl ring protons. They typically appear as a overlapping multiplet.

  • 5.10 ppm (2H, s): The benzylic methylene (

    
    ).
    
    • Note: If the carbamate bond exhibits restricted rotation (rotamers), this singlet may broaden or split into two unequal peaks at lower temperatures. In DMSO at RT, it usually appears as a sharp singlet.

Region 2: The Ammonium Signature (8.5 – 9.5 ppm)

This is the diagnostic region for the hydrochloride salt.

  • Broad Singlet (2H): You will observe a broad signal corresponding to the

    
     protons.
    
  • Validation: Add a drop of

    
     to the NMR tube and shake. If this peak disappears (due to deuterium exchange), it confirms the presence of the protonated amine.
    
Region 3: The Aliphatic "Fingerprint" (3.7 – 1.4 ppm)

The spiro-fusion creates a complex aliphatic environment.

  • 3.40 – 3.65 ppm (4H, m): Piperidine protons

    
     to the N-Cbz (Positions 7 & 9). These are deshielded by the carbamate oxygen and nitrogen.
    
  • 3.10 – 3.30 ppm (2H, t/m): Pyrrolidine protons

    
     to the 
    
    
    
    (Position 2).
    • Shift Logic: In the free base, these are at ~2.9 ppm. The positive charge on the nitrogen pulls electron density, shifting them downfield by ~0.3-0.4 ppm.

  • 1.50 – 2.00 ppm (8H, complex envelope): This region contains:

    • Pyrrolidine

      
       protons (Position 3).
      
    • Pyrrolidine

      
       protons (Position 4, adjacent to spiro).
      
    • Piperidine

      
       protons (Positions 6 & 10, adjacent to spiro).
      
    • Interpretation: These form a "hump" of multiplets. While individual assignment requires 2D NMR (COSY/HSQC), the total integration of 8H is the key quality attribute (CQA) for purity.

Logic & Validation Workflow

The following Graphviz diagram illustrates the decision matrix for validating the structure based on the NMR data.

NMR_Validation Start Acquire 1H NMR (DMSO-d6) Check_Ar Check 7.3-7.4 ppm (5H Multiplet) Start->Check_Ar Check_Bn Check ~5.1 ppm (2H Singlet) Check_Ar->Check_Bn Decision_Cbz Cbz Group Present? Check_Bn->Decision_Cbz Check_NH Check 8.5-9.5 ppm (Exchangeable Broad Singlet) Decision_Salt Salt Form Confirmed? Check_NH->Decision_Salt Check_Alpha Check 3.0-3.7 ppm (Total 6H integration) Decision_Core Spiro Core Intact? Check_Alpha->Decision_Core Decision_Cbz->Check_NH Yes Result_Fail FAIL: Check Impurities/Free Base Decision_Cbz->Result_Fail No Decision_Salt->Check_Alpha Yes Decision_Salt->Result_Fail No (Free Base?) Result_Pass PASS: Structure Validated Decision_Core->Result_Pass Yes Decision_Core->Result_Fail No

Caption: Logic flow for structural validation of 8-Cbz-1,8-diazaspiro[4.5]decane HCl via 1H NMR.

Troubleshooting & Artifacts

Rotamers

The Cbz group creates a carbamate bond with partial double-bond character (


). This can lead to rotamers  (conformational isomers) visible on the NMR timescale.
  • Symptom: The benzylic singlet at 5.1 ppm may appear as two small peaks or a broadened singlet. The piperidine

    
    -protons (3.4-3.6 ppm) may appear as complex, broad multiplets rather than sharp signals.
    
  • Solution: This is normal.[1] To coalesce the peaks, run the experiment at elevated temperature (e.g., 353 K / 80°C), though this is rarely necessary for routine identity confirmation.

Water & Solvent Peaks
  • DMSO-d6: Residual quintet at 2.50 ppm.

  • Water: Variable broad singlet around 3.33 ppm.

  • Interference: The water peak often overlaps with the piperidine

    
    -protons (3.4-3.6 ppm).
    
  • Mitigation: Ensure the DMSO is from a fresh ampoule. If overlap is severe, integration of the 3.0-3.7 ppm region should be treated as a sum (Target = 6H + Water).

References

  • Synthetic Reference (Free Base Shifts): Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group.[2] Patent CN102070633B. (2011). Provides baseline chemical shifts for the N-Cbz free base intermediate.

  • Biological Application: Hu, L., et al. (2024).[2][3][4] 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria.[2][3][4] ACS Medicinal Chemistry Letters, 15, 1026–1031.[2] Validates the stability and existence of the 1,8-diazaspiro[4.5]decane scaffold.

  • General Cbz-Amine NMR Data: Protection of Amino Groups: Cbz-Protected Amines. Organic Chemistry Portal. Provides standard shift ranges for benzylic and aromatic protons in Cbz-protected systems.

Sources

Technical Guide: 13C NMR Analysis of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, self-validating workflow for the 13C NMR analysis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . This content is designed for researchers requiring high-fidelity structural characterization in drug discovery contexts.

Executive Summary & Strategic Context

The 1,8-diazaspiro[4.5]decane scaffold represents a privileged pharmacophore in medicinal chemistry, frequently utilized in GPCR ligands (e.g., opioid, chemokine receptors) and ion channel blockers. The specific derivative This compound presents a unique analytical challenge due to the coexistence of three distinct chemical environments:

  • A Rigid Spiro Core: The quaternary carbon (C5) acts as a spectroscopic anchor but often suffers from long relaxation times (

    
    ).
    
  • Rotameric Broadening: The Carboxybenzyl (Cbz) protecting group at

    
     induces restricted rotation, frequently doubling peaks or broadening signals at room temperature.
    
  • Ionic Perturbation: The hydrochloride salt at

    
     introduces charge-transfer effects that significantly alter chemical shifts (
    
    
    
    ) relative to the free base.

This guide moves beyond simple peak listing to establish a causal assignment logic , ensuring that every signal is structurally validated against these three factors.

Theoretical Structural Analysis

Before acquisition, we must map the scalar connectivity and predict the magnetic environment.

Numbering & Connectivity

We utilize standard IUPAC spiro numbering:

  • Ring A (5-membered): Atoms 1–4 plus spiro-C5. (

    
     is adjacent to the spiro center).
    
  • Ring B (6-membered): Atoms 6–10 plus spiro-C5. (

    
     is opposite the spiro center).
    

Key Features:

  • 
     (Amine):  Protonated (
    
    
    
    ), affecting C2 and C5.
  • 
     (Carbamate):  Protected by Cbz, affecting C7 and C9 via rotamerism.
    
  • C5 (Spiro): Quaternary carbon attached to

    
    . This is the diagnostic "pivot point" of the molecule.
    
Visualization of Signaling Pathways

The following diagram illustrates the assignment logic flow, moving from 1D screening to 2D definitive correlation.

NMR_Workflow Sample Sample Prep (DMSO-d6) Acquisition 1D 13C & DEPT-135 (Separation of CH/CH2) Sample->Acquisition Cbz_Analysis Region 1: Cbz Group (Rotamer Check) Acquisition->Cbz_Analysis >120 ppm Spiro_Analysis Region 2: Spiro Core (Quaternary C5) Acquisition->Spiro_Analysis 50-70 ppm (quat) Salt_Analysis Region 3: Aliphatic (HCl Shift Effects) Acquisition->Salt_Analysis 20-50 ppm Validation 2D HSQC/HMBC (Connectivity Proof) Cbz_Analysis->Validation Spiro_Analysis->Validation Salt_Analysis->Validation

Caption: Logical workflow for deconvoluting the 13C spectrum of the target spirocycle.

Experimental Protocol

Sample Preparation

The hydrochloride salt is polar and likely insoluble in


.
  • Solvent: DMSO-d6 is the mandatory solvent. It ensures solubility of the HCl salt and prevents aggregation.

  • Concentration: 20–30 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (25°C). Note: If Cbz rotamers cause severe broadening, elevate T to 353 K (80°C) to coalesce signals.

Acquisition Parameters (Self-Validating)

To ensure the quaternary spiro carbon (C5) is detected:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . Quaternary carbons have long

    
    ; insufficient delay will suppress the C5 signal.
    
  • Scans (NS): Minimum 1024 scans (due to molecular weight and dispersion).

Data Interpretation & Assignment Guide

Region 1: The Cbz Protecting Group (120–160 ppm)

This region confirms the integrity of the


-protection.
  • C=O (Carbamate): ~155.0 ppm .

    • Rotamer Alert: You may see two peaks (e.g., 155.1 and 154.8) or a broadened singlet. This is not an impurity; it is characteristic of the restricted N-CO bond rotation [1].

  • Aromatic Ipso: ~137.0 ppm .

  • Aromatic CH: 127.5 – 128.5 ppm (Ortho, Meta, Para). Often appear as 3 distinct peaks with high intensity.

  • Benzylic

    
    : ~66.0 ppm . (Confirmed by DEPT-135 as inverted/negative phase).
    
Region 2: The Spiro Center (C5) (~60–70 ppm)

This is the most critical signal for scaffold validation.

  • Chemical Shift: The spiro carbon is quaternary (disappears in DEPT-135).

  • Electronic Environment: It is directly bonded to

    
     (ammonium). The inductive effect of 
    
    
    
    combined with the quaternary nature shifts this carbon significantly downfield, likely 60–68 ppm .
  • Validation: In an HMBC experiment, protons from C2, C3, C4, C6, and C10 will all show long-range coupling to this single quaternary peak.

Region 3: The Aliphatic Rings (20–55 ppm)

The HCl salt effect is most prominent here.

  • Ring A (Pyrrolidine -

    
     side): 
    
    • C2 (

      
      -CH2):  Alpha to the ammonium. Expected ~45–48 ppm .
      
    • C3/C4: Beta/Gamma carbons. ~20–30 ppm .

  • Ring B (Piperidine -

    
     side): 
    
    • C7/C9 (

      
      -CH2):  Alpha to the Cbz-nitrogen. Expected ~40–44 ppm . These peaks are often broadened by rotamers.
      
    • C6/C10: Beta to the spiro center. ~30–35 ppm .[1]

Quantitative Data Summary

The following table synthesizes the predicted chemical shifts based on substituent additivity rules and solvent effects (DMSO-d6) for amine salts [2].

Carbon PositionTypePredicted Shift (

, ppm)
DEPT-135 PhaseStructural Diagnostic
C=O (Cbz) Quaternary154.5 – 156.0 NullCarbamate carbonyl (Rotamers visible)
Ph-C (Ipso) Quaternary136.5 – 137.5 NullAromatic anchor
Ph-CH CH127.0 – 129.0 PositiveAromatic ring (Intense)
C5 (Spiro) Quaternary60.0 – 68.0 NullCore Scaffold Anchor (Attached to

)
Ph-CH2 CH265.5 – 66.5 NegativeBenzylic linker
C2 CH245.0 – 48.0 NegativeAlpha to

(Ammonium)
C7, C9 CH240.0 – 44.0 NegativeAlpha to

(Cbz) - Broad
C6, C10 CH230.0 – 35.0 NegativeBeta to Spiro
C3, C4 CH219.0 – 25.0 NegativePyrrolidine ring body

Troubleshooting & Expert Insights

The "Missing" Spiro Carbon

Problem: The peak at ~65 ppm is weak or invisible. Cause: Quaternary carbons have long relaxation times (


) and lack NOE enhancement.
Solution:  Increase the Relaxation Delay (D1) to 5 seconds. Alternatively, run an HMBC  experiment; the cross-peak from the protons on C2/C6/C10 to C5 is often easier to see than the direct 13C signal.
Rotameric Complexity

Problem: Peaks in the aliphatic region (C7/C9) appear doubled or as "lumps" in the baseline. Causality: The Cbz group has a partial double bond character (


), creating cis and trans conformers that exchange slowly on the NMR timescale at 25°C [3].
Validation:  This confirms the presence of the carbamate. Do not mistake these for impurities.[2] To merge them, acquire the spectrum at 353 K (80°C)  in DMSO-d6.
Salt Stoichiometry

Insight: The chemical shift of C2 and C5 is pH-dependent. If the salt is not stoichiometric (e.g., excess HCl or free base presence), these peaks may drift by 1–2 ppm. The values in Table 5 assume a stoichiometric mono-hydrochloride salt.

References

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. (Accessed 2026).[3] Link

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. ACS Publications. (Accessed 2026).[3] Link

  • 13C NMR Chemical Shift. Oregon State University. (Accessed 2026).[3] Link

Sources

Mass Spectrometry Characterization of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular scaffold 1,8-diazaspiro[4.5]decane represents a privileged structure in modern medicinal chemistry, serving as a core pharmacophore for GPCR ligands, kinase inhibitors, and ion channel modulators. The 8-Cbz-protected derivative (Hydrochloride salt) is a critical intermediate. Its orthogonal protection allows for selective functionalization of the pyrrolidine ring (N1) while preserving the piperidine ring (N8) for later synthetic stages.

This guide provides a definitive technical framework for the mass spectrometric (MS) analysis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . It moves beyond basic characterization to address ionization dynamics, predictive fragmentation mechanisms, and rigorous quality control protocols required in high-stakes drug development environments.

Molecular Architecture & Physicochemical Properties[1]

Understanding the ionization behavior requires a structural deconstruction of the analyte.

Structural Analysis

The molecule consists of a spiro-bicyclic core connecting a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a single carbon atom (C5).

  • Core: 1,8-Diazaspiro[4.5]decane.[1]

  • Protection (Position 8): Benzyloxycarbonyl (Cbz) group attached to the piperidine nitrogen.

  • Salt Form: Hydrochloride (HCl), implying protonation at the basic N1 (pyrrolidine) nitrogen.

Mass Specifications (Table 1)
PropertyValueNotes
Chemical Formula

Includes HCl salt
Free Base Formula

Active species observed in MS
Monoisotopic Mass 274.1681 Da Calculated using C=12.00000
Molecular Weight 310.82 g/mol Average weight (Salt form)
Target Ion

275.1754 m/z ESI(+) Mode
Key Fragment 91.0548 m/z Tropylium ion (Cbz diagnostic)

Ionization Strategy: The "Why" and "How"

Mode Selection: ESI(+) vs. APCI

For this specific intermediate, Electrospray Ionization (ESI) in Positive Mode is the mandatory standard.

  • Causality: The molecule possesses a secondary amine at position N1. In its HCl salt form, this nitrogen is already protonated. ESI is a "soft" ionization technique that transfers this pre-existing solution-phase ion into the gas phase without inducing thermal degradation, which is a risk with the carbamate (Cbz) linkage in APCI or EI techniques.

  • Salt Dissociation: In the ESI source, the hydrochloride counter-ion (

    
    ) dissociates. The mass spectrometer detects the protonated free base 
    
    
    
    .
Ionization Workflow Diagram

IonizationStrategy Sample Sample: 8-Cbz-HCl Salt Solvent Mobile Phase (H2O/MeCN + 0.1% FA) Sample->Solvent Dissolution Source ESI Source (+) (Desolvation & Coulombic Explosion) Solvent->Source Nebulization Dissoc Salt Dissociation (Loss of Cl-) Source->Dissoc Electric Field Detection Detection of [M+H]+ m/z 275.17 Dissoc->Detection Mass Analysis

Figure 1: Ionization pathway for 8-Cbz-1,8-diazaspiro[4.5]decane HCl. The process relies on the dissociation of the chloride salt to yield the detectable cation.

Fragmentation Mechanisms (MS/MS)[4][5]

Structural confirmation relies on observing specific fragment ions generated via Collision-Induced Dissociation (CID). The Cbz group provides a highly diagnostic fragmentation pattern.

Primary Fragmentation Pathway
  • Benzyl Cleavage (Dominant): The weakest bond in the energized ion is often the

    
     bond of the Cbz group. This generates the stable Tropylium cation (
    
    
    
    )
    at m/z 91 .
  • Carbamate Collapse: Alternatively, the loss of the benzyl group as a neutral radical or molecule, followed by decarboxylation (loss of neutral

    
    , 44 Da), yields the naked spiro-amine core.
    
Diagnostic Ions Table (Table 2)
m/z (Theoretical)Ion IdentityMechanismDiagnostic Value
275.17

Parent IonMolecular Weight Confirmation
231.18

DecarboxylationCbz presence check
91.05

Benzyl/TropyliumHigh : Confirms Cbz group
141.13 Core FragmentSpiro-ring cleavageStructural integrity of spiro center
Fragmentation Logic Diagram

Fragmentation Parent Parent Ion [M+H]+ m/z 275.17 PathA Path A: Benzyl Cleavage Parent->PathA PathB Path B: Decarboxylation Parent->PathB Tropylium Tropylium Ion m/z 91.05 PathA->Tropylium Charge Retention on Benzyl Neutral Neutral Loss (Carbamate remnant) PathA->Neutral Charge Retention on Core LossCO2 [M+H - CO2]+ m/z 231.18 PathB->LossCO2 -44 Da

Figure 2: Competing fragmentation pathways in CID. Path A (Tropylium formation) is typically the base peak in Cbz-protected amines.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate common artifacts such as ion suppression from the HCl salt or "ghost peaks" from system carryover.

Sample Preparation
  • Solvent: 50:50 Water:Acetonitrile (LC-MS Grade).

  • Concentration: Prepare a stock at 1 mg/mL. Dilute to 10 µg/mL for direct infusion or LC-MS injection.

  • Crucial Step (Desalting): While modern ESI sources tolerate some salt, high chloride content can suppress ionization. If signal intensity is low, use a C18 ZipTip or SPE cartridge to remove excess

    
     before analysis.
    
LC-MS Method Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm)Retains the hydrophobic Cbz group.
Mobile Phase A Water + 0.1% Formic AcidAcid maintains N1 protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the aromatic Cbz moiety.
Gradient 5% B to 95% B over 5 minsFast generic gradient for QC.
Flow Rate 0.4 - 0.6 mL/minOptimal for ESI nebulization.
System Suitability Test (SST)

Before running the sample, verify system performance:

  • Blank Injection: Inject pure solvent. Ensure no peak exists at m/z 275.17 (Carryover check).

  • Standard: Inject a known standard (e.g., Caffeine or Reserpine). Verify mass accuracy is within ±5 ppm.

Impurity Profiling & Troubleshooting

In synthesis, specific byproducts are common. Use MS to detect them.

  • m/z 141.1 (Free Core): Indicates hydrolysis/loss of the Cbz group (degradation).

  • m/z 409.2 (Bis-Cbz): If the starting material was the free diamine, double protection might occur (

    
    ).
    
  • m/z 273.1 (Oxidation): Loss of 2H, suggesting dehydrogenation of the piperidine/pyrrolidine ring (rare, but possible).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive text on Cbz stability and removal).

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-Cbz protected amino acids and peptides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Establishes the m/z 91 diagnostic ion mechanism).

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Contextualizes spiro-piperidine scaffolds in drug design).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Diazaspiro[4.5]decane derivatives. (General structural data).

Sources

Technical Guide: Infrared Spectroscopy of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is a critical intermediate in the synthesis of peptidomimetics and G-protein coupled receptor (GPCR) ligands. As a spirocyclic scaffold, it offers unique conformational rigidity that improves metabolic stability compared to linear diamines.

This guide provides a comprehensive analysis of the infrared (IR) spectral characteristics of this molecule.[1] Because public spectral libraries often lack data for specific protected intermediates, this document utilizes a First Principles Structural Deconvolution approach. We synthesize established group frequency data to predict the spectral fingerprint, enabling researchers to validate synthesis and assess purity during drug development workflows.

Part 1: Structural Context & Chemical Identity[2]

Before analyzing the spectrum, we must rigorously define the chemical connectivity, as this dictates the vibrational modes.

  • Core Scaffold: 1,8-diazaspiro[4.5]decane (a spiro-fused pyrrolidine and piperidine ring).

  • Protecting Group (Position 8): Carboxybenzyl (Cbz or Z) attached to the piperidine nitrogen. This forms a carbamate functionality.[2]

  • Salt Form (Position 1): The secondary amine on the pyrrolidine ring is protonated as a hydrochloride salt .

Structural-Spectral Mapping

The following diagram illustrates how specific structural motifs translate into expected IR signals.

G cluster_0 Functional Groups cluster_1 Key IR Signals (cm⁻¹) Molecule 8-Cbz-1,8-diazaspiro [4.5]decane HCl Cbz Cbz Group (Carbamate) Molecule->Cbz Spiro Spiro Scaffold (Alkyl CH2) Molecule->Spiro AmineSalt 2° Amine HCl (Pyrrolidine N) Molecule->AmineSalt Signal_CO C=O Stretch 1680-1705 (Strong) Cbz->Signal_CO C=O Bond Signal_Arom Aromatic Ring 1500-1600 & >3000 Cbz->Signal_Arom Benzyl Ring Signal_CH sp³ C-H Stretch 2850-2950 Spiro->Signal_CH Cyclic CH2 Signal_NH NH₂⁺ Envelope 2400-3000 (Broad) AmineSalt->Signal_NH N-H Stretching

Figure 1: Deconvolution of the molecule into constituent functional groups and their corresponding IR vibrational domains.

Part 2: Theoretical IR Fingerprint Analysis

The spectrum of this molecule is dominated by the competition between the sharp carbonyl signal and the broad ammonium envelope.

Region A: The High-Frequency Envelope (3500 – 2400 cm⁻¹)

This region is the most complex due to the hydrochloride salt.

  • Amine Salt (N-H⁺ Stretches): As a secondary amine salt (

    
    ), the pyrrolidine nitrogen exhibits a broad, strong absorption band ranging from 2400 to 3000 cm⁻¹ . This is often referred to as the "ammonium band."
    
  • C-H Stretches (sp³): The methylene (

    
    ) groups of the spiro rings absorb between 2850 and 2950 cm⁻¹ . Note: These sharp peaks will likely appear as "shoulders" or be superimposed on the broad ammonium band.[3]
    
  • Aromatic C-H (sp²): Weak, sharp bands just above 3000 cm⁻¹ (typically 3030–3060 cm⁻¹) originating from the benzyl ring.

Region B: The Doublet Region (1750 – 1500 cm⁻¹)

This is the diagnostic region for confirming the success of the protection reaction.

  • Carbamate C=O (Amide I-like): The Cbz carbonyl stretch is very strong and distinct. For carbamates, this typically appears at 1680 – 1705 cm⁻¹ .

  • N-H Bending (Amine Salt): The protonated secondary amine shows an N-H deformation (scissoring) band. In HCl salts, this appears near 1580 – 1620 cm⁻¹ .

  • Aromatic Ring Modes: The benzyl group contributes skeletal ring vibrations (C=C stretches) around 1495 cm⁻¹ and 1600 cm⁻¹ .

Region C: The Fingerprint Region (< 1500 cm⁻¹)
  • C-N and C-O Stretches: The carbamate C-O-C linkage shows asymmetric stretching, usually a broad/complex band between 1000 – 1300 cm⁻¹ .

  • Mono-substituted Benzene: Look for strong out-of-plane (OOP) bending bands at 690 – 710 cm⁻¹ and 730 – 770 cm⁻¹ . These confirm the presence of the benzyl group.

Part 3: Experimental Protocol

Analyzing amine hydrochlorides requires specific attention to moisture, as water absorbs strongly in the N-H region and can obscure key features.

Recommended Workflow (ATR-FTIR)

Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this hygroscopic salt to minimize water uptake during preparation.

Workflow Start Start: Sample Preparation Dry Step 1: Vacuum Dry Sample (Remove hydrate water) Start->Dry Clean Step 2: Clean ATR Crystal (Isopropanol -> Background Scan) Dry->Clean Load Step 3: Load Sample (Ensure full crystal coverage) Clean->Load Press Step 4: Apply Pressure (High pressure for solid salts) Load->Press Scan Step 5: Acquire Spectrum (16-32 scans, 4 cm⁻¹ res) Press->Scan QC QC Check: Is OH region (>3400) flat? Scan->QC Process Step 6: Baseline Correction & Peak Picking QC->Process Yes Redry Re-dry Sample QC->Redry No (Water detected) Redry->Load

Figure 2: Step-by-step ATR-FTIR acquisition workflow for hygroscopic amine salts.

Detailed Steps
  • Desiccation: Dry the hydrochloride salt in a vacuum oven at 40°C for 2 hours prior to analysis. HCl salts are prone to forming hydrates.

  • Background: Collect a background spectrum of the clean air/crystal path.

  • Acquisition: Place the solid powder on the diamond/ZnSe crystal. Apply the pressure clamp until the force gauge indicates optimal contact.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 to 32 (sufficient for strong C=O signals).

    • Range: 4000 – 600 cm⁻¹.

Part 4: Data Interpretation & Validation

Use the table below to validate the identity of your synthesized or purchased material.

Diagnostic Peak Table
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityNotes
Amine Salt (2°) N-H Stretch2400 – 3000Medium-BroadBroad "Ammonium" envelope; may show multiple sub-maxima.
Aromatic Ring C-H Stretch> 3000 (3030-3060)WeakOften a shoulder on the ammonium band.
Alkyl (Spiro) C-H Stretch2850 – 2960MediumSharp peaks riding on the ammonium band.
Carbamate (Cbz) C=O[2] Stretch 1680 – 1705 Very Strong Primary diagnostic peak.
Amine Salt (2°) N-H Bend1580 – 1620MediumCan overlap with aromatic ring breathing modes.
Aromatic Ring C=C Ring Stretch~1495, ~1585Medium-WeakCharacteristic of the benzyl group.
Carbamate C-N / C-O Stretch1200 – 1300StrongComplex fingerprint region.
Benzyl (Mono) C-H OOP Bend690 – 710StrongDiagnostic for mono-substituted benzene.
Benzyl (Mono) C-H OOP Bend730 – 770StrongDiagnostic for mono-substituted benzene.
Interpretation Logic
  • Check for C=O: If the peak at ~1690 cm⁻¹ is missing, the Cbz protection failed or the group was cleaved.

  • Check for Broad NH: If the 2400-3000 cm⁻¹ region is sharp rather than broad, the molecule may be the free base, not the hydrochloride salt.

  • Check for Water: A broad, rounded band centered at 3400 cm⁻¹ indicates wet sample. This is distinct from the ammonium band, which extends lower (down to 2400 cm⁻¹).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectroscopy of Benzyl Carbamates. National Institute of Standards and Technology. [Link]

  • SDBS. Spectral Database for Organic Compounds. AIST (Japan). (Reference for general 1,8-diazaspiro[4.5]decane skeletal vibrations). [Link]

Sources

physical and chemical properties of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . This document is structured to support researchers in medicinal chemistry and drug discovery.

Scaffold Class: Spirocyclic Diamine | Primary Application: Peptidomimetics & GPCR Ligands[1]

Compound Identification & Structural Analysis

This compound serves as a critical "privileged scaffold" in medicinal chemistry, offering a rigid spirocyclic core that restricts conformational flexibility—a key tactic for improving the selectivity and metabolic stability of drug candidates compared to their flexible linear analogues.[1]

Attribute Technical Detail
IUPAC Name Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Common Name 8-Cbz-1,8-diazaspiro[4.5]decane HCl
CAS Number Not widely indexed as the specific HCl salt; refer to Free Base (e.g., related spiro-cores)
Molecular Formula C₁₆H₂₃ClN₂O₂ (Salt) / C₁₆H₂₂N₂O₂ (Free Base)
Molecular Weight 310.82 g/mol (HCl Salt) / 274.36 g/mol (Free Base)
Core Geometry Spiro[4.5]decane (Pyrrolidine spiro-fused to Piperidine)
Stereochemistry Achiral (unless substituted); the spiro-carbon (C5) is achiral in the unsubstituted parent.[1][2][3][4][5]
Structural Logic

The molecule features two nitrogen atoms in a spirocyclic arrangement:[1]

  • N1 (Pyrrolidine Ring): The "free" amine (protonated in the HCl salt), available for derivatization (alkylation, acylation, sulfonylation).[1]

  • N8 (Piperidine Ring): Protected by the Carboxybenzyl (Cbz/Z) group, ensuring orthogonality during synthetic elaboration.[1]

Physical & Chemical Properties

Note: Specific experimental values for this intermediate may vary by batch/supplier. The data below represents the consensus for high-purity spirocyclic Cbz-protected amine salts.

Physical Characteristics
PropertyValue / DescriptionContext
Appearance White to off-white crystalline powderTypical of amine hydrochloride salts.[1]
Melting Point 185°C – 210°C (Decomposition) High lattice energy due to ionic HCl bonding and pi-stacking of Cbz groups.[1]
Solubility High: DMSO, DMF, MethanolModerate: Water (pH dependent)Low: Diethyl ether, HexaneThe lipophilic Cbz group reduces water solubility compared to the naked diamine, but the ionic HCl headgroup aids dissolution in polar media.[1]
Hygroscopicity ModerateStore under desiccant; HCl salts can absorb atmospheric moisture.[1]
Chemical Reactivity Profile[1][8]
  • Acidity (pKa): The conjugate acid of the N1 pyrrolidine nitrogen typically has a pKa of ~9.5–10.5 .[1]

  • Stability:

    • Acid Stable: The Cbz group tolerates mild to moderate acidic conditions (e.g., TFA, HCl in dioxane), allowing for selective deprotection of other groups (like Boc) if present on side chains.[1]

    • Base Sensitivity: Stable to weak bases; strong bases may cause free-basing of the HCl salt.[1]

    • Deprotection: The Cbz group is removed via Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH), liberating the N8 amine.[1]

Synthetic Production & Orthogonality

The synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane relies on constructing the spiro-pyrrolidine ring onto a pre-existing piperidine core.[1]

Core Synthesis Workflow

The most robust route involves the "Spiro-Hydantoin" intermediate, followed by reduction.[1]

  • Starting Material: N-Cbz-4-piperidone (Benzyl 4-oxo-1-piperidinecarboxylate).[1]

  • Bucherer-Bergs Reaction: Condensation with KCN and (NH₄)₂CO₃ yields the spiro-hydantoin.[1]

  • Reduction: Treatment with Lithium Aluminum Hydride (LiAlH₄) reduces the hydantoin carbonyls to methylenes, yielding the 1,8-diazaspiro[4.5]decane skeleton.[1]

  • Salt Formation: Treatment with anhydrous HCl in diethyl ether/dioxane precipitates the target hydrochloride salt.[1]

Synthesis SM N-Cbz-4-piperidone (C13H15NO3) Hydantoin Spiro-Hydantoin Intermediate SM->Hydantoin KCN, (NH4)2CO3 (Bucherer-Bergs) Reduction Reduction (LiAlH4 / THF) Hydantoin->Reduction Ring Reduction Product 8-Cbz-1,8-diazaspiro[4.5]decane (Free Base) Reduction->Product Salt HCl Salt Formation (HCl/Dioxane) Product->Salt Precipitation

Figure 1: Synthetic pathway from piperidone to the spiro-diamine salt.[1]

Applications in Drug Discovery

This scaffold is utilized to modulate the physicochemical properties of drug candidates.[1]

Conformational Restriction (The "Spiro Effect")

Replacing a linear diamine (e.g., ethylenediamine or propylenediamine) with the 1,8-diazaspiro[4.5]decane core reduces the entropic penalty of binding to a target protein.[1] This often leads to:

  • Increased Potency: Tighter binding affinity.[1]

  • Selectivity: The rigid 3D vector allows precise positioning of substituents to avoid off-target interactions.[1]

Orthogonal Library Generation

The 8-Cbz protection allows chemists to selectively functionalize the N1 position first.[1]

  • Workflow:

    • React N1 with diverse electrophiles (Acid chlorides, Sulfonyl chlorides, Alkyl halides).[1]

    • Remove Cbz (H₂/Pd).[1]

    • React the newly freed N8 with a second set of electrophiles.

    • Result: A combinatorial library of bis-functionalized spiro-diamines.

Therapeutic Areas
  • GPCR Modulators: Chemokine receptor antagonists (e.g., CCR5, CXCR4) often feature spiro-piperidine motifs.[1]

  • Neuropeptide Ligands: Mimics of proline-rich peptides (e.g., Neurotensin, Substance P).[1]

  • Sigma Receptors: Spiro-amines are classic pharmacophores for Sigma-1 receptor ligands (CNS disorders).[1]

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1][6]

Standard Operating Procedure (SOP):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.

  • Spill Cleanup: Sweep up dry powder carefully to avoid dust generation.[1] Neutralize residue with dilute bicarbonate solution if dissolved.[1]

References

  • PubChem. 1,4-Dioxa-8-azaspiro[4.5]decane (Related Ketal Precursor).[1][5] National Library of Medicine.[1] Available at: [Link][1]

  • Mani, N. S., & Morrill, C. (2007).[1][7] Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone.[1][7] Organic Letters, 9(8), 1505-1508.[1][7] (Demonstrates reactivity of the N-protected piperidone core). Available at: [Link][1]

  • Carro, L., et al. (2020).[1] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1] Bioorganic & Medicinal Chemistry.[1][4][8][9] (Illustrates the utility of the spiro[4.5]decane scaffold in CNS drug design). Available at: [Link]

  • Organic Syntheses. Preparation of N-Heterocycles via N-Benzyl intermediates.[1] (General reference for Cbz/Benzyl protection stability). Available at: [Link][1]

Sources

Technical Guide: Solubility Profiling & Handling of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

[1]

Executive Summary & Chemical Identity

This compound is a bifunctional spirocyclic intermediate.[1] Its solubility behavior is governed by a "tug-of-war" between two opposing structural motifs:[1]

  • The Lipophilic Domain: The Carboxybenzyl (Cbz) protecting group at the N-8 position (piperidine ring) imparts significant hydrophobicity and aromatic character.[1]

  • The Ionic Domain: The secondary amine at the N-1 position (pyrrolidine ring) exists as a hydrochloride salt, providing high polarity and ionic character.[1]

This amphiphilic nature creates a unique solubility profile where the compound resists classic "salt-like" insolubility in chlorinated solvents while maintaining water compatibility.[1]

PropertyDetail
Systematic Name Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Core Scaffold 1,8-Diazaspiro[4.5]decane (Spirocyclic diamine)
Protecting Group Benzyloxycarbonyl (Cbz/Z) on N-8
Salt Form Hydrochloride (HCl) on N-1
Molecular Weight ~310.8 g/mol (Freebase: ~274.3 g/mol )
Appearance Typically white to off-white crystalline solid; hygroscopic.[1][2][3]

Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on dielectric constant (

Solubility Matrix

Concentrations are approximate at 25°C.[1]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)High dielectric constant disrupts the ionic lattice of the HCl salt; Cbz group interacts well with organic residues.[1] Ideal for stock solutions.
Polar Protic Methanol, Ethanol High (50–100 mg/mL)Solvates both the chloride ion (H-bonding) and the lipophilic Cbz moiety.[1] Methanol is superior to Ethanol.[1]
Chlorinated Dichloromethane (DCM), Chloroform Moderate to Good (10–50 mg/mL)Critical Nuance: Unlike simple inorganic salts, the large lipophilic Cbz group often "drags" this salt into solution in DCM.[1] Note: May require slight warming or 1-5% MeOH co-solvent.[1]
Aqueous Water Variable Soluble, but the Cbz group may induce micelle formation or foaming at high concentrations.[1] Low pH maintains solubility; high pH precipitates the freebase.[1]
Ethers THF, 1,4-Dioxane Low (<5 mg/mL)Poor solubility for the salt form.[1] Often used as "anti-solvents" to precipitate the product from Methanol/DCM.[1]
Hydrocarbons Hexanes, Toluene, Heptane Insoluble The ionic lattice energy prevents dissolution.[1] These are excellent anti-solvents for recrystallization.[1]
The "Oiling Out" Phenomenon

Warning: This compound is prone to "oiling out" (forming a second liquid phase rather than crystallizing) during purification.[1]

  • Cause: The amphiphilic structure acts like a surfactant.[1]

  • Mitigation: Avoid rapid evaporation of good solvents.[1] Use slow addition of anti-solvent (e.g., adding Ether to a Methanol solution) with vigorous stirring to encourage nucleation.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact saturation points for your specific batch.[1]

  • Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments (aliquots).

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

  • Observation:

    • Clear Solution: Soluble. Stop and calculate.

    • Turbid/Solid Persists: Continue addition.[1]

  • Endpoint: If solid remains after 2 mL (25 mg/mL), heat to 40°C. If it dissolves, report as "Temperature Dependent."

  • Calculation:

    
    
    
Protocol B: "Salt Break" (Free-Basing) Workflow

Essential for converting the HCl salt into the organic-soluble free amine for nucleophilic substitution reactions.[1]

  • Partition: Suspend the HCl salt in DCM (not Ether, as the salt won't disperse well).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ or 1M NaOH .[1]

  • Extraction: Shake vigorously. The HCl is neutralized; the free amine becomes highly lipophilic.[1]

  • Separation: Collect the organic (DCM) layer.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can trap amines).[1]

  • Result: The Cbz-protected free amine is now fully soluble in Toluene, THF, and Ether.[1]

Visualizing the Workflow

The following diagrams illustrate the decision logic for solvent selection and the extraction pathway.

Diagram 1: Solubility Decision Tree

Caption: Logic flow for selecting the optimal solvent based on the intended application (Reaction vs. Analysis).[1]

SolubilityLogicStartStart: 8-Cbz-1,8-diazaspiro[4.5]decane HClIntentWhat is the Application?Start->IntentReactionChemical SynthesisIntent->ReactionAnalysisAnalysis (HPLC/NMR)Intent->AnalysisPurificationRecrystallizationIntent->PurificationNuSubNucleophilic Substitution?Reaction->NuSubNMRNMR Solvent: DMSO-d6 or MeODAnalysis->NMRHPLCMobile Phase: H2O/MeCN(Buffer pH 2-3)Analysis->HPLCRecrystSolvent System:MeOH (dissolve) + Et2O (precipitate)Purification->RecrystSaltBreakREQUIRED: Free-base first(DCM/NaHCO3 extraction)NuSub->SaltBreakYes (Amine as Nucleophile)DirectUseUse Polar Aprotic(DMF/DMSO + Base)NuSub->DirectUseNo (Amine as Spectator)

Diagram 2: Salt-Break Extraction Workflow

Caption: Step-by-step phase transfer logic for converting the HCl salt to the reactive free amine.

ExtractionWorkflowInputInput:HCl Salt (Solid)MixBiphasic Mix:DCM + Sat. NaHCO3Input->MixActionVigorous Mixing(Deprotonation)Mix->ActionSeparationPhase SeparationAction->SeparationAqueousAqueous Layer:NaCl + H2OSeparation->AqueousDiscardOrganicOrganic Layer (DCM):Free Amine (Product)Separation->OrganicKeepDryDry (Na2SO4) &EvaporateOrganic->DryOutputResult:Reactive Free Amine(Soluble in THF/Et2O)Dry->Output

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane. Retrieved from [Link]

  • Carreiro, E. P., et al. (2014). Synthesis of Spirocyclic Hydantoins: Privileged Scaffolds in Drug Discovery.[1] MDPI Molecules.[1] (Contextual grounding for spiro-piperidine handling). Retrieved from [Link][1][4]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] (Standard reference for Cbz group stability and solubility characteristics). Wiley-Interscience.[1]

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] (Authoritative source on solubility differences between HCl salts and free bases). Wiley-VCH.[1]

Technical Guide: Stability Profile of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stability profile, degradation mechanisms, and handling protocols for 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride .[1] It is designed for medicinal chemists and process development scientists utilizing this scaffold as an intermediate in drug discovery.[1]

Executive Summary & Compound Identity

This compound is a spirocyclic diamine building block.[1][2] It features a piperidine ring fused to a pyrrolidine ring at a single carbon (spiro center).[1] The nitrogen in the 6-membered ring (position 8) is protected by a benzyloxycarbonyl (Cbz) group, while the nitrogen in the 5-membered ring (position 1) exists as a hydrochloride salt.[1]

This specific protection pattern renders the molecule a critical "orthogonal" intermediate, allowing selective functionalization of the pyrrolidine nitrogen (N1) while N8 remains masked.[1]

Physicochemical Identity
PropertyDetail
IUPAC Name Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Molecular Formula C₁₆H₂₂N₂O₂[1][3][4][5][6][7][8] · HCl
Molecular Weight ~310.82 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM/EtOAc (as salt)
pKa (Calc) ~10.5 (N1 pyrrolidine amine)

Stability Mechanisms & Degradation Pathways[1]

Understanding the stability of this compound requires analyzing the interplay between the Cbz protecting group , the spiro-strain , and the hydrochloride counter-ion .[1]

The Cbz-Acid Paradox

The Carboxybenzyl (Cbz) group is classically cleaved by strong acids (e.g., HBr/Acetic Acid) or hydrogenolysis (H₂/Pd).[1][2] However, as a stoichiometric hydrochloride salt , the compound is stable .[1]

  • Mechanism: The HCl protonates the free N1 amine, forming a stable ammonium cation.[1][2] The acidity of this salt (pH ~4-5 in solution) is insufficient to cleave the carbamate (Cbz) linkage at room temperature.[1]

  • Risk: In the presence of excess moisture and elevated temperatures (>40°C), the acidic microenvironment of the crystal lattice can catalyze the hydrolysis of the carbamate ester, releasing benzyl alcohol and CO₂.[1]

Hygroscopicity & Solid-State Stability

Amine hydrochloride salts are inherently hygroscopic.[1][2]

  • Moisture Sorption: Absorption of atmospheric water creates a "solution-like" layer on the crystal surface.[1][2]

  • Impact: This facilitates ion mobility and can accelerate hydrolysis or promote disproportionation of the salt.[1][2]

Degradation Pathway Visualization

The following diagram maps the potential degradation routes under stress conditions.

DegradationPathways Compound 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride (Stable Solid) Hydrolysis Acid/Moisture Hydrolysis (T > 40°C, High RH) Compound->Hydrolysis Slow FreeBase Disproportionation (pH > 10) Compound->FreeBase Base Exposure Degradant1 Benzyl Alcohol + CO2 + 1,8-diazaspiro[4.5]decane Hydrolysis->Degradant1 Carbamate Cleavage Degradant2 Free Base Oxidation (N-Oxides) FreeBase->Degradant2 Air Oxidation

Figure 1: Primary degradation pathways.[1][2] The Cbz group is generally robust unless exposed to strong acidic hydrolysis conditions or catalytic hydrogen.

Experimental Protocols: Stability & Purity Assessment

To validate the integrity of a batch, the following self-validating protocols should be employed.

High-Performance Liquid Chromatography (HPLC) Method

This generic gradient method separates the parent compound from benzyl alcohol (hydrolysis product) and free amine impurities.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 210 nm (amide/amine backbone) and 254 nm (benzyl chromophore)[1][2]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 95% B[1]

    • 15-20 min: 95% B[1]

Forced Degradation (Stress Testing) Workflow

Perform these tests to establish the "shelf-life" boundary conditions.

Stress ConditionProcedureExpected Outcome
Acid Stress Dissolve in 1N HCl, heat to 60°C for 24h.[1][2]Partial Degradation. Monitor for loss of Cbz (formation of 1,8-diazaspiro[4.5]decane).[1]
Base Stress Dissolve in 1N NaOH, stir at RT for 4h.Precipitation. Conversion to free base. Extract and check for oxidation.[1]
Oxidative Stress Add 3% H₂O₂, stir at RT for 4h.Stable/Minor. Cbz protects N8; N1 is protonated (less susceptible).[1]
Thermal/Humidity Store solid at 40°C / 75% RH for 7 days.Critical. Check for caking (hygroscopicity) and hydrolysis.[1]
Stability Testing Logic Flow

StabilityWorkflow Start Batch Receipt (T=0 Analysis) Stress Stress Conditions (Acid, Base, Ox, Heat) Start->Stress Analysis HPLC & LC-MS Analysis Stress->Analysis Decision Purity > 98%? Analysis->Decision Pass Release for Synthesis Store at -20°C Decision->Pass Yes Fail Purify (Recrystallize) or Discard Decision->Fail No

Figure 2: Decision logic for batch release based on stability data.

Handling & Storage Recommendations

Based on the chemical profile, the following storage conditions are mandatory to maintain >98% purity over 12 months.

  • Temperature: Store at -20°C (Freezer) for long-term; 2-8°C (Refrigerator) is acceptable for active use (<1 month).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2] Although the HCl salt is stable to air, excluding oxygen prevents trace oxidation of any equilibrium free amine.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (corrosion risk from HCl).[1]

  • Desiccation: Keep strictly anhydrous. Use a desiccator if storing at room temperature for short periods.[1]

Safety Note: This compound is an amine hydrochloride.[1][2] It may cause skin and eye irritation (H315, H319).[1][9] Handle in a fume hood.

References

  • PubChem. 1,8-Diazaspiro[4.5]decane Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Cbz stability profiles).

Sources

Unlocking 3D Chemical Space: The Strategic Utility of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic applications, synthetic utility, and medicinal chemistry potential of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride .

Executive Summary: Escaping "Flatland"

In modern drug discovery, the over-reliance on flat, aromatic scaffolds has contributed to poor clinical success rates due to suboptimal physicochemical properties (low solubility, high lipophilicity). This compound represents a high-value "privileged scaffold" that addresses this challenge.

This compound acts as a monoprotected diamine building block , enabling the rapid construction of spirocyclic libraries. Its core value lies in its high fraction of saturated carbon (


), defined exit vectors, and the ability to serve as a rigid bioisostere for piperazines and piperidines.

Structural Analysis & Physicochemical Profile

The Molecule[1][2][3][4][5]
  • Systematic Name: Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

  • Core Scaffold: 1,8-Diazaspiro[4.5]decane[1]

  • Key Feature: Orthogonal protection. The nitrogen at position 8 (piperidine ring) is protected by a Carboxybenzyl (Cbz) group, leaving the nitrogen at position 1 (pyrrolidine ring) available for immediate functionalization.

  • Salt Form: Hydrochloride (HCl) ensures stability and crystallinity, preventing the formation of carbamates from atmospheric

    
    .
    
Vector Analysis and Conformational Rigidity

Unlike flexible linear linkers, the spiro[4.5]decane core locks substituents into a specific 3D orientation.

  • N1 Vector: Projects from the 5-membered ring, ideal for interacting with compact hydrophobic pockets or forming hydrogen bonds with backbone carbonyls.

  • N8 Vector: Projects from the 6-membered ring, typically used to solubilize the molecule or extend into solvent-exposed regions.

VectorAnalysis cluster_0 Scaffold Geometry cluster_1 Physicochemical Impact Core 1,8-Diazaspiro[4.5]decane (Rigid Core) N1 N1 Position (Pyrrolidine) Core->N1 Vector A (Acute) N8 N8 Position (Piperidine - Cbz Protected) Core->N8 Vector B (Obtuse) Prop1 Increased Solubility (vs. Biphenyls) Core->Prop1 Prop2 Metabolic Stability (Blocked P450 sites) Core->Prop2

Figure 1: Vector analysis of the 1,8-diazaspiro[4.5]decane core, highlighting the distinct spatial orientation of the N1 and N8 positions.

Medicinal Chemistry Applications

GPCR Ligand Design (Chemokine & Opioid Receptors)

The 1,8-diazaspiro[4.5]decane core is a proven bioisostere for the 4-phenylpiperidine moiety found in many opioids and the tropane core found in CCR5 antagonists.

  • Mechanism: The spiro cycle mimics the "kink" of a piperidine ring but adds a second ring that can fill orthogonal hydrophobic sub-pockets in the receptor.

  • Application: Synthesis of Delta Opioid Receptor (DOR) agonists. The rigid spiro core reduces the entropic penalty of binding compared to flexible diamines.

Sigma-1 Receptor Modulators

Derivatives of 1-oxa-8-azaspiro[4.5]decane are known Sigma-1 ligands.[2] The 1,8-diaza analog allows for the introduction of a hydrogen bond donor (NH) in the 5-membered ring, which can drastically alter selectivity profiles against the Sigma-2 receptor.

  • Use Case: Development of radiotracers for neuroimaging or neuroprotective agents.

PROTAC Linkers (Rigidification Strategy)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are critical for the formation of the ternary complex (Target-Linker-E3 Ligase).

  • Utility: The 8-Cbz-1,8-diazaspiro[4.5]decane scaffold serves as a rigid linker .

  • Advantage: Unlike flexible PEG chains, the spiro scaffold restricts the conformational space, potentially improving the cooperativity of ternary complex formation and cell permeability.

Synthetic Utility & Experimental Protocols

The primary utility of this building block is the Orthogonal Protection Strategy . The Cbz group is stable to acidic conditions (TFA, HCl) used to remove Boc groups, but is cleaved by hydrogenolysis (


) or strong acid (

).
Workflow Logic

SynthesisWorkflow Start 8-Cbz-1,8-diazaspiro[4.5]decane HCl (Starting Material) Step1 Step 1: Free Base Generation (Na2CO3 / DCM) Start->Step1 Step2 Step 2: N1 Functionalization (Reductive Amination / Amide Coupling) Step1->Step2  N1 Selective   Step3 Step 3: Cbz Deprotection (H2, Pd/C or HBr/AcOH) Step2->Step3  Orthogonal   Step4 Step 4: N8 Functionalization (Final Diversification) Step3->Step4 Product Final Spirocyclic Drug Candidate Step4->Product

Figure 2: Step-wise synthetic workflow utilizing the orthogonal protection of the Cbz group.

Protocol A: Free-Basing and N1-Reductive Amination

Objective: To attach a substituent to the pyrrolidine nitrogen (N1) while maintaining N8 protection.

  • Free-Basing:

    • Suspend 1.0 eq of 8-Cbz-1,8-diazaspiro[4.5]decane HCl in DCM.

    • Add 2.0 eq of saturated aqueous

      
      . Stir vigorously for 30 mins.
      
    • Separate layers. Extract aqueous layer with DCM (2x).

    • Dry combined organics over

      
      , filter, and concentrate. Note: The free base is an oil and should be used immediately.
      
  • Reductive Amination:

    • Dissolve the free base (1.0 eq) in DCE (1,2-Dichloroethane).

    • Add the desired Aldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 mins.

    • Add

      
       (1.5 eq) in one portion.
      
    • Stir at RT for 12-16 hours under nitrogen.

    • Quench: Add saturated

      
      . Extract with DCM.
      
    • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: To reveal the piperidine nitrogen (N8) for further functionalization.

  • Dissolve the N1-substituted intermediate in MeOH or EtOH.

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Safety: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1 atm).

  • Stir vigorously at RT for 2-4 hours. Monitor by LCMS (Disappearance of Cbz peak).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Concentrate filtrate to yield the secondary amine.

Critical Handling Notes

  • Solubility: The HCl salt is soluble in water, MeOH, and DMSO. It is sparingly soluble in DCM or Ether.

  • Stability: Store at 2-8°C. Hygroscopic – keep desiccated.

  • NMR Signature: The Cbz group shows characteristic aromatic signals (7.3-7.4 ppm) and a benzylic singlet (~5.1 ppm) in

    
    -NMR, which disappear upon deprotection.
    

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Discusses the impact of spirocycles on potency and selectivity.

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. PubMed. Details the synthesis and biological evaluation of related spiro-cores for Sigma receptors.

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives. Journal of Medicinal Chemistry. Illustrates the use of spiro-decane cores in mPTP inhibition and cardiology.

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. A comprehensive analysis of spiro-diamine diversity and library generation.

Sources

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Executive Summary: The Geometric Advantage

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. This compound (CAS: 928034-35-9) represents a premier "privileged scaffold" that addresses this need. Unlike planar piperazines or biphenyls, this spirocyclic diamine offers a defined 90° orthogonal vector between its two nitrogen handles, enabling the precise projection of pharmacophores into distinct quadrants of a binding pocket.

This guide serves as a technical manual for medicinal chemists utilizing this building block. It details the orthogonal deprotection strategies, reactivity profiles, and specific experimental protocols required to incorporate this core into high-affinity ligands for GPCRs, kinases, and ion channels.

Part 1: Structural Analysis & Chemical Profile

The core structure consists of a piperidine ring spiro-fused at the C4 position to a pyrrolidine ring. The "1,8-diaza" nomenclature places the secondary amines at the distal ends of this spiro junction, maximizing the distance and steric separation between substituents.

Physicochemical Properties
PropertyValue / DescriptionImpact on Synthesis
Formula C₁₅H₂₁ClN₂O₂Molecular Weight: 310.8 g/mol (HCl salt)
Stereochemistry Achiral (Meso-like symmetry broken by substitution)No chiral resolution required for the core itself.
pKa (N1 - Pyrrolidine) ~9.5 - 10.5Highly basic; requires organic bases (DIPEA/TEA) for coupling.
pKa (N8 - Piperidine) Protected (Carbamate)Inert to basic/nucleophilic conditions.
Solubility High: DMSO, MeOH, Water (warm) Low: DCM, Et₂OPerform initial couplings in polar aprotic solvents (DMF/DMA).
Stability Hygroscopic solidStore in desiccator at -20°C; handle under N₂.
The Orthogonal Strategy

The utility of this building block lies in its differentiation :

  • N1 (Pyrrolidine): Free amine (as HCl). Ready for immediate derivatization (Acylation, Alkylation, Reductive Amination).

  • N8 (Piperidine): Cbz-protected. Latent amine. Revealed only after N1 chemistry is complete via hydrogenolysis or acidolysis.

Part 2: Synthetic Utility & Workflows

The following diagram illustrates the standard synthetic workflow for generating libraries using this scaffold. The logic prioritizes N1 functionalization to avoid "scrambling" or side reactions that might occur if the Cbz group were removed prematurely.

SyntheticWorkflow Start 8-Cbz-1,8-diazaspiro[4.5]decane (HCl Salt) Step1 Step 1: N1 Functionalization (Amide Coupling / Reductive Amination) Start->Step1 DIPEA, R-COOH HATU, DMF Inter1 Intermediate A (N1-R, N8-Cbz) Step1->Inter1 Step2 Step 2: Cbz Deprotection (H2/Pd-C or HBr/AcOH) Inter1->Step2 H2, Pd/C MeOH Inter2 Intermediate B (N1-R, N8-H) Step2->Inter2 Step3 Step 3: N8 Functionalization (Urea Formation / SnAr / Alkylation) Inter2->Step3 R'-X, Base or R'-NCO Final Final Ligand (N1-R, N8-R') Step3->Final

Caption: Sequential functionalization logic. N1 is derivatized first, exploiting the orthogonal Cbz protection on N8.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The completion of each step is indicated by a distinct change in solubility or TLC profile (Cbz derivatives are UV active; free amines stain with Ninhydrin).

Protocol A: N1-Amide Coupling (General Procedure)

Objective: To attach a carboxylic acid pharmacophore to the pyrrolidine nitrogen.

Reagents:

  • 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Methodology:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to amine). Stir for 5 minutes to activate the acid (formation of the OAt ester).

  • Free Basing: Add the 8-Cbz-1,8-diazaspiro[4.5]decane HCl salt (1.0 equiv) to the reaction mixture. Immediately add DIPEA (3.5 equiv). Note: The solution should turn clear as the HCl is neutralized.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by LC-MS. The starting material (MW ~273 + Cbz) should disappear.

  • Work-up: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually a stable foam/oil.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: To reveal the piperidine nitrogen (N8) for further chemistry.

Reagents:

  • N1-substituted Intermediate (from Protocol A)

  • Pd/C (10 wt% loading, 10% by mass of substrate)

  • Hydrogen Gas (Balloon pressure)

  • Solvent: MeOH or EtOH (0.05 M)

Methodology:

  • Inerting: Place the intermediate in a round-bottom flask. Dissolve in MeOH. Add Pd/C carefully under a stream of Nitrogen (Caution: Pyrophoric).

  • Hydrogenation: Evacuate the flask and backfill with H₂ (balloon). Repeat 3 times. Stir vigorously at RT for 2–12 hours.

    • Mechanism:[1][2][3] Hydrogenolysis cleaves the benzyl-oxygen bond, releasing toluene and CO₂, leaving the free amine.

    • QC Check: TLC will show a significant drop in Rf (amine is polar). Ninhydrin stain will turn deep blue/purple .

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The free amine is often obtained quantitatively.

    • Note: If the N1 substituent is basic, the product may be an oil. If stability is a concern, convert to HCl salt immediately by adding 4M HCl in Dioxane.

Part 4: Case Studies & Applications

Sigma-1 Receptor Ligands

Research indicates that spiro-piperidines are privileged scaffolds for Sigma-1 (σ1) receptors, which are targets for neuropathic pain and neurodegeneration.

  • Design: The N8-piperidine mimics the basic amine required for the aspartate anchor in the σ1 pocket. The N1-pyrrolidine allows for the attachment of hydrophobic "tails" that occupy the lipophilic vestibule.

  • Result: Derivatives often show low-nanomolar affinity (Ki < 10 nM) and high selectivity over σ2 receptors due to the rigid spiro-constraint preventing off-target binding [1, 2].

Cystinuria Therapeutics

The 1,8-diazaspiro[4.5]decane core has been utilized as a bioisostere for piperazine in cystine crystallization inhibitors.[4]

  • Mechanism: The spiro scaffold disrupts the crystal lattice of L-cystine more effectively than linear diamines.

  • Outcome: Compounds like LH1753 (derived from this core) showed 120x higher potency than standard treatments (CDME) in inhibiting stone formation [3].[4]

Kinase Inhibitors (JAK/TYK2)

The scaffold serves as a rigid linker in Type I/II kinase inhibitors.

  • Utility: The spiro center orients the hinge-binding motif (attached to N1) and the solvent-exposed tail (attached to N8) at a fixed angle, improving entropy of binding compared to flexible linkers [4].

Part 5: Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Step 1 HCl salt not fully neutralized.Ensure DIPEA is >3 equiv. Check pH of reaction mixture (should be >8).
Incomplete Cbz Removal Catalyst poisoning (S or N lone pairs).Add 1-2 drops of AcOH to the hydrogenation. Increase H₂ pressure (Parr shaker).
Product is Water Soluble N1/N8 are both basic.Do not use aqueous extraction for the final diamine. Evaporate and use Reverse Phase prep-HPLC.
NMR Confusion Overlapping ring protons.Key Signal: The Cbz benzylic protons appear as a sharp singlet at ~5.1 ppm. Disappearance of this peak confirms deprotection.

References

  • Design and synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. Bioorg. Med. Chem. (2020).[5]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. J. Med. Chem. (2015).[6][7][5][2]

  • 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor. ACS Med.[4] Chem. Lett. (2024).[3][4] [4]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. J. Med.[3] Chem. (2022).[3]

  • PubChem Compound Summary: 8-Azaspiro[4.5]decane. National Library of Medicine.

Sources

Methodological & Application

Application Note: Synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride , a critical spirocyclic diamine scaffold used in medicinal chemistry for its ability to improve physicochemical properties and restrict conformational flexibility in drug candidates (e.g., CCR5 antagonists, Sigma-1 receptor ligands).

Abstract & Strategic Overview

The 1,8-diazaspiro[4.5]decane core represents a "privileged structure" in drug discovery, offering a precise vector for displaying pharmacophores in 3D space. This protocol describes a robust, scalable 4-step synthesis starting from commercially available N-Cbz-4-piperidone .

The strategy employs a Horner-Wadsworth-Emmons (HWE) olefination followed by a Michael addition of nitromethane. This constructs the quaternary spiro-carbon with the necessary functional handles for reductive cyclization. A key technical challenge addressed here is the chemoselective reduction of the lactam intermediate in the presence of the Cbz (carbobenzyloxy) protecting group, ensuring high purity of the final hydrochloride salt.

Retrosynthetic Logic

The disconnection strategy focuses on the formation of the pyrrolidine ring (5-membered) onto the existing piperidine ring (6-membered).

  • Target: 8-Cbz-1,8-diazaspiro[4.5]decane HCl

  • Precursor 1: 8-Cbz-1,8-diazaspiro[4.5]decan-2-one (Spiro-lactam)

  • Precursor 2: Ethyl 2-(1-Cbz-4-(nitromethyl)piperidin-4-yl)acetate (Nitro-ester)

  • Starting Material: Benzyl 4-oxo-1-piperidinecarboxylate (N-Cbz-4-piperidone)

Synthesis Protocol

Reagents and Equipment[1][2]
  • Starting Material: N-Cbz-4-piperidone (CAS: 19099-93-5).

  • Key Reagents: Triethyl phosphonoacetate, Sodium hydride (60%), Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Zinc dust, Borane-dimethyl sulfide complex (BH₃·DMS).

  • Solvents: Anhydrous THF, Ethanol, Acetic Acid, Methanol, 1,4-Dioxane.

  • Safety: Nitromethane is energetic; handle with care. Borane is pyrophoric; use inert atmosphere (Argon/N₂).

Workflow Diagram

SynthesisWorkflow Start Start: N-Cbz-4-piperidone Step1 Step 1: HWE Olefination (EtO)2P(O)CH2COOEt, NaH, THF Start->Step1 Inter1 Intermediate A: Unsaturated Ester Step1->Inter1 Yield ~90% Step2 Step 2: Michael Addition CH3NO2, DBU, 60°C Inter1->Step2 Inter2 Intermediate B: Nitro-Ester Step2->Inter2 C-C Bond Formation Step3 Step 3: Reductive Cyclization Zn, AcOH, EtOH (Reflux) Inter2->Step3 Nitro Reduction & Cyclization Inter3 Intermediate C: Spiro-Lactam Step3->Inter3 8-Cbz-1,8-diazaspiro[4.5]decan-2-one Step4 Step 4: Lactam Reduction BH3·DMS, THF; then MeOH Inter3->Step4 Selective Reduction Step5 Step 5: Salt Formation 4M HCl in Dioxane Step4->Step5 Final Target: 8-Cbz-1,8-diazaspiro[4.5]decane HCl Step5->Final

Caption: Step-wise synthesis workflow for 8-Cbz-1,8-diazaspiro[4.5]decane HCl.

Detailed Experimental Procedures
Step 1: Preparation of Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Objective: Install the two-carbon chain via Horner-Wadsworth-Emmons reaction.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Reagent Prep: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF (10 mL/g substrate) at 0°C.

  • Addition: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear.

  • Reaction: Add N-Cbz-4-piperidone (1.0 eq) dissolved in THF dropwise.

  • Conditions: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (0-30% EtOAc/Hexanes).

    • Expected Yield: 85–95%.

    • Appearance: Colorless to pale yellow oil.

Step 2: Preparation of Benzyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate

Objective: Create the quaternary spiro-center via Michael addition.

  • Setup: RBF equipped with a reflux condenser.

  • Reaction: Dissolve the unsaturated ester (Step 1 product) in Nitromethane (10 vol).

  • Catalyst: Add DBU (1.0 eq). Note: Tetramethylguanidine (TMG) can also be used.

  • Conditions: Heat to 60–70°C for 4–16 hours. Monitor by TLC (disappearance of alkene).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove DBU), then saturated NaHCO₃ and brine.

  • Purification: Silica gel chromatography (10-40% EtOAc/Hexanes).

    • Expected Yield: 70–85%.

    • Key Data: ¹H NMR should show disappearance of olefinic proton and appearance of -CH₂NO₂ singlet/doublet around 4.5 ppm.

Step 3: Reductive Cyclization to 8-Cbz-1,8-diazaspiro[4.5]decan-2-one

Objective: Reduce the nitro group to an amine, which spontaneously cyclizes to form the lactam ring.

  • Critical Note: Catalytic hydrogenation (H₂/Pd) poses a risk of cleaving the Cbz group. Zinc/Acetic Acid is recommended for chemoselectivity.

  • Setup: RBF with mechanical stirring (reaction can be viscous/slurry).

  • Solvent: Dissolve the nitro-ester (Step 2 product) in Ethanol (10 vol) and Acetic Acid (5 vol).

  • Reduction: Add Zinc dust (10 eq) portion-wise at RT (exothermic).

  • Conditions: Heat to reflux (80°C) for 2–4 hours.

  • Workup: Filter hot through Celite to remove Zinc residues. Wash the pad with EtOH. Concentrate the filtrate.

  • Neutralization: Dissolve residue in EtOAc, wash carefully with saturated NaHCO₃ (gas evolution) until neutral.

  • Purification: Recrystallization from EtOAc/Hexane or column chromatography (50-100% EtOAc/Hexanes).

    • Expected Yield: 60–75%.

    • Identity: Formation of the lactam (amide) peak in IR (~1680 cm⁻¹) and disappearance of ester/nitro signals.

Step 4 & 5: Lactam Reduction and Salt Formation

Objective: Reduce the lactam carbonyl to a methylene group and form the HCl salt.

  • Setup: Dry RBF under Argon.

  • Reagent: Dissolve the Spiro-lactam (Step 3 product) in anhydrous THF. Add BH₃·DMS (2M in THF, 3.0 eq) dropwise at 0°C.

  • Reaction: Reflux for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess borane (H₂ evolution).

  • Acid Hydrolysis: Add conc. HCl (1 mL/mmol) or 4M HCl/Dioxane and reflux for 1 hour to break the boron-amine complex.

  • Free Base Isolation: Basify with 2M NaOH to pH > 10. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the free amine in minimal dry Ethanol or Dioxane. Add 4M HCl in Dioxane (1.5 eq) at 0°C.

  • Isolation: Dilute with diethyl ether to precipitate the salt. Filter and dry under vacuum.

    • Final Yield: 70–80% (for this step).

    • Appearance: White to off-white solid.

Quality Control & Analytical Specifications

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity > 98.0%HPLC (210/254 nm)
Identity Consistent with structure¹H NMR (DMSO-d₆)
Mass Spec [M+H]⁺ = 275.17 (Free base)LC-MS (ESI+)
Residual Solvents < ICH LimitsGC-HS
Water Content < 1.0%Karl Fischer

Key ¹H NMR Diagnostic Signals (DMSO-d₆):

  • Aromatic (Cbz): 7.30–7.45 ppm (m, 5H).

  • Benzylic CH₂: ~5.10 ppm (s, 2H).

  • Piperidine Ring: Multiplets at 1.5–1.8 ppm and 3.2–3.6 ppm.

  • Pyrrolidine Ring: Multiplets at 1.8–2.0 ppm (C3) and 3.0–3.2 ppm (C2/C5).

  • Amine NH: Broad singlet/exchangeable (if free base) or broad downfield peak (if HCl salt).

Troubleshooting & Optimization

  • Issue: Cbz Cleavage.

    • Cause: If catalytic hydrogenation (H₂/Pd-C) is attempted in Step 3, the Cbz group will be removed, yielding the diamine.

    • Solution: Strictly use Zinc/Acetic Acid or Iron/NH₄Cl for the nitro reduction. If H₂ is preferred, use Raney Nickel at RT, but monitor closely.

  • Issue: Incomplete Lactam Reduction.

    • Cause: Borane reagents can degrade.

    • Solution: Use fresh BH₃·DMS. Ensure the "Acid Hydrolysis" step (Step 4, point 5) is performed vigorously to break the stable amine-borane complex.

  • Issue: Solubility of Intermediate.

    • Observation: The nitro-ester intermediate may be an oil; the lactam is usually a solid.

    • Action: If the lactam does not precipitate, use column chromatography. It is quite polar.

References

  • Carling, R. W., et al. (2005). "1,8-Diazaspiro[4.5]decane derivatives as high affinity, selective agonists for the human melanocortin-4 receptor." Bioorganic & Medicinal Chemistry Letters, 15(3), 729-733. Link

  • Coward, J. K., et al. (1994). "Synthesis of spiro[piperidine-4,3'-pyrrolidine] derivatives." Journal of Organic Chemistry.
  • Mefros, C., et al. (2016). "Synthesis of the 1,8-diazaspiro[4.5]decane scaffold using a bromine-mediated 5-endo cyclization." Journal of Organic Chemistry, 81(5). Link

  • PubChem. (2024). "8-Azaspiro[4.5]decane Compound Summary." National Library of Medicine. Link

  • Vertex AI Search. (2025). "Synthesis of 1,8-diazaspiro[4.5]decane derivatives." (Internal Search Results 1.1, 1.5, 1.9).

Cbz deprotection methods for 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cbz Deprotection of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Executive Summary

The 1,8-diazaspiro[4.5]decane scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of GPCR ligands (e.g.,


1 receptors) and ion channel inhibitors. The orthogonal protection of the secondary amines at positions 1 and 8 is critical for asymmetrical functionalization. This guide details the deprotection of the 8-benzyloxycarbonyl (Cbz)  group from This compound .

While Cbz removal is a standard operation, the presence of the hydrochloride salt on the N1-amine and the steric constraints of the spiro-junction require tailored protocols to ensure quantitative conversion and facile isolation. This note presents three validated methodologies: Catalytic Hydrogenolysis (Method A) , Transfer Hydrogenation (Method B) , and Acidolysis (Method C) , prioritizing yield, purity, and scalability.

Strategic Considerations & Decision Matrix

Before selecting a protocol, evaluate the specific constraints of your synthetic route:

  • Substrate State: The starting material is a hydrochloride salt (

    
    ). This enhances water solubility but may decrease solubility in non-polar solvents (THF, Toluene). Methanol is the preferred solvent.
    
  • Chemo-compatibility: The spiro-alkane skeleton is robust. However, if your derivative contains reducible groups (alkenes, nitro, nitriles) or sulfur (catalyst poison), avoid Method A.

  • Scale: Method A is ideal for discovery (<1g). Method B is safer for scale-up (>10g) as it avoids hydrogen gas handling.

Workflow Decision Tree

DeprotectionStrategy Start Start: 8-Cbz-1,8-diazaspiro[4.5]decane HCl CheckFG Are reducible groups (alkenes, nitro) or S-poisons present? Start->CheckFG YesFG Yes CheckFG->YesFG NoFG No CheckFG->NoFG MethodC Method C: Acidolysis (HBr/AcOH) YesFG->MethodC ScaleCheck Scale > 10g or H2 Safety Constraints? NoFG->ScaleCheck ScaleYes Yes ScaleCheck->ScaleYes ScaleNo No ScaleCheck->ScaleNo MethodB Method B: Transfer Hydrogenation (NH4HCO2 / Pd-C) ScaleYes->MethodB MethodA Method A: Catalytic Hydrogenolysis (H2 / Pd-C) ScaleNo->MethodA

Figure 1: Decision matrix for selecting the optimal deprotection strategy.

Method A: Catalytic Hydrogenolysis (Gold Standard)

Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond followed by decarboxylation. Suitability: Best for high purity requirements; quantitative yield; no harsh acids.

Reagents & Equipment
  • Substrate: 8-Cbz-1,8-diazaspiro[4.5]decane HCl.

  • Catalyst: 10% Pd/C (50% wet w/w). Note: Wet catalyst is safer and less pyrophoric.

  • Solvent: Methanol (MeOH).[1] Crucial for dissolving the HCl salt.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30-50 psi).
    
Protocol
  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration). The HCl salt should dissolve fully; if not, add minimal water (<5% v/v) or warm slightly.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., 100 mg catalyst for 1 g substrate). Safety: Add under inert flow; Pd/C can ignite MeOH vapors.

  • Hydrogenation:

    • Balloon: Evacuate/purge with

      
       x3. Stir vigorously at Room Temperature (RT) for 2–4 hours.
      
    • Parr Shaker: Pressurize to 30 psi. Shake for 1–2 hours.

  • Monitoring: Check by TLC (System: 10% MeOH/DCM + 1%

    
    ; Stain: Ninhydrin). The Cbz starting material (UV active) should disappear; the free amine product is not UV active (unless derivatized) but stains with Ninhydrin.
    
  • Work-up:

    • Filter the reaction mixture through a Celite® 545 pad to remove Pd/C.

    • Rinse the cake thoroughly with MeOH.

    • Caution: Do not let the filter cake dry out completely (fire hazard). Keep it wet with water after filtration.

  • Isolation: Concentrate the filtrate in vacuo to yield 1,8-diazaspiro[4.5]decane monohydrochloride as a white solid.

Method B: Catalytic Transfer Hydrogenation (Safety/Scale-up)

Mechanism: Ammonium formate acts as the hydrogen donor, decomposing into


, 

, and

on the Pd surface. Suitability: Ideal for labs without

cylinders or for larger scales where gas uptake monitoring is difficult.
Reagents
  • Hydrogen Donor: Ammonium Formate (

    
    ) or Cyclohexene.
    
  • Catalyst: 10% Pd/C.[1]

  • Solvent: Methanol/Ethanol (anhydrous not required).

Protocol
  • Dissolution: Dissolve 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 equiv) in MeOH (10-20 volumes).

  • Reagent Addition: Add Ammonium Formate (5.0 – 10.0 equiv). The excess ensures rapid kinetics.

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Reaction: Heat the mixture to reflux (

    
    ) for 1–3 hours.
    
    • Observation: Evolution of gas (

      
      ) will occur. Ensure open venting (do not seal tightly).
      
  • Work-up: Cool to RT. Filter through Celite.[1][2]

  • Purification: The filtrate will contain residual ammonium formate.

    • Concentrate to dryness.

    • Redissolve in minimal water, basify with

      
       (to pH > 12), and extract with DCM or 
      
      
      
      /IPA (3:1) if the free base is desired.
    • Alternatively: If the HCl salt is required, triturate the crude solid with Acetone/Ether to remove ammonium salts.

Method C: Acid-Mediated Cleavage (HBr/AcOH)

Mechanism: Acid-catalyzed


 or 

cleavage of the benzyl carbamate. Suitability: Use only if Pd catalysis fails or if the molecule contains sulfur/poisons.
Reagents
  • Reagent: 33% HBr in Glacial Acetic Acid.

  • Solvent: None (run neat) or DCM.

Protocol
  • Setup: Place substrate in a flask equipped with a drying tube (moisture sensitive).

  • Addition: Add 33% HBr/AcOH (5–10 equiv) slowly at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 1–2 hours.

    • Note: Benzyl bromide is a byproduct (lachrymator). Handle in a fume hood.

  • Work-up:

    • Precipitate the product by adding excess Diethyl Ether (

      
      ).
      
    • The product will crash out as the dihydrobromide or mixed salt.

    • Filter the solid and wash efficiently with ether to remove benzyl bromide and acetic acid.

  • Conversion: To revert to the HCl salt or free base, use ion-exchange resin (e.g., Dowex 1x8 Cl- form) or basic extraction.

Analytical Validation & Data

ParameterCbz-Protected (Start)Deprotected (Product)Method of Detection
1H NMR (Aromatic) Multiplet

7.30–7.40 ppm (5H)
Absent NMR (D2O or MeOD)
1H NMR (Benzylic) Singlet

5.10 ppm (2H)
Absent NMR
LC-MS (ESI+)


Mass Spectrometry
Appearance White/Off-white solidWhite hygroscopic solidVisual

Key QC Check: The disappearance of the benzylic methylene singlet at ~5.1 ppm is the most distinct marker of reaction completion.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Method A (Hydrogenolysis), emphasizing the role of the Pd surface.

HydrogenolysisMechanism Step1 Adsorption (Substrate binds to Pd) Step2 Oxidative Addition (Pd inserts into O-Bn) Step1->Step2 Step3 Hydrogenolysis (H2 cleavage) Step2->Step3 + H2 Step4 Decarboxylation (-CO2) Step3->Step4 - Toluene Product Free Amine + Toluene Step4->Product - CO2 Substrate 8-Cbz-1,8-diazaspiro[4.5]decane Substrate->Step1

Figure 2: Simplified mechanism of Pd-catalyzed Cbz deprotection.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Hu, L.; et al. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria."[3] ACS Med.[3] Chem. Lett.2024 , 15, 1026–1031.[3]

  • BenchChem. "Application Notes and Protocols for the Removal of the Cbz Protecting Group." BenchChem Technical Library, 2025 .[1]

  • Felpin, F.-X.; Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C." Chem. Eur. J.2010 , 16, 12440–12445.[4]

  • Madan, C.; et al. "Catalytic Transfer Hydrogenation of Cbz-Protected Amines using Ammonium Formate."[1] Synlett2020 , 31, 899.[4]

Sources

Introduction: Navigating the Challenges of Cbz Deprotection in Complex Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

## Application Notes and Protocols for the Acid-Mediated Cbz Deprotection of Diazaspiro Compounds

For: Researchers, scientists, and drug development professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules.[1][2] Its stability under a wide range of reaction conditions and its susceptibility to removal via catalytic hydrogenolysis have cemented its utility.[1][2] However, the increasing prevalence of intricate molecular architectures, such as diazaspiro compounds, in drug discovery necessitates a broader repertoire of deprotection strategies.[3][4][5][6][7]

Diazaspirocycles, characterized by two rings sharing a single carbon atom, are considered privileged scaffolds in medicinal chemistry due to their conformational rigidity and three-dimensional diversity.[8] While catalytic hydrogenolysis is the conventional method for Cbz removal, it presents significant drawbacks in the context of scaled-up syntheses and for substrates containing reducible functional groups.[9] These limitations include the high cost and potential toxicity of palladium catalysts, safety concerns associated with hydrogen gas, and the need for stringent removal of metal residues from the final active pharmaceutical ingredient (API).[9]

Consequently, acid-mediated Cbz deprotection has emerged as a robust and scalable alternative.[9] These methods, employing reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl) in various solvents, or hydrogen bromide (HBr) in acetic acid, offer a metal-free, operationally simpler, and often more cost-effective approach.[1][2][9] This guide provides a comprehensive overview of the mechanistic underpinnings, practical protocols, and critical considerations for the successful acid-mediated deprotection of Cbz-protected diazaspiro compounds.

Mechanistic Insights: The Acid-Catalyzed Cascade to a Free Amine

The acid-catalyzed cleavage of the Cbz group proceeds through a well-defined mechanistic pathway, initiated by the protonation of the carbamate oxygen. This initial protonation enhances the electrophilicity of the carbonyl carbon, but more critically, it facilitates the departure of the stable benzyl cation.

The generally accepted mechanism involves the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid (H-A). This step increases the electrophilicity of the carbonyl carbon and weakens the C-O bond of the benzyl group.

  • Formation of a Carbocation: The protonated intermediate can then undergo cleavage of the benzylic C-O bond to generate a stable benzyl carbocation and a carbamic acid intermediate. The stability of the benzyl cation is a key driving force for this step.

  • Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.

  • Protonation of the Liberated Amine: Under the acidic reaction conditions, the newly liberated amine is protonated to form the corresponding ammonium salt.

This sequence of events underscores the importance of a strong acid to facilitate the initial protonation and a reaction environment that can stabilize the resulting carbocation.

Acid-Mediated Cbz Deprotection cluster_0 Reaction Initiation cluster_1 Cleavage and Intermediate Formation cluster_2 Final Deprotection Cbz-Protected_Amine Cbz-Protected Diazaspiro Compound Protonated_Carbamate Protonated Carbamate Cbz-Protected_Amine->Protonated_Carbamate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Slow Benzyl_Cation Benzyl Carbocation Protonated_Carbamate->Benzyl_Cation Free_Amine Deprotected Diazaspiro Compound (Salt) Carbamic_Acid->Free_Amine Fast Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Side_Products Side_Products Benzyl_Cation->Side_Products Trapped by Scavengers

Figure 1. Generalized workflow for acid-mediated Cbz deprotection.

Reagent Selection and Optimization: A Comparative Overview

The choice of acidic reagent is paramount to the success of the deprotection and is often dictated by the substrate's sensitivity to acid and the presence of other functional groups.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Neat or in DCM, RT, 1-4 h[2]Volatile and easily removed, effective for many substrates.Can be harsh; may cleave other acid-labile groups (e.g., Boc).
HCl in Dioxane/MeOH/EtOAc 4M solution, RT to 50°C, 2-24 h[10]Commercially available, effective, forms HCl salt directly.Dioxane is a potential carcinogen; can be slower than TFA.
HBr in Acetic Acid 33% solution, RT, 1-2 h[2]Potent reagent, rapid deprotection.Highly corrosive and harsh; may cause side reactions.
Isopropanol Hydrochloride (IPA·HCl) In IPA, 65-75°C, 4 h[9]Scalable, metal-free, and operationally simple.[9]Requires elevated temperatures, which may not be suitable for all substrates.

Detailed Protocols and Methodologies

Protocol 1: Cbz Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general guideline and may require optimization based on the specific diazaspiro compound.

Materials:

  • Cbz-protected diazaspiro compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous (optional)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon source for inert atmosphere

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the Cbz-protected diazaspiro compound.

  • Reagent Addition: Under an inert atmosphere, add neat TFA to the flask. If the substrate has poor solubility in TFA, a minimal amount of anhydrous DCM can be used as a co-solvent. A typical ratio is 1:1 TFA:DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

    • Add cold diethyl ether to the residue to precipitate the deprotected amine as its trifluoroacetate salt.

    • Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the benzylic protons of the Cbz group in the ¹H NMR spectrum is a key indicator of successful deprotection.

Protocol 2: Cbz Deprotection using HCl in Dioxane

This method is a common alternative to TFA and is particularly useful when the trifluoroacetate counterion is undesirable.

Materials:

  • Cbz-protected diazaspiro compound

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) as co-solvent (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected diazaspiro compound in a minimal amount of a suitable co-solvent such as MeOH or EtOAc in a round-bottom flask.

  • Reagent Addition: Add the 4M HCl in dioxane solution to the flask. The reaction is typically run at room temperature.[10]

  • Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[10]

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting solid is the hydrochloride salt of the deprotected amine. It can be triturated with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

    • Filter the solid and dry under vacuum.

Self-Validation: Characterize the product by NMR and mass spectrometry to confirm the structure and purity. The formation of the hydrochloride salt can be confirmed by the presence of a broad amine salt peak in the ¹H NMR spectrum.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Cbz-Protected Diazaspiro Compound dissolve Dissolve in Appropriate Solvent start->dissolve add_acid Add Acidic Reagent (e.g., TFA or HCl/Dioxane) dissolve->add_acid stir Stir at Controlled Temperature add_acid->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete precipitate Precipitate with Anti-Solvent (e.g., Ether) concentrate->precipitate filter_dry Filter and Dry the Product precipitate->filter_dry characterize Characterize Product (NMR, MS) filter_dry->characterize end End: Deprotected Diazaspiro Salt characterize->end

Figure 2. A typical experimental workflow for acid-mediated Cbz deprotection.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction temperature (if the substrate is stable) or using a stronger acidic reagent. For instance, if TFA is ineffective, HBr in acetic acid might be a viable, albeit harsher, alternative.

  • Side Reactions: The benzyl carbocation generated during the deprotection can be trapped by nucleophilic functional groups within the molecule or by the solvent. The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, can mitigate these side reactions, particularly when using TFA.[2]

  • Formation of Stable Salts: The deprotected amine will exist as a salt with the conjugate base of the acid used. This can affect its solubility and subsequent reactivity. If the free amine is required, a basic work-up or passing the salt through an appropriate ion-exchange resin may be necessary.

  • Substrate-Specific Challenges: The electronic nature of the diazaspiro scaffold can influence the lability of the Cbz group. Electron-withdrawing groups on the aromatic ring of the Cbz group can make it more resistant to acid-catalyzed cleavage. Conversely, electron-donating groups can facilitate cleavage. The steric environment around the Cbz-protected nitrogen also plays a crucial role; highly hindered amines may require more forcing conditions for deprotection.

Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal

Acid-mediated Cbz deprotection offers a powerful and often superior alternative to traditional catalytic hydrogenolysis for the synthesis of complex diazaspiro compounds.[9] By understanding the underlying mechanism, carefully selecting the appropriate acidic reagent, and optimizing the reaction conditions, researchers can achieve efficient and clean deprotection, paving the way for the further elaboration of these important scaffolds in drug discovery and development. The protocols and insights provided in this guide serve as a valuable resource for navigating the intricacies of this important transformation.

References

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • De Vreese, R., et al. (2020). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]

  • Wager, T. T., et al. (2011). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Boc Deprotection - HCl. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Boc Deprotection Mechanism - TFA. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Li, J., et al. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Current Organic Synthesis. [Link]

  • ResearchGate. How do I remove CBz of a primary amine compound and at the same time form a trifluoroacetate? [Link]

  • Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters. [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Caron, S. (2017). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms. [Link]

  • Shtil, A. A., et al. (2022). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. International Journal of Molecular Sciences. [Link]

  • Carreira, E. M., et al. (2016). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Wang, Y., et al. (2011). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules. [Link]

  • Reddit. Boc deprotection using 4M HCl in dioxane also cleaved amide. [Link]

  • Clemson University. Kinetics of Carbaryl Hydrolysis. [Link]

  • Kirby, K. A., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega. [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • University of Waterloo. Hydrolysis. [Link]

  • Tam, J. P., et al. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. [Link]

  • Punthasee, P. (2022, December 26). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Bunton, C. A., et al. (1967). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

purification of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 1,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various GPCR ligands, ion channel blockers, and enzyme inhibitors.[1] The 8-Cbz-protected derivative (8-Cbz-1,8-diazaspiro[4.5]decane) is a critical intermediate.[1] It allows for selective functionalization of the pyrrolidine nitrogen (N1) while the piperidine nitrogen (N8) remains masked by the Carboxybenzyl (Cbz) group.

Purifying the hydrochloride salt of this intermediate presents a classic "amphiphilic salt" challenge:

  • The Cbz Group: Introduces significant lipophilicity and UV activity.

  • The Amine Salt (N1-HCl): Introduces high polarity and ionic character.

The Purification Paradox: Standard normal-phase silica chromatography is ill-suited for amine salts due to strong silanol interactions, leading to peak tailing and irreversible adsorption.[1] Conversely, reverse-phase methods often require buffer systems that may exchange the counter-ion (e.g., TFA vs. HCl).[1]

This guide details two validated protocols to achieve >98% purity:

  • Protocol A (The "Free-Base & Resalt" Method): The industry gold standard for scalability and cost-efficiency.[1]

  • Protocol B (Direct RP-HPLC): Best for small-scale, high-throughput purification where salt exchange is managed downstream.[1]

Pre-Purification Analysis & Physicochemical Profile[1]

Before initiating chromatography, the crude mixture must be characterized to define the separation strategy.

Table 1: Physicochemical Profile
PropertyDescriptionImplication for Purification
Structure Spiro-cycle with N8-Cbz and N1-HClAmphiphilic: Soluble in polar organics (MeOH, DMSO) and water (pH dependent).[1]
pKa (N1) ~9.5 - 10.5 (Secondary Amine)Highly basic.[1] Will protonate silanols on silica, causing streaking.
UV Chromophore Cbz (Phenyl ring),

nm
Excellent detectability by UV-Vis.[1]
Solubility High: MeOH, DMF, Water. Low: Et₂O, Hexane.Critical: Crude salt likely insoluble in DCM/Hexane.[1]
Stability Cbz is acid-stable (HCl/Dioxane ok).[1]Compatible with acidic mobile phases.[1]

Protocol A: The "Free-Base & Resalt" Workflow (Recommended)[1]

Rationale: This method circumvents the "silanol effect" by neutralizing the amine salt prior to chromatography. It offers the highest recovery and resolution on standard silica gel.

Phase 1: Free Base Liberation & Flash Chromatography[1]

Objective: Isolate pure 8-Cbz-1,8-diazaspiro[4.5]decane (Free Base).

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (28% NH₃ in water) or Triethylamine (TEA)

  • Saturated NaHCO₃ solution[1]

Step-by-Step Protocol:

  • Neutralization: Suspend the crude hydrochloride salt in DCM. Add saturated aqueous NaHCO₃ (or 1M NaOH) and stir vigorously until the solid dissolves and the organic layer is clear.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer 2x with DCM. Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Column Setup: Use a high-performance spherical silica cartridge (e.g., 20-40 µm).[1]

  • Mobile Phase:

    • Solvent A: DCM

    • Solvent B: MeOH containing 1% NH₄OH (modifier to suppress silanol activity).

  • Gradient Elution:

Time (CV)% Solvent BRationale
0 - 20%Column equilibration / Impurity elution
2 - 50%

5%
Elute non-polar impurities (bis-Cbz, etc.)
5 - 155%

20%
Elution of Product (Free Base)
15 - 2020%Wash strongly polar impurities
  • Pool & Concentrate: Collect fractions containing the product (TLC:

    
     in 9:1 DCM:MeOH + 1% NH₄OH). Evaporate to an oil/foam.[1]
    
Phase 2: Controlled Hydrochloride Salt Formation

Objective: Convert the purified free base back to the specific HCl salt form.

Protocol:

  • Dissolution: Dissolve the purified free base oil in a minimum volume of anhydrous DCM or Ethanol (absolute).

  • Acidification: Dropwise add 4M HCl in Dioxane (or 2M HCl in Diethyl Ether) at 0°C.

    • Stoichiometry: Use 1.05 - 1.1 equivalents of HCl.[1] Excess acid ensures complete salt formation.[1]

  • Precipitation:

    • If using DCM/Dioxane: The salt may precipitate spontaneously. If not, add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.

    • Stir at 0°C for 30 minutes to age the crystal.

  • Isolation: Filter the white solid under nitrogen (hygroscopic precaution). Wash with cold Et₂O.[1]

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Direct Reverse-Phase HPLC (For Small Scale/High Purity)[1]

Rationale: Ideal when free-basing is undesirable or for final polishing of the salt.[1] This method maintains the ionic species but requires careful buffer selection.

System: Preparative HPLC (C18 Stationary Phase).

Mobile Phase Strategy:

  • Buffer: Water + 0.05% HCl (Use HCl to match the counter-ion).

    • Note: If using TFA (0.1%), you will isolate the TFA salt . A subsequent salt exchange (e.g., using an ion-exchange resin like Dowex 1x8 Cl-form) will be required to get the HCl salt.[1]

  • Organic: Acetonitrile (ACN).

Gradient Profile (C18 Column):

Time (min)% ACNFlow RateEvent
0.05%20 mL/minInjection
2.05%20 mL/minHold (Elute salts)
15.060%20 mL/minLinear Gradient (Product Elution)
17.095%20 mL/minWash
20.05%20 mL/minRe-equilibration

Post-Run Processing:

  • Lyophilize the product fractions directly. Do not use rotary evaporation at high temperatures with aqueous HCl, as it can hydrolyze the Cbz group over time. Lyophilization yields the 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride as a fluffy white powder.[1]

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision matrix and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (8-Cbz-1,8-diazaspiro[4.5]decane HCl) Analysis 1. Analysis (LCMS/TLC) Determine Impurity Profile Start->Analysis Decision Scale & Purity Req? Analysis->Decision FreeBase 2. Neutralization (NaHCO3/DCM Extraction) Decision->FreeBase Large Scale / Cost Effective PrepLC 2. Prep-HPLC (C18) (Water/ACN + 0.05% HCl) Decision->PrepLC Small Scale / High Purity / Direct Flash 3. Flash Chromatography (Silica: DCM/MeOH/NH4OH) FreeBase->Flash SaltForm 4. Salt Formation (HCl in Dioxane/Et2O) Flash->SaltForm Final Final Product >98% Purity HCl Salt SaltForm->Final Lyophil 3. Lyophilization PrepLC->Lyophil Lyophil->Final

Figure 1: Decision tree for the purification of this compound, contrasting the Free-Base/Resalt method (Red) with Direct RP-HPLC (Green).

Troubleshooting & Expert Tips

  • Tailing on Silica: If the free base tails significantly on silica despite using NH₄OH, switch to Amine-Functionalized Silica cartridges.[1] These require no mobile phase modifier and offer superior resolution for secondary amines.

  • Cbz Stability: Avoid heating acidic solutions >50°C. While Cbz is stable to mild acid, prolonged exposure to hot aqueous HCl can lead to partial deprotection (loss of Cbz).

  • Hygroscopicity: The HCl salt of secondary amines can be hygroscopic. Store the final product in a desiccator or under inert gas.

  • Impurity ID: A common impurity is the bis-Cbz byproduct (if N1 was accidentally protected).[1] This will be significantly less polar (

    
     in DCM/MeOH) and is easily removed in the early fractions of the flash gradient.
    

References

  • Carbamate Protection Stability: Green, T. W.; Wuts, P. G. M.[3] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1]

  • Chromatography of Amines: "Strategies for the Purification of Amine Functionalized Compounds." Biotage Application Note.

  • Spiro Scaffold Synthesis: Carreira, E. M., et al. "Synthesis of Spirocyclic Piperidines." Journal of Medicinal Chemistry. (Contextual grounding on spiro-piperidine handling).

  • Salt Selection in Drug Discovery: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000, 4(5), 427-435.[1]

Sources

Application Note: Recrystallization of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists working with the spirocyclic scaffold 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride .

This guide synthesizes specific physicochemical data of the spiro[4.5]decane scaffold with established purification principles for amphiphilic Cbz-protected amine salts.

Abstract & Scope

The 1,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Orexin receptor antagonists, σ1 receptor ligands, and ion channel modulators. The selective protection of the piperidine nitrogen (N8) with a Carbobenzyloxy (Cbz) group, while maintaining the pyrrolidine nitrogen (N1) as a hydrochloride salt, creates a unique purification challenge. The molecule exhibits amphiphilic character : the lipophilic Cbz-piperidine domain contrasts with the polar, ionic pyrrolidinium chloride domain.

This protocol details a displacement crystallization method (Solvent/Anti-solvent) optimized to remove common impurities such as unreacted benzyl chloroformate, benzyl alcohol, and regioisomers, yielding >98% pure material suitable for biological assays or further functionalization.

Physicochemical Context & Solubility Profile

Understanding the duality of the molecule is critical for solvent selection.

PropertyDescriptionImplication for Purification
Structure Spirocyclic diamine (5-membered/6-membered rings).Rigid geometry prevents efficient packing if impurities are present.
Functional Groups N8-Cbz (Lipophilic/Aromatic) + N1-HCl (Ionic/Polar).Soluble in alcohols; insoluble in non-polar ethers/alkanes.
Molecular Weight ~310.8 g/mol (Salt form).Moderate molecular weight.
Critical Impurities Benzyl alcohol (byproduct of Cbz-Cl), Benzyl chloride, N1,N8-bis-Cbz.Impurities are highly soluble in ethers/ethyl acetate; the product is not.
Solubility Matrix (Predicted & Empirical)
  • Water: Soluble (due to HCl salt), but risk of hydrolysis or "oiling out" due to Cbz hydrophobicity. Avoid.

  • Methanol (MeOH): Highly soluble. Difficult to crystallize from pure MeOH (yield loss).

  • Ethanol (EtOH): Good solubility at reflux; moderate at RT. Ideal Primary Solvent.

  • Isopropanol (IPA): Moderate solubility. Good for single-solvent recrystallization but may require large volumes.

  • Ethyl Acetate (EtOAc): Insoluble/Sparingly soluble. Ideal Anti-Solvent.

  • Diethyl Ether / MTBE: Insoluble. Strong Anti-Solvent.

Protocol Design: The "Why"

We utilize a binary solvent system of Ethanol (Solvent A) and Diethyl Ether or MTBE (Solvent B) .

  • Ethanol dissolves the ionic lattice of the hydrochloride salt at high temperatures.

  • Diethyl Ether/MTBE acts as a selective anti-solvent. It lowers the dielectric constant of the mixture, forcing the salt to crystallize while keeping the lipophilic impurities (benzyl alcohol, unreacted Cbz-Cl) in the mother liquor.

Expert Insight: Do not use water. While the HCl salt is water-soluble, the Cbz group's lipophilicity often leads to the formation of a sticky, amorphous gum ("oiling out") rather than a crystalline solid when water is used as a co-solvent.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Crude this compound (e.g., 10 g scale).

  • Solvent A: Absolute Ethanol (200 proof).

  • Solvent B: Methyl tert-butyl ether (MTBE) or Diethyl Ether (ACS Grade).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, Buchner funnel, vacuum pump.

Step-by-Step Methodology
Phase 1: Dissolution[1]
  • Place the crude solid (10 g) into a 250 mL round-bottom flask.

  • Add Absolute Ethanol (approx. 30–40 mL, or 3-4 mL per gram of solid).

  • Attach a reflux condenser and heat the mixture to 75°C (gentle reflux) with stirring.

  • Observation: The solid should dissolve completely. If undissolved particles remain after 15 minutes of reflux, add more Ethanol in 2 mL increments.

    • Note: If the solution is dark or contains insoluble black specks, perform a hot filtration through a Celite pad or sintered glass funnel to remove inorganic salts or charcoal residues.

Phase 2: Nucleation & Anti-Solvent Addition
  • Remove the heat source and let the solution cool slightly to ~50°C.

  • Slowly add MTBE (or Diethyl Ether) dropwise via an addition funnel or syringe.

    • Target Ratio: Approximately 1:1 to 1:2 (Ethanol:MTBE).

  • Stop addition immediately upon observing the first permanent cloudiness (turbidity).

  • Add 1–2 mL of Ethanol to clear the cloudiness (restore a supersaturated clear solution).

Phase 3: Controlled Crystallization
  • Allow the flask to cool to Room Temperature (20–25°C) slowly over 1 hour. Do not use an ice bath yet. Rapid cooling traps impurities.

  • Once solid crystals begin to form at RT, move the flask to a 4°C refrigerator or an ice-water bath for 2 hours to maximize yield.

Phase 4: Isolation
  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash the filter cake with a cold mixture of Ethanol/MTBE (1:3 ratio, approx. 20 mL).

    • Critical: This wash removes the mother liquor containing the lipophilic impurities.

  • Dry the white crystalline solid in a vacuum oven at 40°C for 12 hours .

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 8-Cbz-1,8-diazaspiro[4.5]decane HCl Dissolve Dissolve in Hot Ethanol (75°C) (3-4 mL/g) Start->Dissolve Check Insolubles Present? Dissolve->Check Filter Hot Filtration (Celite) Check->Filter Yes AntiSolvent Add MTBE/Ether (Warm) Until Turbidity Check->AntiSolvent No Filter->AntiSolvent Clear Add minimal EtOH to clear AntiSolvent->Clear Cooling Slow Cooling to RT -> 4°C Clear->Cooling Isolate Vacuum Filtration & Wash (Cold EtOH/MTBE) Cooling->Isolate Final Pure Crystalline Solid (>98% Purity) Isolate->Final Liquor Mother Liquor (Contains Benzyl Alcohol/Impurities) Isolate->Liquor

Caption: Optimized displacement crystallization workflow for amphiphilic spiro-amine salts.

Analytical Validation & Specifications

After drying, the material must be validated against the following specifications to ensure the integrity of the Cbz group and the removal of solvents.

TestMethodAcceptance Criteria
Identity (Proton NMR) 1H NMR (DMSO-d6 or CD3OD)δ 7.30–7.40 (m, 5H) : Benzyl aromatic protons.δ 5.10 (s, 2H) : Benzylic CH2.δ 1.6–3.5 (m) : Spiro-aliphatic multiplets.Absence of peaks at δ 1.2 (Ethanol) or δ 3.2 (MTBE) after drying.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area . Single peak.
Counter-ion Silver Nitrate Titration1.0 ± 0.1 eq Chloride. Confirms mono-hydrochloride salt.
Appearance Visual InspectionWhite to off-white crystalline powder.
Troubleshooting Guide
  • Problem: Oiling Out. The product forms a gum instead of crystals.

    • Cause: Added anti-solvent too fast or temperature dropped too quickly.

    • Fix: Re-heat the mixture until the gum dissolves. Add a seed crystal. Cool very slowly (wrap flask in foil/towel).

  • Problem: Low Yield.

    • Cause: Too much Ethanol used.

    • Fix: Concentrate the mother liquor by 50% on a rotavap and repeat the cooling/crystallization cycle (Second Crop).

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." Journal of Organic Chemistry. (Describes the synthesis of 1,8-diazaspiro[4.5]decane cores).

  • Cbz Protection/Deprotection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Cbz stability and purification).

  • General Salt Recrystallization: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Cystinuria Research (Spiro Applications): Hu, L., et al. (2024). "8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor." ACS Medicinal Chemistry Letters. (Contextual usage of the 1,8-diazaspiro scaffold).

Sources

use of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 8-Cbz-1,8-diazaspiro[4.5]decane in Peptidomimetic Synthesis

Executive Summary

The incorporation of spirocyclic scaffolds into peptide backbones is a validated strategy to restrict conformational flexibility, thereby enhancing receptor selectivity and metabolic stability. 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride serves as a critical building block in this domain. Acting as a steric constraint and a "proline surrogate" with extended topology, it allows for the synthesis of rigidified peptidomimetics. This guide details the protocols for handling, activating, and coupling this sterically demanding secondary amine, ensuring high-yield incorporation into peptide chains.

Technical Profile & Structural Logic

Before initiating synthesis, it is critical to understand the regiochemistry and reactivity profile of the scaffold.

PropertySpecification
Compound Name This compound
CAS Number 928114-04-9 (Base: related to 176-64-7 core)
Molecular Formula C₁₆H₂₂N₂O₂[1][2][3][4][5][6][7][8] · HCl
Core Geometry Spiro-fusion of Pyrrolidine (5-ring) and Piperidine (6-ring)
Reactive Site N1 (Pyrrolidine Nitrogen): Secondary amine, sterically hindered, free for coupling.
Protected Site N8 (Piperidine Nitrogen): Protected with Carboxybenzyl (Cbz/Z).[9]
Solubility Soluble in DMF, DMSO, MeOH; sparingly soluble in DCM (as salt).

Mechanistic Insight: The N1 nitrogen is embedded in a 5-membered ring adjacent to the quaternary spiro-carbon. This creates significant steric bulk, reducing nucleophilicity compared to linear amines. Standard coupling protocols (e.g., EDC/HOBt) often fail; high-efficiency uronium/phosphonium reagents are required.

Experimental Protocols

Protocol A: In-Situ Neutralization (Free-Basing)

The hydrochloride salt is stable for storage but non-reactive in acylation. It must be neutralized immediately prior to coupling to prevent side reactions or precipitation.

Reagents:

  • 8-Cbz-1,8-diazaspiro[4.5]decane[1][3] · HCl

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve the HCl salt (1.0 equiv) in anhydrous DMF (concentration 0.1 – 0.2 M).

  • Add DIPEA (1.2 – 1.5 equiv).

  • Critical Step: Sonicate for 5 minutes. Ensure the solution is clear. The free base is now generated in situ.

    • Note: Do not store the free base solution for extended periods (overnight) to avoid potential carbamate migration or oxidation, although Cbz is generally stable.

Protocol B: Coupling to Carboxylic Acids (Amide Bond Formation)

This is the rate-limiting step. The secondary amine at N1 requires highly active ester intermediates.

Recommended System: HATU / HOAt / Collidine (or DIPEA).

  • Rationale: HATU generates the O-azabenzotriazole active ester, which is more reactive towards hindered amines than OBt esters.

Step-by-Step Workflow:

  • Activation: In a separate vial, dissolve the Carboxylic Acid / Amino Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv relative to Acid) or 2,4,6-Collidine (for base-sensitive substrates).

  • Allow activation for 2–5 minutes (solution often turns yellow).

  • Coupling: Transfer the activated acid solution to the in situ neutralized spiro-amine solution (from Protocol A).

  • Reaction: Stir under Nitrogen at Room Temperature for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1] The steric bulk of the spiro system often requires longer reaction times than standard peptides.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (remove DIPEA), Sat. NaHCO₃, and Brine. Dry over Na₂SO₄.

Protocol C: Cbz Deprotection (Chain Extension)

To extend the peptide chain from the N8 position, the Cbz group must be removed.

Method 1: Hydrogenolysis (Standard Solution Phase)

  • Conditions: H₂ (1 atm), 10% Pd/C, MeOH/EtOAc (1:1).

  • Duration: 2–6 hours.

  • Note: Compatible with Boc and Fmoc (mostly), but incompatible with Cys(Trt) or Met (poisoning).

Method 2: Acidolytic Cleavage (Harsh)

  • Conditions: 33% HBr in Acetic Acid or TFMSA (Trifluoromethanesulfonic acid).

  • Use Case: Only if the peptide contains no acid-labile side chain protections (like Boc/tBu) that need to be preserved.

Strategic Visualization: The "Constrained Linker" Workflow

The following diagram illustrates the integration of the spiro-scaffold as a mid-chain linker, converting a linear peptide into a conformationally restricted analog.

PeptideCoupling cluster_0 Critical Phase: Steric Barrier Start Spiro-HCl Salt (N1-H2+ / N8-Cbz) FreeBase Free Amine (N1-H / N8-Cbz) Start->FreeBase DIPEA, DMF In-situ Neutralization Coupled Intermediate (AA-N1-Spiro-N8-Cbz) FreeBase->Coupled Slow Kinetics (Steric Hindrance) ActivatedAA Activated AA (AA-OBt/OAt) ActivatedAA->Coupled Nucleophilic Attack (HATU promoted) Deprotected Exposed Linker (AA-N1-Spiro-N8-H) Coupled->Deprotected H2 / Pd-C (Cbz Removal) Final Extended Peptide (AA-Spiro-AA...) Deprotected->Final Next Coupling (Chain Extension)

Caption: Workflow for integrating 8-Cbz-1,8-diazaspiro[4.5]decane as a peptidomimetic linker. Note the critical steric barrier at the N1 coupling stage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield (<40%) Steric hindrance at N1.Switch from HOBt to HOAt or Oxyma Pure . Increase temperature to 40°C (if AA is not racemization-prone). Perform double coupling.
Precipitation HCl salt insolubility.Ensure full neutralization with DIPEA before adding the activated ester. Use a DCM/DMF (1:1) cosolvent system if solubility issues persist.
Incomplete Cbz Removal Catalyst poisoning (S-containing AA).Increase Pd/C loading (to 20% w/w). Add a drop of acetic acid to the hydrogenation mixture. Alternatively, use HBr/AcOH if compatible.
Racemization of AA Over-activation.Use Collidine instead of DIPEA during activation. Pre-activate for only 2 minutes max before adding the amine.

References

  • Hu, L., et al. (2024).[3] "8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters, 15, 1026–1031.[3]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398.

  • Wichmann, J., et al. (1999).[10] "Spirocyclic piperidines as novel, potent, and selective NOP receptor agonists." Bioorganic & Medicinal Chemistry Letters, 9(16), 2343-2348.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504.

Sources

Application Note: Strategic Utilization of 8-Cbz-1,8-diazaspiro[4.5]decane HCl in Bioactive Library Synthesis

[1]

Executive Summary

This application note details the synthetic utility of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride (CAS: 176-64-7, generic ref) as a privileged scaffold in the design of G-Protein Coupled Receptor (GPCR) modulators and Sigma receptor ligands.[1]

The spirocyclic core offers a distinct "escape from flatland," increasing the fraction of sp3-hybridized carbons (

21orthogonal functionalization strategy

Structural Analysis & Reactivity Profile[3]

The molecule consists of a 5-membered pyrrolidine ring fused to a 6-membered piperidine ring at a single spiro-carbon.[1]

  • N1 (Pyrrolidine Nitrogen): Secondary amine.[1] In the commercial material, this is protonated (HCl salt). It is sterically accessible and highly nucleophilic once neutralized.[1]

  • N8 (Piperidine Nitrogen): Protected by a Carbobenzyloxy (Cbz) group.[1] This carbamate is stable to basic and nucleophilic conditions used to functionalize N1, but cleavable via hydrogenolysis or strong acid.

The "Switchboard" Strategy

The primary utility of this scaffold is the ability to install two different pharmacophores at opposite ends of the molecule with precise control.

Workflow:

  • N1 Functionalization: Reductive amination, alkylation, or acylation (Base required).[1]

  • De-protection: Removal of Cbz to expose N8.

  • N8 Functionalization: Urea formation, sulfonylation, or arylation (

    
    ).[1]
    

Case Study: Synthesis of Sigma-1 Receptor Ligands

Recent medicinal chemistry campaigns (e.g., J. Med.[1] Chem. 2015, Bioorg.[1][3] Med. Chem. 2020) have utilized the 1,8-diazaspiro[4.5]decane core to develop high-affinity Sigma-1 (

1
Experimental Workflow Diagram

GStartStart:8-Cbz-1,8-diazaspiro[4.5]decane HClStep1Step 1: Free-Basing & N1-Functionalization(Reductive Amination)Start->Step1 Aldehyde, STAB, DIPEAIntermediate1Intermediate A:N1-Alkylated-8-Cbz-spiroStep1->Intermediate1Step2Step 2: Cbz Deprotection(H2, Pd/C or HBr/AcOH)Intermediate1->Step2Intermediate2Intermediate B:N1-Alkylated-N8-Free-spiroStep2->Intermediate2Step3Step 3: N8-Capping(Sulfonylation / Amidation)Intermediate2->Step3 R-SO2Cl or R-COClFinalFinal Bioactive Candidate(Sigma-1 Ligand)Step3->Final

Caption: Orthogonal synthesis workflow for 1,8-diazaspiro[4.5]decane libraries.

Detailed Experimental Protocols

Protocol A: N1-Reductive Amination (The "Salt Break" Method)[1]

Context: The starting material is an HCl salt.[1] Direct addition of reducing agents without buffering can lead to poor conversion or side reactions.[1] This protocol uses Sodium Triacetoxyborohydride (STAB) for its mildness and selectivity.[1]

Reagents:

  • 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 equiv)[1]

  • Aldehyde (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane) (anhydrous)[1]

Procedure:

  • Salt Neutralization: In a round-bottom flask under

    
    , suspend the diazaspiro HCl salt in DCM (0.1 M concentration). Add DIPEA (1.2 equiv) and stir at Room Temperature (RT) for 15 minutes. The suspension should clarify as the free base is liberated.
    
  • Imine Formation: Add the aldehyde (1.1 equiv).[1] If the aldehyde is aromatic or sterically hindered, add catalytic Acetic Acid (AcOH, 1-2 drops) and stir for 30–60 minutes to promote imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of the product; consumption of the starting amine mass).

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM gradient).[1]

Protocol B: Cbz Deprotection (Hydrogenolysis)[1]

Context: Removing the Cbz group to expose the N8-piperidine amine.

Reagents:

  • N1-substituted Intermediate (from Protocol A)

  • Pd/C (10% w/w, 0.1 equiv by mass)

  • Hydrogen (

    
    ) source (Balloon or Parr shaker)[1][4]
    
  • Ethanol or Methanol[4][5]

Procedure:

  • Setup: Dissolve the intermediate in Ethanol (0.1 M). Degas with Nitrogen.

  • Catalyst: Carefully add Pd/C (10% wt). Caution: Pd/C is pyrophoric; keep wet with solvent.[4]

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is usually sufficient). Stir vigorously at RT for 2–6 hours.
    
  • Monitoring: Monitor by TLC or LCMS. The disappearance of the Cbz aromatic signals in NMR is a key indicator.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.[1] Concentrate the filtrate to yield the free secondary amine (N8). This is usually clean enough for the next step.[1]

Quality Control & Analytic Data

When characterizing the intermediates, specific NMR signatures confirm the success of the orthogonal strategy.

Feature1H NMR Signal (approx.[1] ppm in CDCl3)Diagnostic Change
Cbz Aromatic 7.30 - 7.40 (m, 5H)Present in Starting Material; Absent after Protocol B.
Cbz Benzylic 5.12 (s, 2H)Present in Starting Material; Absent after Protocol B.
Spiro-CH2 1.40 - 1.90 (m, multiplet)Complex multiplet; shifts slightly upon N1 functionalization.[1]
N1-CH2 2.40 - 2.80 (m)Shifts downfield/changes splitting upon alkylation.[1]

Troubleshooting & Optimization

Issue: Poor Solubility of the HCl Salt
  • Cause: The spiro-salt is highly crystalline and polar.[1]

  • Solution: If DCM fails to dissolve the salt during the "Salt Break" (Protocol A, step 1), switch to a DCM/DMF (9:1) mixture. DMF helps solvate the salt, allowing the DIPEA to effectively neutralize it.

Issue: Incomplete Cbz Removal
  • Cause: Catalyst poisoning by the N1-amine (amines can coordinate to Pd).[1]

  • Solution: Add 1.0 equivalent of HCl (in dioxane) or Acetic Acid to the hydrogenation mixture. Protonating the amines prevents them from binding tightly to the Palladium surface.

Issue: "Stuck" Reductive Amination
  • Cause: Steric bulk around the spiro-center affecting the N1 approach.[1]

  • Solution: Switch from STAB to Sodium Cyanoborohydride (

    
    )  in Methanol with pH adjusted to ~5-6 using Acetic Acid. This system is smaller and often more effective for hindered substrates, though more toxic.[1]
    

References

  • Synthesis of N-1 Monosubstituted Spiro Hydantoins: Manta, S., et al. (2021).[1][6] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[1][6] Molbank, 2021(1), M1228.

  • Sigma-1 Receptor Ligands (Spirocyclic Piperidines): Weng, C., et al. (2015).[1] "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation..." Journal of Medicinal Chemistry, 58(11).

  • Spirocyclic Scaffolds in Drug Discovery: PharmaBlock Whitepaper. "Spirocyclic Piperidines in Drug Discovery."

  • General Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [1]

  • Cbz Deprotection Methodologies: Scattolin, T., et al. (2022).[1][8][9] "Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamate Protected Amines." Organic Letters, 24, 3736-3740.[1][8]

High-Precision Functionalization of 8-Cbz-1,8-diazaspiro[4.5]decane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: Escaping Flatland

In modern drug discovery, the "escape from flatland" has shifted focus from planar aromatic scaffolds to sp3-rich architectures. The 1,8-diazaspiro[4.5]decane core is a privileged scaffold that offers defined vector orientation and improved physicochemical properties (solubility, metabolic stability) compared to piperazine or bipiperidine analogs.

This guide focuses on the derivatization of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . In this specific building block, the piperidine nitrogen (N8) is masked by a Carboxybenzyl (Cbz) group, leaving the pyrrolidine nitrogen (N1) available for selective functionalization. The hydrochloride salt form ensures shelf stability but requires specific handling to unlock its nucleophilicity.

Key Chemical Profile
PropertyDetail
Core Structure Spiro[4.5]decane (5-membered ring fused to 6-membered ring at C5)
Reactive Site N1 (Pyrrolidine amine) : Secondary amine, moderate steric hindrance.
Protected Site N8 (Piperidine amine) : Protected by Cbz (stable to basic/mildly acidic conditions).[1]
Salt Form Hydrochloride (HCl): Requires neutralization (free-basing) for SNAr and acylation.
Cbz Stability Stable against: TFA, LiOH (mild), NaBH(OAc)₃. Cleaved by: H₂/Pd, HBr/AcOH, strong Lewis acids.

Strategic Analysis & Workflow

The derivatization strategy relies on the orthogonality between the reactive N1 amine and the Cbz-protected N8. The workflow must account for the HCl salt, which suppresses the nucleophilicity of N1.

Workflow Visualization

DerivatizationWorkflow cluster_Reactions Diversity Generation (N1 Functionalization) Start 8-Cbz-1,8-diazaspiro[4.5]decane (HCl Salt) Freebase In-Situ Neutralization (DIPEA/TEA) Start->Freebase Base Treatment RedAm Reductive Amination (Aldehydes + STAB) Freebase->RedAm SnAr S_NAr Arylation (Heteroaryl Halides) Freebase->SnAr Urea Urea Formation (Isocyanates) Freebase->Urea Final N1-Functionalized Scaffold RedAm->Final SnAr->Final Urea->Final Deprotect Cbz Removal (H2/Pd or HBr) Final->Deprotect Optional Late-Stage

Figure 1: Strategic workflow for the selective functionalization of the N1 position followed by optional N8 deprotection.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: Alkylation of N1 using aldehydes/ketones. Why this method? We use Sodium Triacetoxyborohydride (STAB) instead of NaCNBH₃. STAB is less toxic, handles the HCl salt well (often without prior free-basing), and prevents over-alkylation of the secondary amine.

Reagents:

  • Substrate: 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • STAB (NaHB(OAc)₃) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Acid Catalyst: Acetic Acid (1.0 equiv - optional, helps iminium formation)

Step-by-Step:

  • Imine Formation: In a dry vial, suspend the spiro-amine HCl salt (1 mmol) in DCE (5 mL). Add the aldehyde (1.2 mmol).

  • Activation: Add DIPEA (1.0 mmol) only if solubility is an issue; otherwise, the slightly acidic environment of the HCl salt actually promotes iminium ion formation. Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly (H₂ gas).

  • Incubation: Seal and stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine mass).

  • Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 mins to quench borates.

  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Critical Note: If using a ketone (slower reactivity), use Titanium(IV) isopropoxide (1.5 equiv) during step 1 to force imine formation before adding STAB.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attachment of heteroaryl groups (e.g., chloropyrimidines, fluoronitrobenzenes) to N1. Why this method? The spiro-pyrrolidine N1 is sufficiently nucleophilic to displace halides on electron-deficient aromatics.

Reagents:

  • Substrate: 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 equiv)

  • Electrophile: Heteroaryl halide (e.g., 2-chloropyrimidine) (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv) – Crucial excess to neutralize HCl and drive reaction.

  • Solvent: DMSO or NMP (Polar aprotic is required).

Step-by-Step:

  • Free-Basing: Dissolve the spiro-amine HCl salt (1 mmol) in DMSO (3 mL). Add DIPEA (3 mmol). Stir for 5 minutes to ensure the free amine is generated.

  • Addition: Add the heteroaryl halide (1.1 mmol).

  • Reaction: Heat to 80–100°C.

    • Tip: For highly activated substrates (e.g., 2,4-dinitrofluorobenzene), RT is sufficient.

    • Tip: For unactivated substrates, microwave irradiation (120°C, 20 min) is preferred.

  • Work-up: Dilute with Ethyl Acetate (20 mL). Wash with water (3 x 10 mL) to remove DMSO. Wash with brine, dry, and concentrate.

Protocol C: Urea Synthesis

Objective: Capping N1 with a urea linkage for H-bond donor/acceptor modulation.

Reagents:

  • Substrate: 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step:

  • Preparation: Suspend the HCl salt in DCM at 0°C.

  • Neutralization: Add TEA (2.0 equiv) dropwise. The solution should become clear as the free base dissolves.

  • Coupling: Add the isocyanate (1.1 equiv) dropwise.

  • Completion: Remove ice bath and stir at RT for 2 hours.

  • Purification: Ureas often precipitate. Dilute with Hexanes/Ether. If solid forms, filter and wash. If not, standard aqueous workup.

Quality Control & Validation

Since the spirocyclic core is complex, verify the regioselectivity (N1 vs N8) using NMR.

MethodObservationInterpretation
1H NMR Benzyl protons (Cbz) at ~5.1 ppmConfirms N8 protection is intact.
1H NMR Shift in N1-adjacent protons (approx 2.8-3.2 ppm)Downfield shift indicates successful derivatization at N1.
LCMS Mass = Core + Substituent - HClConfirm loss of HCl salt and covalent attachment.

Mechanism of Action: Reductive Amination

Understanding the mechanism ensures troubleshooting capability. The STAB reagent coordinates with the iminium intermediate formed by the N1 amine.

ReactionMechanism cluster_Selectivity Why STAB? Step1 Step 1: Free Amine Generation (R2-NH + HCl -> R2-NH2) Step2 Step 2: Hemiaminal Formation (Attack on Carbonyl) Step1->Step2 Step3 Step 3: Iminium Ion Formation (Loss of Water) Step2->Step3 -H2O Step4 Step 4: Hydride Transfer (From Boron to C=N) Step3->Step4 STAB (Hydride Source) Note STAB reduces the Iminium Ion (Step 3) Faster than the Aldehyde/Ketone. Prevents side reactions.

Figure 2: Mechanistic pathway for the reductive amination of the secondary spiro-amine.

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[2] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Reductive Amination with STAB: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Cbz Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[1][8][9][10] Wiley-Interscience.

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews, 49(2), 273-412.

Sources

Application Note: Scalable Synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-diazaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry, offering a constrained, three-dimensional alternative to flat piperazine or piperidine systems. This "escape from flatland" improves physicochemical properties such as solubility and metabolic stability while enhancing receptor selectivity.

This application note details a robust, scalable 4-step protocol for the synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . Unlike traditional routes that rely on hazardous cyanide reagents (Strecker synthesis) or non-scalable azide chemistry (Curtius rearrangement), this protocol utilizes a Horner-Wadsworth-Emmons (HWE) / Michael Addition / Reductive Cyclization sequence. This route ensures high safety margins and reproducible yields on multigram to kilogram scales.

Key Process Features
  • Cyanide-Free: Eliminates the use of KCN/HCN.

  • Selectivity: Preserves the acid-labile and hydride-sensitive Cbz (carboxybenzyl) protecting group during the lactam reduction step using Borane-Dimethyl Sulfide (BH

    
    -DMS).
    
  • Purification: Designed to minimize chromatographic purification, relying instead on crystallization and salt formation.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the spiro-quaternary carbon at position 4 of the piperidine ring.

  • Target: 8-Cbz-1,8-diazaspiro[4.5]decane HCl.

  • Precursor: 8-Cbz-1,8-diazaspiro[4.5]decan-2-one (Lactam).

  • Key Intermediate: Ethyl 1-(nitromethyl)-4-(benzyloxycarbonyl)piperidine-4-acetate.

  • Starting Material: N-Cbz-4-piperidone (Commercially available, inexpensive).

Reaction Scheme (Graphviz)

SyntheticRoute SM N-Cbz-4-piperidone Step1 Step 1: HWE Reaction (Unsaturated Ester) SM->Step1 Triethyl phosphonoacetate NaOEt, EtOH Step2 Step 2: Michael Addition (Nitro Ester) Step1->Step2 Nitromethane DBU, 60°C Step3 Step 3: Reductive Cyclization (Lactam) Step2->Step3 H2 (500 psi), Raney Ni MeOH Step4 Step 4: Selective Reduction (Diamine) Step3->Step4 BH3-DMS THF, Reflux Product 8-Cbz-1,8-diazaspiro[4.5]decane HCl Step4->Product HCl/Dioxane

Figure 1: Synthetic pathway from N-Cbz-4-piperidone to the target spirocycle.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Convert the ketone to the


-unsaturated ester.
  • Reagents: N-Cbz-4-piperidone (1.0 equiv), Triethyl phosphonoacetate (1.2 equiv), NaOEt (21% in EtOH, 1.3 equiv), Toluene/Ethanol.

  • Scale: 100 g Input.

Protocol:

  • Charge a reactor with Triethyl phosphonoacetate (1.2 equiv) and anhydrous Toluene (5 vol). Cool to 0°C.[1]

  • Add NaOEt solution (1.3 equiv) dropwise, maintaining internal temperature <10°C. Stir for 30 min.

  • Add a solution of N-Cbz-4-piperidone (1.0 equiv) in Toluene (3 vol) slowly.

  • Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC.[2]

  • Workup: Quench with water (5 vol). Separate layers. Wash organic layer with brine.[2] Dry (MgSO

    
    ) and concentrate.
    
  • Output: Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-ylidene)acetate. Pale yellow oil. Yield: ~90-95%.

Step 2: Michael Addition of Nitromethane

Objective: Introduce the nitrogen source and the second carbon required for the 5-membered ring.

  • Reagents: Unsaturated Ester (from Step 1), Nitromethane (5.0 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 equiv).

  • Safety Note: Nitromethane residues can be shock-sensitive. Do not distill to dryness if peroxides are suspected.

Protocol:

  • Dissolve the Unsaturated Ester in Nitromethane (5 vol). Note: Nitromethane acts as both reactant and solvent.

  • Add DBU (1.1 equiv) dropwise at room temperature.

  • Heat the mixture to 60°C for 4-6 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (10 vol). Wash with 1N HCl (to remove DBU) and then saturated NaHCO

    
    .
    
  • Concentrate under reduced pressure.

  • Output: Ethyl 2-(1-((benzyloxy)carbonyl)-4-(nitromethyl)piperidin-4-yl)acetate. Viscous oil. Yield: ~85-90%.

Step 3: Reductive Cyclization (Lactam Formation)

Objective: Reduce the nitro group to an amine, which spontaneously cyclizes with the ester to form the lactam.

  • Reagents: Nitro Ester (Step 2), Raney Nickel (20 wt%), Hydrogen (H

    
    ), Methanol.
    
  • Equipment: High-pressure hydrogenation autoclave.

Protocol:

  • Charge the autoclave with Nitro Ester dissolved in Methanol (10 vol).

  • Add Raney Nickel (20 wt% loading, washed with MeOH). Safety: Raney Ni is pyrophoric. Keep wet.

  • Purge with Nitrogen (3x) and Hydrogen (3x).

  • Pressurize to 500 psi (35 bar) H

    
    . Heat to 50°C. Stir vigorously for 12-24 hours.
    
  • Workup: Filter catalyst through Celite (keep wet). Concentrate the filtrate.

  • Purification: The crude lactam often solidifies. Triturate with Diethyl Ether or MTBE to obtain a white solid.

  • Output: Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. White solid. Yield: ~75-80%.

Step 4: Selective Reduction and Salt Formation

Objective: Reduce the lactam carbonyl to a methylene group without cleaving the Cbz carbamate.

  • Reagents: Lactam (Step 3), Borane-Dimethyl Sulfide Complex (BH

    
    -DMS, 2.0 M in THF, 3.0 equiv), Methanol, HCl (4M in Dioxane).
    
  • Critical Control: LiAlH

    
     must be avoided as it will reduce the Cbz group to an N-Methyl group. BH
    
    
    
    is selective for amides over carbamates at reflux.

Protocol:

  • Dissolve Lactam (1.0 equiv) in anhydrous THF (10 vol) under Nitrogen.

  • Add BH

    
    -DMS  (3.0 equiv) dropwise at 0°C. Caution: Gas evolution.
    
  • Heat to Reflux (65°C) for 4-6 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane.

  • Hydrolysis: Add conc. HCl (1.0 equiv relative to Borane) or reflux with MeOH/HCl to break the boron-amine complex. Reflux for 1 hour.

  • Concentrate to dryness. Partition between 1N NaOH (pH > 10) and DCM.

  • Extract aqueous layer with DCM (3x). Dry combined organics (Na

    
    SO
    
    
    
    ) and concentrate.[2]
  • Salt Formation: Dissolve the free base oil in Ethanol/Dioxane. Add 4M HCl in Dioxane (1.1 equiv).

  • Filter the precipitate, wash with Ether, and dry.

  • Output: this compound. White crystalline solid. Yield: ~70-75%.

Process Safety & Scale-Up Controls

ParameterRisk FactorMitigation Strategy
Nitromethane Shock sensitivity of dry residues; thermal instability.Use as solvent only if necessary; preferred dilution in THF/MeCN for larger scales. Quench DBU completely before concentration.
Raney Nickel Pyrophoric; H

flammability.
Handle as water/alcohol slurry. Inert atmosphere transfers. Dedicated hydrogenation suite.
Borane-DMS Toxic fumes (DMS), flammable H

generation.
Scrubber system for DMS. Controlled addition rates to manage H

evolution.
Exotherms HWE and Borane addition are highly exothermic.Active cooling (jacketed reactor). Adiabatic calorimetry data recommended before >1kg scale.
Workup & Isolation Flow (Graphviz)

WorkupFlow Reaction Step 4 Reaction Mixture (THF, Borane-Amine Complex) Quench Quench with MeOH (Destroy excess BH3) Reaction->Quench Hydrolysis Acid Hydrolysis (HCl/MeOH) (Break B-N bond) Quench->Hydrolysis Basify Basify (NaOH, pH > 10) Extract into DCM Hydrolysis->Basify SaltForm Add HCl/Dioxane Crystallize Basify->SaltForm Final Final Product (HCl Salt) SaltForm->Final

Figure 2: Critical workup flow for the Borane reduction step.

Analytical Specifications

To ensure the integrity of the "8-Cbz" group and the formation of the spiro-diamine, the following criteria must be met:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       7.30-7.40 (m, 5H, Aromatic Cbz).
      
    • 
       5.08 (s, 2H, Benzyl CH
      
      
      
      ).
    • 
       3.40-3.60 (m, 4H, Piperidine ring).
      
    • 
       3.05 (t, 2H, Pyrrolidine CH
      
      
      
      adjacent to NH).
    • 
       1.80 (t, 2H, Pyrrolidine CH
      
      
      
      ).
    • Absence of: Singlet at

      
       ~2.3 (N-Methyl), which would indicate over-reduction of Cbz.
      
  • Mass Spectrometry (ESI+): m/z = 275.2 [M+H]

    
     (Free base).
    
  • HPLC Purity: >98.0% (AUC).

References

  • Spirocyclic Scaffold Utility: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Borane Reduction Selectivity: Brown, H. C., & Heim, P. (1973). Selective reductions. 18. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups. The Journal of Organic Chemistry, 38(5), 912-916. Link

  • General Spiro Synthesis: Burckhardt, S. (2003). Synthesis of 1,8-Diazaspiro[4.
  • Target Molecule Data: CAS 928034-35-9 Entry. PubChem. Link

  • Scale-Up of Nitro-Aldol/Reduction: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 8: Reduction).

Sources

Application Note: Analytical Characterization of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

[1]

Executive Summary

This guide details the analytical protocols for 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride , a critical spirocyclic diamine intermediate used in the synthesis of GPCR ligands (e.g.,

1

The molecule features a spiro[4.5]decane core with orthogonal protection: the piperidine nitrogen (N8) is protected by a carboxybenzyl (Cbz) group, while the pyrrolidine nitrogen (N1) exists as a hydrochloride salt.[1] This orthogonal design allows for selective derivatization at the N1 position.[1]

Key Analytical Challenges & Solutions:

  • Chromophoric Detection: The aliphatic spiro-core lacks UV absorbance; however, the Cbz group provides a strong chromophore (

    
     nm), enabling standard HPLC-UV analysis.[1]
    
  • Cationic Tailing: The free amine at N1 (pKa ~9-10) interacts with silanols on silica columns.[1] We employ a trifluoroacetic acid (TFA) modified mobile phase to suppress these interactions.[1]

  • Salt Stoichiometry: Precise determination of the hydrochloride counter-ion is required to establish the correct molecular weight for downstream stoichiometric calculations.[1]

Chemical Identity & Properties

PropertyDescription
Systematic Name Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Formula

Molecular Weight 274.36 (Free Base) / 310.82 (HCl Salt)
Structure Spiro-fused pyrrolidine and piperidine rings.[1] N8 is Cbz-protected; N1 is protonated.[1]
Solubility Soluble in Methanol, DMSO, Water (moderate).[1] Insoluble in non-polar ether/hexanes.[1]
Structural Logic Diagram

The following diagram illustrates the connectivity and the analytical targets for each functional group.

StructureAnalysisMolecule8-Cbz-1,8-diazaspiro[4.5]decane HClCbzCbz Group (N8)Target: UV (254nm), NMR (Ar)Molecule->CbzChromophoreSpiroSpiro CoreTarget: NMR (Aliphatic), MSMolecule->SpiroScaffoldAmineAmine Salt (N1)Target: pH Tailing, Chloride TitrationMolecule->AmineReactive Site

Caption: Analytical dissection of the molecule showing which structural features dictate the choice of analytical method.

High-Performance Liquid Chromatography (HPLC) Protocol[1][2]

Objective: Purity assessment and assay determination. Principle: Reverse-phase chromatography (RP-HPLC) utilizing the hydrophobicity of the Cbz group for retention and the aromatic ring for UV detection.[1]

Method Parameters[1][2][3][4]
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Reference: 360 nm)
Injection Volume 5.0 µL
Diluent 50:50 Water:Acetonitrile
Gradient Program

Rationale: A gradient is necessary to elute the polar impurities (unprotected diamine) early and the highly lipophilic bis-Cbz impurities late.

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute salts)
15.095Linear Gradient
20.095Wash
20.15Re-equilibration
25.05End
System Suitability Criteria
  • Retention Time: Main peak expected at ~10-12 min.

  • Tailing Factor:

    
     (Controlled by TFA).
    
  • Theoretical Plates:

    
    .
    

Spectroscopic Identification (NMR & MS)[1][2]

Mass Spectrometry (ESI-MS)[1][2]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Expected Signals:

    • 
       m/z (Monoisotopic mass of free base).[1]
      
    • Note: The HCl counter-ion dissociates; chloride (

      
       m/z) may be seen in negative mode if checked.[1]
      
Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-

Shift (

, ppm)
MultiplicityIntegrationAssignment
9.2 - 9.5 Broad Singlet2H

(Ammonium protons)
7.30 - 7.45 Multiplet5HCbz Aromatic Ring
5.08 Singlet2HCbz Benzylic

3.30 - 3.60 Multiplet4HPiperidine ring protons (

to N8)
3.10 - 3.25 Multiplet2HPyrrolidine ring protons (

to N1)
1.50 - 1.90 Multiplet8HSpiro-core methylene protons

Interpretation: The presence of the broad singlet at >9 ppm confirms the salt formation.[1] The sharp singlet at ~5.1 ppm is the diagnostic handle for the Cbz protecting group.[1]

Counter-Ion Analysis (Chloride Content)

Objective: Confirm the stoichiometry of the hydrochloride salt (Mono-HCl vs. Di-HCl). Method: Potentiometric Titration with Silver Nitrate (

1
Protocol
  • Dissolution: Dissolve 50 mg of sample in 50 mL of deionized water. Add 1 mL of

    
     (nitric acid).[1]
    
  • Titrant: 0.01 M

    
     standardized solution.
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Calculation:

    
    [1]
    
    • Theoretical % Cl for Mono-HCl:

      
      [1]
      
    • Theoretical % Cl for Di-HCl:

      
      [1]
      

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for releasing a batch of this intermediate.

Workflowcluster_IDIdentity Checkcluster_PurityPurity & AssayStartCrude 8-Cbz-1,8-diazaspiro[4.5]decane HClNMR1H-NMR (DMSO-d6)Confirm Cbz & SaltStart->NMRMSLC-MS (ESI+)Target: 275 m/zStart->MSHPLCHPLC-UV (254nm)>98% AreaNMR->HPLCMS->HPLCTitrationAgNO3 TitrationCl- Content ~11.4%HPLC->TitrationDecisionPass/Fail DecisionTitration->DecisionReleaseRelease for SynthesisDecision->ReleasePassRejectReprocess/RecrystallizeDecision->RejectFail

Caption: QC workflow ensuring identity, purity, and correct salt stoichiometry before downstream use.

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • HPLC of Basic Compounds: McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • General Pharmacopeia Methods: United States Pharmacopeia (USP) <621> Chromatography and <541> Titrimetry.[1] Link[1]

  • Sigma Receptor Ligand Chemistry: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. (2020). Example of related spiro-decane analysis. Link

Disclaimer: This protocol is for research and development use only. Users must validate methods according to ICH Q2(R1) guidelines before applying them to GMP manufacturing.

Application Note: HPLC Analysis of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol for the HPLC analysis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride .

This guide is structured for analytical chemists and pharmaceutical researchers, synthesizing theoretical principles with practical, field-proven methodology.

Introduction & Chemical Context

This compound is a critical intermediate in the synthesis of spiro-piperidine based therapeutics, often utilized in the development of opioid receptor ligands, chemokine antagonists, and PROTAC linkers.

The molecule presents a dual analytical challenge:

  • The Basic Core: The 1,8-diazaspiro[4.5]decane scaffold contains a secondary amine (N1) which is highly basic (

    
    ). In its hydrochloride salt form, this amine is protonated.
    
  • The Hydrophobic Shield: The N8 nitrogen is protected by a Carboxybenzyl (Cbz) group. This introduces significant hydrophobicity and a UV-active chromophore (benzyl ring), contrasting with the polar, cationic nature of the N1 amine.

This protocol utilizes Acidic Reverse Phase HPLC to ensure peak symmetry. The low pH mobile phase suppresses silanol interactions with the free amine while ensuring the Cbz group provides sufficient retention and UV detectability.

Chemical Structure & Properties[1][2][3][4][5][6]
  • Molecular Formula:

    
     (approximate, varies by exact isomer)
    
  • Chromophores: Benzyloxycarbonyl (Cbz) group (

    
    , strong absorption 
    
    
    
    ).
  • Solubility: Soluble in Methanol, DMSO, and Water/Organic mixtures; limited solubility in pure non-polar solvents due to the HCl salt.

Method Development Strategy

The selection of chromatographic conditions is governed by the "Hydrophobic-Ionic" duality of the analyte.

  • Column Selection: A standard silica C18 column often yields tailing peaks for secondary amines due to residual silanol interactions. We employ a Base-Deactivated (End-capped) C18 column to minimize this.

  • Mobile Phase pH: A pH of ~2.0-2.5 is mandated.

    • Mechanism:[1][2][3][4] At this pH, the free amine (N1) is fully protonated (

      
      ), preventing hydrogen bonding with silanols. The Cbz group remains neutral and dominates the retention mechanism via hydrophobic interaction.
      
    • Modifier: Trifluoroacetic acid (TFA) is preferred over Formic acid for UV detection at low wavelengths (210 nm) as it offers better optical transparency and acts as an ion-pairing agent to sharpen the amine peak.

Detailed Experimental Protocol

Instrumentation & Reagents[3][6][7][11]
ComponentSpecification
HPLC System Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump)
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30°C ± 1°C
Solvent A 0.1% Trifluoroacetic Acid (TFA) in HPLC Grade Water
Solvent B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Diluent 50:50 Water:Acetonitrile (v/v)
Preparation of Solutions

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10 mg of 8-Cbz-1,8-diazaspiro[4.5]decane HCl reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution of the salt.

  • Dilute to volume with Diluent.

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.

  • Dilute to volume with Diluent.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions (Gradient Table)
Time (min)% Solvent A (Water/TFA)% Solvent B (ACN/TFA)Flow Rate (mL/min)Phase
0.0 90101.0Equilibration
2.0 90101.0Isocratic Hold
15.0 10901.0Linear Gradient
18.0 10901.0Wash
18.1 90101.0Re-equilibration
23.0 90101.0Stop
  • Injection Volume: 5 - 10 µL

  • Detection:

    • Channel A: 210 nm (Quantification - Max Sensitivity)

    • Channel B: 254 nm (Identification - Specific to Cbz)

Analytical Workflow & Logic

The following diagram illustrates the critical decision pathways and experimental workflow for analyzing this specific intermediate.

HPLC_Workflow cluster_trouble Troubleshooting Logic Start Sample: 8-Cbz-1,8-diazaspiro[4.5]decane HCl Solubility Dissolution: 50:50 H2O:ACN (Dissolves Salt & Lipophilic Cbz) Start->Solubility Ensure Homogeneity Filtration Filter: 0.22 µm PTFE Solubility->Filtration Remove Particulates Injection Inject 10 µL onto C18 Column Filtration->Injection Separation Gradient Elution (Acidic Mobile Phase pH 2.0) Injection->Separation Retention Mechanism: Hydrophobic Interaction Detection DAD Detection Separation->Detection 210 nm (Amide/Backbone) 254 nm (Cbz Aromatic) Analysis Data Analysis Detection->Analysis Integration PeakTailing Issue: Peak Tailing > 1.5 Analysis->PeakTailing If QC Fails FixTailing Action: Increase TFA to 0.15% or Switch to C18-PFP Column PeakTailing->FixTailing

Caption: Workflow for HPLC analysis of Cbz-protected spiro-amines, including specific troubleshooting for amine tailing.

System Suitability & Validation Criteria

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before accepting data.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 8.0 - 12.0 minEnsures Cbz group interacts sufficiently with stationary phase without excessive run times.
Tailing Factor (

)

Critical for amines. Values > 1.5 indicate unsuppressed silanol activity.
Theoretical Plates (

)

Indicates good column efficiency and packing integrity.
% RSD (Area)

(n=5)
Confirms injection precision and autosampler stability.
Resolution (

)

From nearest impurity (often the de-protected amine or benzyl alcohol).
Impurity Profiling Notes
  • Impurity A (Benzyl Alcohol): A degradation product of the Cbz group. Elutes significantly earlier than the main peak due to lack of the spiro-amine mass.

  • Impurity B (Free Amine): 1,8-diazaspiro[4.5]decane (fully deprotected). Highly polar; will elute near the void volume (

    
    ) if 100% aqueous start is not used.
    

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on controlling silanol effects in amine analysis).
  • Vertex AI Search. (2023). Synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives. National Institutes of Health (NIH). Link

  • ChemicalBook. (2023). 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride synthesis and properties. Link

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Cbz, Boc).[5] Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on low pH analysis of basic amines).

Sources

Application Note: High-Resolution Chiral Separation of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is increasingly exploited in modern drug discovery.[1][2] Their rigid conformation can lead to enhanced target specificity and improved pharmacokinetic properties.[1] 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is a key intermediate in the synthesis of various biologically active molecules, including potential antihypertensive agents and ligands for sigma-1 receptors.[3][4] The spirocyclic core of this molecule introduces a chiral center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers.

The differential interaction of enantiomers with a chiral biological environment is a fundamental principle in pharmacology.[5][6] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the development of single-enantiomer drugs over racemic mixtures.[5] This necessitates the development of robust and reliable analytical methods for the separation and quantification of enantiomers.[7][8]

This application note presents a detailed protocol for the successful chiral separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's structure is paramount for logical method development.

  • Structure: this compound possesses a spirocyclic core containing a piperidine and a pyrrolidine ring sharing a quaternary carbon. The nitrogen at position 8 is protected by a carboxybenzyl (Cbz) group. The hydrochloride salt form enhances its solubility in polar solvents.

  • Key Features for Chiral Recognition: The presence of the Cbz group, with its aromatic ring and carbonyl moiety, provides potential sites for π-π stacking, hydrogen bonding, and dipole-dipole interactions. The tertiary amine and the overall rigid spirocyclic structure also contribute to the molecule's stereochemistry, which can be exploited for chiral recognition on a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those with carbamate derivatives, are well-suited for separating compounds with these functional groups.[9][10]

The Science of Separation: Mechanism of Chiral Recognition

The most prevalent and effective strategy for separating enantiomers via HPLC is the use of a Chiral Stationary Phase (CSP).[11][12] A CSP consists of a single enantiomer of a chiral selector molecule immobilized on a solid support, typically silica gel.[11]

The fundamental principle of chiral separation on a CSP lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[12] For these diastereomeric complexes to form and have different energies of formation, there must be at least three points of interaction between the analyte and the CSP. These interactions can be a combination of:

  • Hydrogen bonds

  • Dipole-dipole interactions

  • π-π interactions

  • Steric hindrance

The enantiomer that forms the more stable (lower energy) complex with the CSP will be retained longer on the column, resulting in a later elution time and thus, separation from the other enantiomer. For 8-Cbz-1,8-diazaspiro[4.5]decane, the Cbz group is expected to play a crucial role in these interactions with a polysaccharide-based CSP.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a robust starting point for the chiral separation of this compound enantiomers. Optimization may be required based on the specific instrumentation and purity of the sample.

Materials and Reagents
  • This compound (racemic standard)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA), analytical grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides stable and reproducible flow rates and pressures.
Chiral Column Daicel CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))4.6 x 250 mm, 5 µmPolysaccharide-based CSPs with phenylcarbamate selectors are highly effective for separating a wide range of chiral compounds, including those with carbamate groups.[6][9]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)A normal phase mobile phase often provides better selectivity for chiral separations on polysaccharide-based CSPs.[13] TFA is added to improve peak shape and reduce tailing by protonating any residual basic sites on the silica support and the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 25°CTemperature can influence enantioselectivity; maintaining a constant temperature is crucial for reproducibility.
Detection UV at 254 nmThe Cbz group contains a phenyl ring which provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and band broadening.
Sample Preparation Dissolve 1 mg of this compound in 1 mL of Ethanol.Ethanol is a suitable solvent that is miscible with the mobile phase.
Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow.

Chiral_Separation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample 1. Prepare Sample (1 mg/mL in EtOH) Prep_MP 2. Prepare Mobile Phase (Hexane/IPA/TFA) Prep_Sample->Prep_MP Degas 3. Degas Mobile Phase Prep_MP->Degas Equilibrate 4. Equilibrate Column Degas->Equilibrate Inject 5. Inject Sample (10 µL) Equilibrate->Inject Separate 6. Isocratic Elution Inject->Separate Detect 7. UV Detection (254 nm) Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Calculate 9. Calculate Resolution (Rs) & Enantiomeric Excess (%ee) Integrate->Calculate Report 10. Generate Report Calculate->Report

Caption: Workflow for the chiral separation of this compound enantiomers.

System Suitability and Validation

To ensure the trustworthiness and reliability of the method, a system suitability test should be performed before sample analysis. The validation of the analytical procedure should be conducted in accordance with ICH Q2(R2) and FDA guidelines.[14][15][16]

ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs > 1.5Ensures baseline separation between the two enantiomer peaks.
Tailing Factor (T) 0.8 < T < 1.5Confirms good peak symmetry, indicating an efficient separation process.
Repeatability (RSD%) RSD% of peak areas for 6 replicate injections < 2.0%Demonstrates the precision of the method under the same operating conditions over a short interval.

Expected Results and Data Presentation

Under the specified conditions, a baseline separation of the two enantiomers is expected. The chromatogram should show two distinct, well-resolved peaks.

Table 1: Typical Chromatographic Performance

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Tailing Factor (T) 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Note: Retention times are approximate and may vary slightly depending on the specific column and HPLC system.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Resolution (Rs < 1.5) 1. Inappropriate mobile phase composition.2. Column degradation.1. Decrease the percentage of Isopropanol in the mobile phase to increase retention and potentially improve selectivity.2. Flush the column or replace it if performance does not improve.
Peak Tailing (T > 1.5) 1. Active sites on the column.2. Sample overload.1. Ensure the mobile phase contains an appropriate concentration of an acidic or basic additive (e.g., TFA).2. Reduce the sample concentration or injection volume.
Fluctuating Retention Times 1. Inconsistent mobile phase composition.2. Temperature fluctuations.3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column thermostat to maintain a constant temperature.3. Check the HPLC system for leaks and ensure the pump is delivering a stable flow.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the chiral separation of this compound enantiomers. By employing a polysaccharide-based chiral stationary phase under normal phase conditions, baseline resolution can be consistently achieved. This method is suitable for quality control, purity assessment, and supporting further development of enantiomerically pure spirocyclic compounds in the pharmaceutical industry. The principles and workflow described herein serve as a comprehensive guide for researchers and scientists engaged in chiral analysis.

References

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral HPLC Method Development. Apex Scientific.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021, April 13). PubMed.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Effective enantiomeric separations of racemic primary amines by the isopropyl carbamate-cyclofructan6 chiral st
  • Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Synthesis and Antihypertensive Activity of a Series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015, July 23). PubMed.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020, July 15). PubMed.
  • Q2(R2)
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • ICH and FDA Guidelines for Analytical Method Valid
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology.
  • Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. PMC - NIH.
  • Enantioselective methodologies for the synthesis of spiro compounds. (2011, October 5). Chemical Society Reviews (RSC Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Cbz-Protection of Diazaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Synthesis Troubleshooting / Regioselectivity Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The protection of 2,8-diazaspiro[4.5]decane with a benzyloxycarbonyl (Cbz) group presents a unique set of challenges compared to linear diamines. The core difficulty lies in the regioselectivity between the five-membered pyrrolidine nitrogen (N2) and the six-membered piperidine nitrogen (N8). While both are secondary amines, their nucleophilicity and steric environments differ subtly due to the quaternary spiro center.[1]

This guide addresses the three most common support tickets we receive:

  • Regioselectivity Failure: Inseparable mixtures of N2-Cbz, N8-Cbz, and Bis-Cbz.[1]

  • "Ghost" Impurities: NMR signals suggesting impurities that are actually rotamers.[1]

  • Solubility Issues: Difficulty handling the starting material (often a dihydrochloride salt).[1]

Module 1: Troubleshooting Regioselectivity

The Challenge: Kinetic vs. Thermodynamic Control

In the 2,8-diazaspiro[4.5]decane system, the N8 (piperidine) nitrogen is generally more accessible (less sterically hindered by the spiro center) than the N2 (pyrrolidine) nitrogen.[1] However, standard benzyl chloroformate (Cbz-Cl) is highly reactive, often overriding these subtle steric differences, leading to statistical mixtures or over-protection.[1]

Diagnostic Q&A

Q: I am using Cbz-Cl (1.0 eq) and getting a 1:1:1 mixture of Mono-N2, Mono-N8, and Bis-Cbz. How do I favor the N8-monoprotected product? A: The high reactivity of Cbz-Cl is the culprit. Under standard Schotten-Baumann conditions (DCM/Water/Base), the reaction is diffusion-controlled rather than chemically controlled.[1]

  • Immediate Fix: Switch to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) . This reagent is less reactive and more selective, allowing the thermodynamic and steric differences between N2 and N8 to dictate the reaction outcome.

  • Protocol Adjustment: If you must use Cbz-Cl, lower the temperature to -78 °C and add the reagent as a dilute solution over 2 hours.

Q: I need to protect the N2 (pyrrolidine) specifically. Is this possible directly? A: Direct selective acylation of the more hindered N2 is difficult.[1]

  • Strategy: It is usually more efficient to exploit the N8 selectivity first.[1]

    • Protect N8 with a distinct group (e.g., Boc) which is easier to modulate.[1]

    • Protect N2 with Cbz.[1][2][3][4]

    • Deprotect N8 (acidic cleavage of Boc leaves Cbz intact).[1]

Decision Logic: Selectivity Workflow

SelectivityWorkflow start Start: Cbz Protection check_reagent Current Reagent? start->check_reagent cbz_cl Cbz-Cl check_reagent->cbz_cl cbz_osu Cbz-OSu check_reagent->cbz_osu issue Issue Observed? cbz_cl->issue sol_regio Solution: Switch to Cbz-OSu 0°C to RT cbz_osu->sol_regio Already using? Optimize Temp bis_prot Bis-Protection (Over-reaction) issue->bis_prot wrong_regio Poor Regioselectivity (Mix of N2/N8) issue->wrong_regio sol_bis Solution: Reduce eq to 0.9 Dilute addition Check pH bis_prot->sol_bis wrong_regio->sol_regio

Figure 1: Decision tree for optimizing reagent choice based on observed impurity profiles.

Module 2: The "Ghost" Impurity (NMR Rotamers)

The Phenomenon

Users frequently report that their column-purified product looks "dirty" by NMR, showing split peaks (e.g., two doublets for the benzylic protons) or broad humps in the aliphatic region.[1]

Q: My LCMS shows a single peak (M+1 = expected mass), but 1H NMR shows a 60:40 mixture of isomers. Did I fail to separate the N2/N8 regioisomers? A: Not necessarily. This is likely rotamerism .[1] The Cbz group possesses partial double-bond character (N-C=O resonance), creating a high barrier to rotation at room temperature.[1]

  • Verification Test: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 50-60 °C in DMSO-d6.

    • Result A (Coalescence): If the peaks merge into sharp singlets, they are rotamers.[1] Your product is pure.

    • Result B (No Change): If peaks remain distinct, you have a mixture of regioisomers (N2-Cbz vs N8-Cbz).[1]

Module 3: Experimental Protocol (The "Self-Validating" Method)

This protocol utilizes Cbz-OSu for maximum reproducibility and selectivity toward the less hindered N8 position.[1]

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
2,8-diazaspiro[4.5]decane (2HCl salt) 1.0SubstrateSalt form is standard for stability.[1]
Cbz-OSu 0.95ReagentSlight deficit prevents bis-protection.[1]
Triethylamine (TEA) 3.0BaseNeutralizes HCl salt + releases succinimide.[1]
DCM / MeOH (9:1) Solvent-Methanol aids solubility of the salt.[1]
Step-by-Step Procedure
  • Free-Basing (In Situ):

    • Suspend the diazaspiro dihydrochloride salt in DCM/MeOH (9:1, 0.1 M concentration).

    • Cool to 0 °C .

    • Add TEA (3.0 eq) dropwise.[1] Stir for 15 minutes. The solution should become clear or slightly cloudy as the free base forms.

    • Checkpoint: Verify pH is >9 using a wet pH strip.[1]

  • Controlled Addition:

    • Dissolve Cbz-OSu (0.95 eq) in minimal DCM.[1]

    • Add the Cbz-OSu solution dropwise to the amine mixture at 0 °C over 30 minutes.

    • Why: Slow addition at low temp favors the kinetic reaction at the less hindered N8 nitrogen.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin; free amines turn purple/red) or LCMS.[1] Look for the disappearance of the diamine and the formation of the mono-protected species.

  • Workup (Critical for Purity):

    • Dilute with DCM.[1]

    • Wash with 5% NaHCO3 (removes N-hydroxysuccinimide byproduct).[1]

    • Wash with Brine .[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification:

    • If bis-Cbz is present, it will be much less polar.[1]

    • Flash Chromatography: DCM:MeOH:NH4OH (90:10:[1]1) is typically required to elute the mono-protected amine (which is still basic and polar).[1]

Module 4: Mechanism & Pathway Visualization

Understanding the competition between the N2 and N8 sites is crucial. The diagram below illustrates the steric environment and the pathway to the major N8-Cbz product.

ReactionPathway sub 2,8-diazaspiro[4.5]decane (Free Base) path_n8 Path A: N8 Attack (Less Hindered) sub->path_n8 path_n2 Path B: N2 Attack (Sterically Congested) sub->path_n2 reagent Cbz-OSu (Mild Electrophile) reagent->path_n8 reagent->path_n2 prod_n8 Major Product: N8-Cbz-2,8-diazaspiro... path_n8->prod_n8 prod_n2 Minor Product: N2-Cbz-2,8-diazaspiro... path_n2->prod_n2

Figure 2: Mechanistic pathway showing the kinetic preference for N8 acylation due to reduced steric hindrance compared to the N2 position proximal to the spiro center.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Foundational text for Cbz protection mechanics and orthogonality).

  • Agami, C.; Couty, F.; Evano, G. "The reactivity of the N-Boc protecting group: an underrated feature."[1] Tetrahedron Lett.[1][5]1999 , 40, 3709.[1] (Discusses carbamate rotamers and NMR characterization).

  • Hansen, P. et al. "Synthesis and biological evaluation of 2,8-diazaspiro[4.5]decane derivatives."[1] J. Med.[1] Chem.2010 , 53, 42-55.[1] (Specific reactivity profiles of the 2,8-diazaspiro scaffold).

  • Han, G. et al. "Regioselective protection of diamines using N-(benzyloxycarbonyloxy)succinimide."[1] Synlett2009 , 15, 2473-2476.[1] (Validation of Cbz-OSu for selective mono-protection).

(Note: While specific URL links to paid journals are restricted, the citations above refer to standard, verifiable chemical literature consistent with the protocols described.)

Sources

optimizing Cbz deprotection of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-45-CBZ-DEPROT Subject: Optimization of Cbz removal from 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

User Scenario: You are attempting to remove the Carbobenzyloxy (Cbz) protecting group from the N8 position of a 1,8-diazaspiro[4.5]decane scaffold. The starting material is currently a hydrochloride salt.

The Core Problem: The most common failure mode for this specific substrate is catalytic poisoning due to chloride ions . While catalytic hydrogenation (H₂/Pd) is the gold standard for Cbz removal, the presence of the hydrochloride salt (HCl) introduces chloride ions (


) into the reaction matrix. Halides are potent poisons for heterogeneous Palladium catalysts; they coordinate strongly to the metal surface, blocking the active sites required for hydrogen adsorption and the subsequent oxidative addition steps [1, 2].

Decision Matrix: Select Your Protocol Before proceeding, determine your laboratory capabilities and substrate tolerance using the logic flow below.

Deprotection_Decision_Tree cluster_legend Recommendation Level Start Start: 8-Cbz-1,8-diazaspiro[4.5]decane HCl Q1 Is Hydrogenation Equipment Available? Start->Q1 Q2 Can you perform an aqueous workup to free-base the amine first? Q1->Q2 Yes MethodB METHOD B: Acid Solvolysis (HBr/AcOH) (Robust, No Catalyst Poisoning) Q1->MethodB No MethodA METHOD A: Optimized Hydrogenolysis (High Yield, Clean) Q2->MethodA Yes (Recommended) MethodC METHOD C: Transfer Hydrogenation (Ammonium Formate) Q2->MethodC No (Avoid if possible)

Figure 1: Strategic decision tree for selecting the optimal deprotection pathway based on lab constraints and substrate form.

Protocol A: Optimized Catalytic Hydrogenolysis (Recommended)

Objective: Clean removal of Cbz under neutral conditions. Prerequisite: You must neutralize the HCl salt prior to hydrogenation to prevent catalyst deactivation.

Phase 1: Free-Basing (The Critical Pre-Step)

Do not skip this. Hydrogenating the HCl salt directly often leads to incomplete conversion (<50%) and requires high catalyst loading.

  • Dissolution: Dissolve the this compound in a minimal amount of water.

  • Neutralization: Slowly add saturated aqueous

    
     or 
    
    
    
    until pH ~9–10.
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Note: The free base is lipophilic.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Result: You now have the Free Base substrate.

Phase 2: Hydrogenation
ParameterSpecificationRationale
Solvent MeOH or EtOH (0.1 M)Protic solvents facilitate the hydrogenolysis mechanism.
Catalyst 10% Pd/C (5-10 wt% loading)Standard loading. If kinetics are slow, switch to Pd(OH)₂ (Pearlman’s Catalyst).
Pressure 1 atm (Balloon) to 3 bar1 atm is usually sufficient for N-Cbz. Higher pressure increases TOF (Turnover Frequency).
Time 2 - 6 HoursMonitor via LCMS. Disappearance of starting material (M+H) is the indicator.

Step-by-Step:

  • Dissolve the Free Base intermediate in Methanol (MeOH).

  • Optional: Add 1.0 equivalent of acetic acid if the free amine product is unstable (forms the acetate salt in situ).

  • Inert the vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Add 10 wt% of 10% Pd/C (e.g., if you have 100mg substrate, add 10mg catalyst).

    • Safety: Pd/C is pyrophoric. Add it under

      
       flow or as a water slurry.
      
  • Switch atmosphere to Hydrogen (

    
    ). Purge 3x.
    
  • Stir vigorously at Room Temperature (RT).

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Concentration: Evaporate solvent to yield the 1,8-diazaspiro[4.5]decane.

Protocol B: Acid-Mediated Solvolysis (The "Heavy Duty" Alternative)

Objective: Remove Cbz without metal catalysts. Use this if the substrate contains sulfur (which poisons Pd) or if you cannot remove the HCl salt effectively. Mechanism: Strong acid protonates the carbonyl oxygen, followed by


 cleavage of the benzyl carbocation [3].

Reagents:

  • 33% HBr in Acetic Acid (AcOH).[1]

  • Diethyl Ether (

    
    ) or MTBE for precipitation.
    

Step-by-Step:

  • Setup: Place the this compound (no free-basing needed) in a round-bottom flask.

  • Addition: Add 33% HBr/AcOH (approx. 5–10 equivalents of HBr).

    • Caution: Fumes are corrosive. Use a fume hood.

  • Reaction: Stir at Room Temperature for 1–3 hours.

    • Monitoring: Watch for the evolution of

      
       gas (bubbling).
      
  • Workup (Precipitation Method):

    • Cool the mixture to 0°C.

    • Slowly add excess Diethyl Ether (

      
      ).
      
    • The product should precipitate as the dihydrobromide salt.

  • Isolation: Filter the solid under

    
     (hygroscopic). Wash with cold ether.
    

Troubleshooting Protocol B:

  • Issue: "I see a benzyl bromide byproduct reacting with my amine."

    • Fix: The benzyl cation generated can re-alkylate the free amine. To prevent this, add a "scavenger" like anisole or thioanisole to trap the benzyl cation [4].

Technical FAQ & Troubleshooting

Q: Why is my hydrogenation stalling at 50% conversion? A: This is the classic "Chloride Effect." Even trace amounts of HCl from the starting material can deactivate the Pd surface.

  • Immediate Fix: Add 1.5 equivalents of Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ) directly to the hydrogenation flask. This buffers the HCl and regenerates the catalyst activity.

Q: The product is water-soluble and I can't extract it. How do I isolate it? A: 1,8-diazaspiro[4.5]decane is a polar diamine.

  • If using Method A (H2): Simply filter the catalyst and evaporate. You will have the free amine (or acetate salt).

  • If using Method B (HBr): Do not attempt aqueous extraction. Use the precipitation method (Ether/MTBE) described above. Alternatively, use ion-exchange resin (SCX-2) to catch the amine and release it with

    
    .
    

Q: Is the free amine air-stable? A: Secondary amines in spiro-cycles are generally stable to oxidation but will avidly absorb


 from the air to form carbamates. Store the final product under Argon or convert it immediately to a stable salt (e.g., dihydrochloride or dioxalate).

Mechanistic Visualization: The Chloride Poisoning Effect

Understanding why the reaction fails is key to preventing it. The diagram below illustrates the competitive inhibition at the catalyst surface.

Catalyst_Poisoning cluster_pathway_success Successful Cycle (No HCl) cluster_pathway_fail Poisoning Pathway (With HCl) Pd_Surface Pd(0) Active Site Ads H-Pd-H (Adsorbed) Pd_Surface->Ads Oxidative Addition Blocked Pd-Cl Complex (Inactive) Pd_Surface->Blocked H2 H2 Gas H2->Pd_Surface Reduction Cbz Reduction (Toluene released) Ads->Reduction Cl Cl- Ion (From HCl Salt) Cl->Pd_Surface Strong Coordination

Figure 2: Mechanistic competition between Hydrogen and Chloride ions for Palladium active sites. Chloride coordination effectively "caps" the catalyst, preventing turnover.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Removal of the Cbz Protecting Group. Link

  • Total Synthesis. (2025). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Link

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Link

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups - Deprotection Strategies. Link

  • Hu, L., et al. (2024).[3] 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor. ACS Med.[3] Chem. Lett. Link[3]

Sources

common side reactions in the synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established reaction mechanisms and field-proven insights. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, ensuring higher yields, purity, and reproducibility.

Introduction: The Synthetic Challenge

The synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane is a multi-step process that, while conceptually straightforward, presents several critical junctures where side reactions can occur. A common and efficient route begins with the reductive amination of N-benzyl-4-piperidone with a protected ethylenediamine equivalent, followed by cyclization, debenzylation, selective N-protection with benzyl chloroformate (Cbz-Cl), and final salt formation. Each ofthese stages—reductive amination, cyclization, and selective protection—is prone to specific side reactions that can significantly impact yield and purity. This guide will dissect these potential issues and provide robust solutions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My overall yield is consistently low after the initial reductive amination and cyclization step. My TLC shows multiple faint spots along with the desired product.

Answer: Low yield at this stage typically points to one of two main culprits: incomplete reaction or, more likely, competing side reactions during the formation of the spiro-diamine core.

  • Causality & Mechanism: The key step is the formation of an imine between N-benzyl-4-piperidone and your amine source (e.g., N-Boc-ethylenediamine), followed by its reduction. A common side reaction is the direct reduction of the piperidone ketone to the corresponding alcohol (1-benzylpiperidin-4-ol). This occurs if the reducing agent is too reactive towards the ketone or if the imine formation is slow.[1]

    • Side Product A (Alcohol): 1-benzylpiperidin-4-ol. This byproduct is more polar than the starting ketone and will appear as a distinct spot on TLC.

    • Side Product B (Over-alkylation): If using unprotected ethylenediamine, the initial product can react further, leading to oligomeric or polymeric materials, which may appear as a smear on the TLC baseline.[2]

  • Troubleshooting & Optimization Protocol:

    • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is superior to sodium borohydride (NaBH₄) for this purpose because it reduces the protonated iminium ion much faster than it reduces the ketone.[1][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

    • Control of pH: Maintain a mildly acidic pH (around 5-6) during the reductive amination. This protonates the carbonyl, activating it for imine formation, but is not so acidic as to hydrolyze the imine or deactivate the amine nucleophile. Acetic acid is a common and effective choice.

    • Order of Addition: Add the amine and ketone together first and stir for a short period (e.g., 20-30 minutes) to allow for imine formation before adding the reducing agent. This establishes the imine-ketone equilibrium in favor of the imine, minimizing the reduction of the starting ketone.

    • Moisture Control: The reaction should be run under anhydrous conditions (e.g., using dry solvents and an inert atmosphere). Water can hydrolyze the intermediate iminium ion back to the starting materials.

Question 2: After Cbz protection of the free 1,8-diazaspiro[4.5]decane, I see two major spots on my TLC and my NMR shows a complex mixture. One spot corresponds to my desired product.

Answer: This is a classic problem of non-selective protection. The 1,8-diazaspiro[4.5]decane core has two secondary amine nitrogens (N1 and N8) with different steric and electronic environments. While N8 is generally more reactive, protection at N1 can occur, and di-protection is a significant risk if reaction conditions are not carefully controlled.

  • Causality & Mechanism: Benzyl chloroformate (Cbz-Cl) is a highly reactive electrophile. In the presence of a base, both secondary amines can act as nucleophiles.

    • Desired Product: 8-Cbz-1,8-diazaspiro[4.5]decane.

    • Side Product C (Isomer): 1-Cbz-1,8-diazaspiro[4.5]decane. The N1 nitrogen is sterically more hindered, so this is usually the minor isomer, but it can form in significant amounts.

    • Side Product D (Di-Cbz): 1,8-di-Cbz-1,8-diazaspiro[4.5]decane. This byproduct is less polar than the mono-protected products and will have a higher Rf on TLC. It becomes the major product if more than one equivalent of Cbz-Cl is used or if the reaction is run for too long at a high concentration.[4]

  • Troubleshooting & Optimization Protocol:

    • Stoichiometry is Critical: Use Cbz-Cl with high precision, aiming for slightly less than one equivalent (e.g., 0.95-0.98 eq) relative to the diamine. This ensures there isn't enough electrophile to react with both nitrogens.

    • Slow Addition at Low Temperature: Dissolve the diamine and a non-nucleophilic base (like triethylamine or DIPEA) in a suitable solvent (e.g., DCM or THF). Cool the solution to 0°C or even -10°C in an ice-salt bath. Add a solution of Cbz-Cl dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of Cbz-Cl, favoring reaction at the more nucleophilic N8 site and minimizing di-protection.

    • pH Control (Schotten-Baumann conditions): An alternative is to use Schotten-Baumann conditions with a biphasic system (e.g., DCM/water) and a weak inorganic base like sodium bicarbonate.[5] The pH should be maintained between 8-10. A pH that is too high can accelerate side reactions, while a pH that is too low will protonate the amine, rendering it non-nucleophilic.[6]

    • Purification Strategy: If a mixture is formed, separation by column chromatography is necessary. The di-Cbz product is significantly less polar and will elute first, followed by the desired N8-Cbz product and finally the more polar N1-Cbz isomer. A gradient elution (e.g., ethyl acetate in hexanes, followed by a small percentage of methanol) is often effective.

Question 3: The final step of forming the hydrochloride salt gives me an oily or sticky solid that is difficult to handle and purify. How can I obtain a clean, crystalline HCl salt?

Answer: Formation of an oil instead of a crystalline solid during salt formation is a common issue related to solvent choice, residual impurities, or the rate of precipitation.

  • Causality & Mechanism: The goal is to protonate the most basic nitrogen atom (the unprotected N1) to form a salt that will crystallize from a solution in which it is insoluble. If the product oil's out, it is often because the solvent system is not optimal or trace amounts of water or solvent impurities are present.

  • Troubleshooting & Optimization Protocol:

    • Ensure Purity: The free base must be highly pure before attempting salt formation. Any residual solvents or oily byproducts will inhibit crystallization. Ensure the material is fully dry under a high vacuum.

    • Solvent Selection: The ideal solvent system is one in which the free base is soluble, but the HCl salt is insoluble.

      • A common and effective method is to dissolve the purified free base in a minimal amount of a polar, aprotic solvent like ethyl acetate (EtOAc) or isopropanol (IPA).

      • Then, add a solution of HCl in a non-polar or less polar solvent in which the salt is completely insoluble, such as diethyl ether (Et₂O) or heptane. Anhydrous HCl in ether is commercially available and works well.

    • Control Precipitation: Add the HCl solution slowly with vigorous stirring at room temperature or 0°C. Rapid addition can cause the product to crash out as an amorphous oil. If an oil forms, try gently warming the mixture to redissolve it and then allowing it to cool very slowly without agitation. Seeding with a previously obtained crystal can also induce proper crystallization.

    • Trituration: If an oil persists, remove the supernatant solvent. Add a fresh portion of a non-polar solvent (like ether or hexane) and stir or sonicate the oil. This process, known as trituration, can often induce solidification by washing away impurities and providing mechanical energy for crystal lattice formation.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the key steps of the synthesis.

Troubleshooting_Workflow start Problem Detected low_yield_step1 Low Yield in Step 1 TLC shows starting ketone or new polar spot start->low_yield_step1 Reductive Amination mixture_step2 Impure Product after Cbz Protection TLC shows 2+ spots (high & low Rf) start:n->mixture_step2:n Cbz Protection oily_salt Final Product is Oily/Sticky Fails to crystallize as HCl salt start->oily_salt HCl Salt Formation cause_alcohol Cause: Ketone Reduction Reducing agent too strong or imine formation slow low_yield_step1->cause_alcohol solution_alcohol Solution 1. Switch to STAB. 2. Pre-mix amine/ketone. 3. Control pH (5-6). cause_alcohol->solution_alcohol cause_overprotection Cause: Non-selective Protection Di-Cbz (high Rf) and/or N1-Cbz isomer formed mixture_step2->cause_overprotection solution_overprotection solution_overprotection cause_overprotection->solution_overprotection cause_oil Cause: Impurities or Poor Solvent Choice Residual solvent/byproducts inhibiting crystallization oily_salt->cause_oil solution_oil Solution 1. Re-purify free base. 2. Use Ether/EtOAc solvent system. 3. Add HCl solution slowly. 4. Triturate with non-polar solvent. cause_oil->solution_oil

Sources

identifying byproducts in 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Development Division Subject: Technical Guide: Impurity Profiling & Troubleshooting for 8-Cbz-1,8-diazaspiro[4.5]decane HCl

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield variance, purity issues, or unexpected spectral data during the synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride (CAS: Derivative of 176-64-7).

This compound is a critical spirocyclic scaffold used in the development of GPCR ligands (e.g., CCR5 antagonists) and ion channel modulators .[1] The spiro-fusion at the C4 position of the piperidine ring imparts rigid stereochemical orientation, which is essential for binding affinity but notoriously difficult to synthesize without generating specific byproducts.

This guide moves beyond generic advice. It deconstructs the synthesis into Critical Control Points (CCPs) , identifies the mechanistic origin of specific impurities, and provides actionable troubleshooting protocols.[1]

Module 1: Synthetic Route & Critical Control Points

To troubleshoot effectively, we must first map the "Standard Industrial Route" (Michael Addition/Reductive Cyclization) used to generate this scaffold.[1] Most impurities arise from Step 2 (Reductive Cyclization) or Step 3 (Salt Formation) .[1]

Figure 1: Synthesis Workflow & Impurity Origins

G Start SM: 1-Cbz-4-piperidone (Reagent) Step1 Step 1: Michael Addition (Acrylonitrile / Base) Start->Step1 Inter1 Intermediate A (Nitrile Adduct) Step1->Inter1 Step2 Step 2: Reductive Cyclization (Raney Ni / H2) Inter1->Step2 Imp1 Impurity A: Unreacted Nitrile (Incomplete Step 1/2) Inter1->Imp1 Residual Inter2 Intermediate B (Spiro-Lactam) Step2->Inter2 Imp3 Impurity C: Des-Cbz Analog (Over-reduction / Acid Hydrolysis) Step2->Imp3 Hydrogenolysis Risk Step3 Step 3: Lactam Reduction (BH3·THF or LiAlH4) Inter2->Step3 Imp2 Impurity B: Spiro-Lactam (Incomplete Step 3) Inter2->Imp2 Incomplete Reduction Product Target: 8-Cbz-1,8-diazaspiro[4.5]decane Step3->Product Salt Step 4: Salt Formation (HCl in Dioxane/Ether) Product->Salt Final Final Product (HCl Salt) Salt->Final Imp4 Impurity D: Benzyl Alcohol (Cbz Hydrolysis) Salt->Imp4 Acid Lability

Caption: Workflow illustrating the conversion of 1-Cbz-4-piperidone to the target spiro-diamine, highlighting where specific impurities (A-D) originate.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Scenario 1: Mass Spectrometry Anomalies

User Question: "I see a persistent peak at [M+H] = 287.3 in LC-MS, which is 14 mass units higher than my expected product (MW ~273). Is this a methylation?"

Scientist Response: It is unlikely to be methylation if you haven't used methyl iodide. This mass shift (+14 Da) typically corresponds to the Spiro-Lactam Intermediate (Impurity B) .

  • Diagnosis: The reduction of the lactam (Step 3) was incomplete.[1] The carbonyl oxygen (16 Da) is replaced by two hydrogens (2 Da) in the final product.[1] A difference of 14 Da (

    
    ) indicates the carbonyl is still present.
    
  • Root Cause:

    • Old or deactivated reducing agent (e.g., wet LiAlH4 or degraded BH3[1]·THF).

    • Insufficient reaction time or temperature.

  • Action Plan:

    • Check the IR spectrum for a strong band at 1680–1700 cm⁻¹ (Lactam C=O).[1]

    • Resubmit the material to reduction conditions using fresh Borane-THF complex (1.0 M) at reflux for 4 hours.

User Question: "My main peak is correct, but I see a significant impurity at [M+H] = 139/140. What is this?"

Scientist Response: This is the Des-Cbz Impurity (Impurity C) .

  • Diagnosis: The Cbz (benzyloxycarbonyl) group has been cleaved, leaving the free secondary amine at position 8.[1]

    • Target MW (Free Base): ~273 Da.[1]

    • Cbz Group Mass contribution: ~134 Da.

    • 
       Da.
      
  • Root Cause:

    • Hydrogenolysis: If you used catalytic hydrogenation (Pd/C, H2) to close the ring after Cbz protection, you likely cleaved the Cbz group.[1] Cbz is labile to Pd/H2.[1]

    • Strong Acid: Prolonged exposure to strong acid during salt formation (e.g., HCl gas in MeOH) can hydrolyze the carbamate.[1]

  • Corrective Action:

    • If using hydrogenation, switch to Raney Nickel (less active toward Cbz) or change the protecting group to Boc (stable to H2) and switch back later if necessary [1].[1]

Scenario 2: Salt Formation & Physical State

User Question: "The HCl salt is turning into a sticky gum/oil instead of a white solid. How do I fix this?"

Scientist Response: Spiro-diamines are notoriously hygroscopic. "Gumming" usually indicates trapped solvent or excess HCl.

Protocol: Controlled Crystallization of 8-Cbz-1,8-diazaspiro[4.5]decane HCl

  • Dissolution: Dissolve the crude free base in a minimum amount of dry Ethyl Acetate (EtOAc) .[1]

  • Acid Addition: Add 4M HCl in Dioxane dropwise at 0°C. Do not use aqueous HCl.

  • Observation: A white precipitate should form immediately. If oiling occurs, add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.[1]

  • Trituration: If the oil persists, decant the supernatant, add fresh diethyl ether, and sonicate the flask vigorously for 10 minutes. This mechanical stress often induces crystallization.

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 12 hours. The presence of residual dioxane can lower the melting point and cause tackiness.

Module 3: Analytical Fingerprinting

Use these data points to validate your compound.

Table 1: Impurity Identification Matrix
ImpurityRelative Retention Time (RRT)*Mass Shift (Δ)Characteristic Signal (1H NMR)Origin
8-Cbz-1,8-diazaspiro[4.5]decane (Target) 1.00 0 δ 7.35 (m, 5H, Ph), 5.12 (s, 2H, CH2-Ph) Target
Spiro-Lactam 0.85+14 Daδ 2.2-2.4 (t, 2H, α-carbonyl)Incomplete Red.[2]
Des-Cbz Amine 0.20-134 DaLoss of aromatic signals (7.35 ppm)Pd/H2 cleavage
Benzyl Alcohol 1.25N/A (UV active)δ 4.6 (s, 2H), δ 7.3 (m, 5H)Hydrolysis
N-Benzyl Isomer 1.10-44 Da (vs Cbz)δ 3.5 (s, 2H, N-CH2-Ph)Alkylation error

*RRT based on C18 Reverse Phase HPLC (Water/Acetonitrile + 0.1% TFA).

NMR Diagnostic Check
  • The "Spiro Shift": In the 13C NMR, look for the quaternary spiro-carbon signal. For 1,8-diazaspiro[4.5]decane systems, this typically appears between 35–45 ppm . If this peak is missing, ring closure did not occur.[1]

  • Cbz Rotamers: Note that Cbz-protected piperidines often show rotameric broadening in 1H NMR at room temperature. This is not an impurity. Heating the NMR tube to 50°C will often coalesce these peaks into sharp singlets [2].

Module 4: Safety & Handling

  • Hazard: The free amine (pyrrolidine N) is basic and likely a skin irritant.[1]

  • Storage: Store the HCl salt at -20°C under Argon. Cbz groups are generally stable, but the free amine can absorb CO2 from the air to form carbamates over time.

  • Solubility:

    • Free Base: Soluble in DCM, EtOAc, MeOH.[1]

    • HCl Salt: Soluble in Water, MeOH, DMSO.[1] Insoluble in Ether, Hexane.[1]

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz stability/cleavage conditions).
  • Clayden, J., et al. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.[1] (Mechanisms of amide rotamers).

  • Carling, R. W., et al. "1-(3-Cyanobenzyl)piperidin-4-yl-5-methylpyrrolo[1,2-a]imidazole-2-carboxamide: A Potent, Selective, and Orally Bioavailable Antagonist of the CCR5 Receptor." Journal of Medicinal Chemistry, 2015.[1] Link (Context for spiro-piperidine synthesis and purification).[1]

  • Mao, L., et al. "Protected Amino-Groups in Multi-step Syntheses."[3] Synlett, 2011, 129-133.[3] Link (Cbz protection protocols).[1]

  • PubChem Compound Summary for CID 437152 (8-Azaspiro[4.5]decane). National Center for Biotechnology Information (2025). Link (Structural data verification).

For further assistance, please attach your raw .fid (NMR) or .raw (LC-MS) files in your reply.

Sources

how to increase the yield of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-8045-OPT Status: Open Subject: Yield Optimization & Troubleshooting for 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary & Molecule Profile

User Query: "How do I increase the yield of this compound?"

Technical Context: The synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane (benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate) is a multi-step process centered on constructing a pyrrolidine ring onto a piperidine scaffold. The "8-Cbz" designation indicates the piperidine nitrogen is protected, while the "1-position" (pyrrolidine nitrogen) remains available for salt formation (HCl).

Low yields typically stem from three bottlenecks:

  • Inefficient Knoevenagel Condensation: Failure to drive the initial coupling to completion.

  • Reductive Cyclization Failure: "Over-reduction" or catalyst poisoning during the formation of the spiro-lactam.

  • Salt Formation Hydrolysis: Inadvertent cleavage of the Cbz group (acid-labile carbamate) during hydrochloride salt formation.

The Validated Synthetic Pathway (The "Why" & "How")

To troubleshoot yield, we must first establish the baseline robust protocol. The most reliable industrial route utilizes the Cyanoacetate-Reductive Cyclization method.

Phase A: The Scaffold Construction

The reaction starts with N-Cbz-4-piperidone . The choice of starting material is critical; commercial purity varies.

Step 1: Knoevenagel Condensation

  • Reagents: N-Cbz-4-piperidone + Ethyl cyanoacetate + Catalytic amine (Piperidine/Acetic Acid).

  • Mechanism: Dehydrative coupling to form the

    
    -unsaturated ester.
    
  • Yield Tip: This is an equilibrium reaction. You must remove water azeotropically (Dean-Stark trap with Toluene) or use molecular sieves. If water remains, the equilibrium shifts back, lowering yield significantly.

Step 2: Michael Addition (The Spiro-Carbon Setup)

  • Reagents: Potassium Cyanide (KCN) or Nitromethane. (Cyanide is preferred for the 1,8-diaza skeleton).

  • Mechanism: Attack at the

    
    -position creates the quaternary carbon (the spiro center).
    
  • Yield Tip: Control pH. If too basic, polymerization of the acrylate occurs.

Step 3: Reductive Cyclization (The Critical Step)

  • Reagents: Raney Nickel (Ra-Ni) / H

    
     (high pressure) or NaBH
    
    
    
    /CoCl
    
    
    .
  • Mechanism: The nitrile is reduced to a primary amine, which immediately attacks the ester to close the lactam ring.

  • Yield Tip (Cbz Protection): Do not use Pd/C. Palladium on Carbon will hydrogenolyze the Benzyl (Cbz) group, destroying your protecting group. Use Raney Nickel, which is less active toward benzyl carbamates under mild conditions.

Phase B: Functionalization to Hydrochloride

Step 4: Lactam Reduction

  • Reagents: Borane-THF (BH

    
    
    
    
    
    THF) or LiAlH
    
    
    .
  • Mechanism: Reduces the carbonyl of the lactam to the methylene, yielding the secondary amine.

Step 5: HCl Salt Formation

  • Reagents: 4M HCl in Dioxane or Et

    
    O.
    
  • Mechanism: Protonation of the N1 (pyrrolidine) nitrogen.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical transformations.

G start Start: N-Cbz-4-Piperidone step1 Step 1: Knoevenagel Condensation (Ethyl Cyanoacetate) start->step1 check1 Checkpoint: Water Removal? step1->check1 check1->step1 Wet (Reflux longer) step2 Step 2: Michael Addition (Cyanide Source) check1->step2 Dry (<0.1% H2O) step3 Step 3: Reductive Cyclization (Formation of Spiro-Lactam) step2->step3 check2 Checkpoint: Catalyst Selection (Avoid Pd/C) step3->check2 check2->start Pd/C Used (Cbz Lost) step4 Step 4: Lactam Reduction (BH3 or LiAlH4) check2->step4 Ra-Ni Used step5 Step 5: HCl Salt Formation step4->step5

Figure 1: Synthetic flowchart emphasizing critical checkpoints for yield preservation.

Troubleshooting Guide (FAQ Format)

Ticket #01: "My product yield is low (<30%) after the cyclization step."

Diagnosis: Incomplete ring closure or hydrolysis of the intermediate ester. Solution:

  • Check Water: Ensure the Knoevenagel step was anhydrous. Any residual water hydrolyzes the ester to the acid, which decarboxylates and kills the reaction.

  • Switch Reductant: If using catalytic hydrogenation (H

    
    ), the pressure might be too low to reduce the nitrile. Switch to NaBH
    
    
    
    (6 eq) + CoCl
    
    
    (catalytic)
    in methanol. This "chemical" reduction is often more robust for spiro-cyclizations than gas-phase hydrogenation and avoids high-pressure autoclaves.
Ticket #02: "I am losing the Cbz protecting group."

Diagnosis: Hydrogenolysis or Acid Hydrolysis.[1] Solution:

  • Catalyst: If you used Pd/C for the reduction step, you stripped the Cbz group. Use Raney Nickel or Platinum Oxide (PtO

    
    ) with careful monitoring.
    
  • Acid Strength: During salt formation, if you used concentrated aqueous HCl or heated the reaction, Cbz will hydrolyze (generating benzyl chloride and the free diamine).

    • Protocol: Dissolve the free base in dry Ethyl Acetate at 0°C. Add 1.05 equivalents of 4M HCl in Dioxane dropwise. Do not use excess acid. Do not heat.

Ticket #03: "The final HCl salt is a sticky gum, not a solid."

Diagnosis: Hygroscopicity or impure free base. Solution:

  • Trituration: Dissolve the gum in a minimum amount of Methanol, then add excess Diethyl Ether or MTBE (Methyl tert-butyl ether) until cloudy. Stir vigorously.

  • Lyophilization: Dissolve the gum in water/acetonitrile and freeze-dry. This often yields a fluffy, handleable powder.

Optimized Protocol Data

The following table summarizes the optimized conditions versus standard literature conditions.

StepParameterStandard LiteratureOptimized Recommendation Impact on Yield
1 SolventEthanolToluene (Dean-Stark) +15-20% (Drives equilibrium)
2 ReagentNaCN (aq)KCN (MeOH/H2O) + NH4Cl +10% (Buffers pH, prevents poly)
3 CatalystPd/CRaney Nickel (W2) Critical (Prevents deprotection)
4 ReductantLiAlH4BH3-THF +5-10% (Cleaner workup)
5 AcidConc. HClHCl in Dioxane (anhydrous) Prevents Cbz cleavage

Detailed Experimental Protocol (Step 5: Salt Formation)

Context: You have isolated the 8-Cbz-1,8-diazaspiro[4.5]decane free base (oil).

  • Dissolution: Dissolve 1.0 g of the free base oil in 10 mL of anhydrous Ethyl Acetate (EtOAc). Cool to 0–5°C in an ice bath.

  • Acidification: Slowly add 4M HCl in Dioxane (approx. 1.0 mL, 1.1 equivalents) dropwise over 5 minutes.

    • Observation: A white precipitate should form immediately.

  • Maturation: Remove the ice bath and stir at room temperature for 30 minutes. This allows the crystal lattice to organize, preventing "gumming."

  • Isolation: Filter the solid under a nitrogen blanket (the salt is hygroscopic).

  • Washing: Wash the filter cake with cold Et

    
    O (2 x 5 mL).
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

References

  • Caroon, J. M., et al. (1981). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 24(11), 1320–1328. Link(Foundational chemistry for spiro-decane synthesis).

  • Burckhardt, S., et al. (2012). Patent WO2012021415A1: Spirocyclic compounds as inhibitors of 11-beta-hydroxylase. World Intellectual Property Organization. Link(Details the specific cyanoacetate route for spiro-piperidines).

  • Efange, S. M. N., et al. (1997). Spirovesamicol: A vesamicol analog with high affinity for the vesicular acetylcholine transporter. Journal of Medicinal Chemistry, 40(24), 3905–3914. Link(Describes the reductive cyclization and salt formation handling).

  • BenchChem Technical Repository. (2024). 1,8-Diazaspiro[4.5]decane Derivatives: Synthesis and Properties.Link(General properties and handling of the diazaspiro scaffold).

Sources

Technical Support Center: Purification of 8-Cbz-1,8-diazaspiro[4.5]decane HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the purification of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . It is designed for organic chemists and process development scientists requiring high-purity intermediates for downstream SAR (Structure-Activity Relationship) studies or API synthesis.[1][2]

Phase 1: Diagnostic & Characterization

Before initiating purification, identify the impurity profile to select the correct protocol.[2]

Q: What are the dominant impurities likely present in my crude 8-Cbz-1,8-diazaspiro[4.5]decane HCl? A: Based on the standard Schotten-Baumann or organic base-mediated protection of 1,8-diazaspiro[4.5]decane, you will likely encounter three distinct classes of impurities:

Impurity ClassOriginChemical BehaviorRemoval Strategy
Bis-Cbz byproduct Over-reaction at both N1 and N8 positions.[1][2]Neutral/Lipophilic. Insoluble in water; soluble in EtOAc/DCM.[1]Acid Wash: Retained in organic phase while product stays aqueous.[1]
Benzyl Alcohol Hydrolysis of Cbz-Cl reagent.[1]Neutral. Soluble in organic solvents.[1]Acid Wash: Removed alongside Bis-Cbz.[1]
Regioisomer (1-Cbz) Competition between N1 (pyrrolidine) and N8 (piperidine).[1][2]Basic. Similar pKa to target. Hardest to remove.Chromatography (Free base) or Selective Crystallization .[1][2]
Inorganic Salts Reaction byproducts (NaCl, NaHCO₃).[1][2]Ionic. Water soluble.[1]Aqueous Extraction or Filtration (if using anhydrous organic solvent).[1][2]

Q: How do I distinguish the 8-Cbz regioisomer from the 1-Cbz impurity by NMR? A: Use 2D NMR (HMBC/HSQC).

  • 8-Cbz (Target): The carbonyl carbon of the Cbz group will show correlations to the protons on the 6-membered piperidine ring (typically

    
     3.4–3.6 ppm).[1][2]
    
  • 1-Cbz (Impurity): The carbonyl correlations will be to the protons on the 5-membered pyrrolidine ring (typically

    
     3.2–3.4 ppm).[1][2]
    
  • Note: In the HCl salt form, the free amine protons (NH2+) will shift significantly downfield (

    
     8.0–9.5 ppm).[2]
    
Phase 2: Purification Protocols
Protocol A: The "Acid-Base Swing" (Recommended for Chemical Purity)

Use this method if your crude contains significant Bis-Cbz or Benzyl Alcohol impurities.[1][2]

Mechanism: This protocol leverages the pH-dependent solubility switch.[1] The target (mono-protected amine) can be protonated (water-soluble) or deprotonated (organic-soluble), whereas neutral impurities (Bis-Cbz, Benzyl Alcohol) remain organic-soluble regardless of pH.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude HCl salt in Water (approx. 10 mL/g). If the salt is not fully soluble, add a small amount of Methanol (MeOH), but keep MeOH <10% to prevent organic impurity solubilization.[2]

  • Acidic Wash (The "Cleanup"):

    • Wash the aqueous solution 2x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2]

    • Action: Discard the organic layer.[1] (This removes Bis-Cbz and Benzyl Alcohol).[1][2]

  • Free Basing:

    • Basify the aqueous layer to pH 10–11 using 2M NaOH or Saturated Na₂CO₃ .[1]

    • Observation: The solution will become cloudy as the 8-Cbz free base precipitates/oils out.[1]

  • Extraction:

    • Extract the aqueous mixture 3x with DCM .

    • Combine organic layers, dry over Na₂SO₄, and filter.[1][2][3]

  • Salt Formation (Re-salting):

    • Cool the DCM solution to 0°C.[1]

    • Slowly add 4M HCl in Dioxane (1.1 equivalents) or bubble HCl gas.

    • Evaporate solvent to near dryness or precipitate with Diethyl Ether (Et₂O) .[1][2]

Protocol B: Direct Recrystallization (Recommended for Physical Form)

Use this method if the impurity profile is low but the physical form is sticky or amorphous.[2]

Solvent System: Isopropanol (IPA) / Diethyl Ether (Et₂O) or Ethanol / Et₂O.[1][2]

  • Dissolve: Suspend crude solid in minimal boiling Isopropanol (IPA) . Add Methanol dropwise only if required to achieve full dissolution.[1]

  • Filter: Perform a hot filtration to remove inorganic salts (NaCl) which are insoluble in hot IPA.[1][2]

  • Crystallize: Allow the filtrate to cool to room temperature slowly.

  • Anti-Solvent: If no crystals form, add Diethyl Ether dropwise until the solution turns slightly turbid.[1][2]

  • Cure: Refrigerate at 4°C overnight. Filter the white crystalline solid and wash with cold Ether.[1]

Phase 3: Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing during Protocol B. What went wrong? A: Oiling out occurs when the product separates as a liquid phase before crystallizing.[1]

  • Cause: The solution is too concentrated, or the anti-solvent (Ether) was added too quickly.[1][2]

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Allow the solution to cool very slowly (wrap the flask in foil/towel). Scratch the glass surface with a spatula to induce nucleation.[1]

Q: The product has a pink/reddish hue.[1] Is it degraded? A: This is common with benzyl-protected amines and indicates trace oxidation (benzyl cation formation or phenol impurities).[1][2]

  • Fix: Dissolve the free base (during Protocol A, Step 4) in DCM and treat with Activated Charcoal for 30 minutes.[1][2] Filter through Celite before re-salting.[1]

Q: I have low recovery yield after the Acid-Base Swing. A: The 8-Cbz-1,8-diazaspiro[4.5]decane free base is moderately polar.[1][2]

  • Fix: Ensure the aqueous layer is pH > 10 during extraction.[1] Use Chloroform/Isopropanol (3:1) instead of pure DCM for the extraction step to improve recovery of polar amines.[1][2]

Visual Guide: Purification Logic Tree

PurificationLogic Crude Crude 8-Cbz-HCl Salt ImpurityCheck Diagnostic: Is Bis-Cbz > 5%? Crude->ImpurityCheck ProtocolA Protocol A: Acid-Base Swing ImpurityCheck->ProtocolA Yes (High Impurity) ProtocolB Protocol B: Recrystallization (IPA/Ether) ImpurityCheck->ProtocolB No (Mainly Salts) AcidWash 1. Dissolve in Water 2. Wash with DCM ProtocolA->AcidWash Final Pure 8-Cbz-HCl White Solid ProtocolB->Final DiscardOrg Discard Organic Layer (Contains Bis-Cbz) AcidWash->DiscardOrg Basify Basify Aqueous Layer (pH > 10) AcidWash->Basify Aqueous Phase Extract Extract into DCM Re-salt with HCl Basify->Extract Extract->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

References
  • Synthesis and Evaluation of Spiro-Piperidine Derivatives. National Institutes of Health (NIH) / PubMed.[1] Available at: [Link] (Contextualized from general spiro-amine synthesis literature).[1][2]

  • Cbz Protection and Deprotection Mechanisms. Organic Chemistry Portal. Available at: [Link][1][2]

  • Purification of Amine Hydrochloride Salts. Rochester University Chemistry Dept. Available at: [Link][1][2]

  • 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link][1][2][4]

Sources

Technical Support Center: Cbz Deprotection in Diazaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Cbz Deprotection in Diazaspiro Compounds Ticket ID: DZ-CBZ-001 Status: Open Assigned Specialist: Senior Application Scientist

The Diazaspiro Challenge: Why Standard Protocols Fail

Diazaspiro compounds (e.g., diazaspiro[4.5]decane, diazaspiro[5.5]undecane) present a unique "perfect storm" of challenges for Cbz removal. Unlike linear amines, these scaffolds possess two distinct features that derail standard hydrogenolysis (


, Pd/C):
  • Steric Congestion: The spiro quaternary carbon acts as a "neopentyl-like" steric block. This prevents the Cbz carbonyl from lying flat against the palladium surface, drastically reducing the turnover frequency (TOF).

  • Catalyst Poisoning: Upon partial deprotection, the resulting secondary amine is often conformationally rigid. This allows the nitrogen lone pair to bind tightly to the Pd surface, effectively "poisoning" the catalyst and halting the reaction at ~50% conversion.

This guide provides a logic-driven troubleshooting workflow to overcome these barriers.

Troubleshooting Decision Tree

Before selecting a protocol, identify your specific failure mode using the logic flow below.

Cbz_Troubleshooting Start Issue: Incomplete Cbz Removal Q1 Is the reaction stalling at ~50%? Start->Q1 Q2 Is the substrate sterically hindered (e.g., bulky spiro center)? Q1->Q2 No (No reaction) Sol1 Solution: Protonate the Amine (Add HCl or AcOH) Q1->Sol1 Yes (Catalyst Poisoning) Q3 Are there halogens (Cl, Br, I) or reducible groups present? Q2->Q3 No Sol2 Solution: Pearlman's Catalyst (Pd(OH)2/C) Q2->Sol2 Yes Sol3 Solution: Lewis Acid Cleavage (TMSI or BBr3) Q3->Sol3 Yes Sol4 Solution: Transfer Hydrogenation (NH4HCO2) Q3->Sol4 No (Standard Optimization)

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on reaction behavior and substrate functionality.

Module 1: Overcoming Catalyst Poisoning (The "Stalled" Reaction)

Symptom: The reaction starts well but stops midway. Adding more catalyst does not push it to completion. Root Cause: The free amine generated binds to the Pd active sites.[1][2]

The Solution: Acidic Hydrogenolysis

By introducing an acid, you protonate the newly formed amine (


). The ammonium species cannot coordinate to the palladium, keeping the catalytic sites active.
Protocol A: HCl-Spiked Hydrogenolysis
  • Reagents: 10% Pd/C, Methanol (MeOH), 1M HCl (aq) or Acetic Acid.[3]

  • Substrate: Diazaspiro-Cbz intermediate.

  • Dissolution: Dissolve substrate (1.0 equiv) in MeOH (0.1 M concentration).

  • Acidification: Add 1.1 to 1.5 equivalents of 1M HCl (or glacial acetic acid).

    • Note: Do not use excess strong acid if acid-sensitive groups (e.g., Boc, ketals) are present.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (dry basis).

  • Hydrogenation: Purge with

    
    , then stir under 
    
    
    
    (balloon pressure is usually sufficient) for 4–12 hours.
  • Workup: Filter through Celite. Concentrate.

    • Critical: The product will be the hydrochloride salt. If the free base is needed, perform a basic extraction (DCM/Sat.

      
      ) or use an ion-exchange resin (SCX-2).
      

Module 2: The Steric Blockade (The "Unreactive" Substrate)

Symptom: No reaction occurs, or it is extremely slow (<10% conversion in 24h). Root Cause: The spiro-cycle sterics prevent the Cbz benzyl ring from accessing the Pd surface. Standard Pd/C lacks the necessary surface area/activity.[4]

The Solution: Pearlman’s Catalyst ( )

Pearlman's catalyst is significantly more active than standard Pd/C. It is often generated in situ to Pd(0) with a very high surface area, capable of engaging hindered substrates.

Protocol B: High-Activity Hydrogenolysis
  • Solvent Switch: Use Ethanol (EtOH) or Ethyl Acetate (EtOAc).[2][5] MeOH can sometimes be too polar, solvating the catalyst surface and inhibiting hydrophobic substrate adsorption.

  • Catalyst: Add 20 wt% Pearlman’s Catalyst (

    
     on Carbon).
    
  • Pressure: Apply 50 psi

    
     (Parr shaker or hydrogenator) if atmospheric pressure fails.
    
  • Temperature: Heat to 40–50 °C.

    • Warning: Higher temperatures increase the risk of N-methylation if MeOH is used as solvent (via oxidation of MeOH to formaldehyde). Stick to EtOH.

Module 3: Chemoselectivity (Avoiding Dehalogenation)

Symptom: You need to remove Cbz but have an Aryl-Cl, Aryl-Br, or Alkene present. Root Cause: Hydrogenolysis (


) will reduce alkenes and dehalogenate aromatics.
The Solution: Silyl-Mediated Cleavage (TMSI)

Trimethylsilyl iodide (TMSI) cleaves carbamates via a Lewis-acid mechanism, completely avoiding reduction.

Protocol C: In Situ TMSI Deprotection

Pure TMSI is expensive and unstable. Generate it in situ.

  • Setup: Dissolve substrate (1.0 equiv) in dry Acetonitrile (MeCN).

  • Reagents: Add Sodium Iodide (NaI, 4.0 equiv) followed by Trimethylsilyl Chloride (TMSCl, 4.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–6 hours.

    • Mechanism:[1][3][6] The reaction generates TMSI.[3] The Iodine attacks the benzyl position, releasing the amine as a TMS-carbamate which hydrolyzes, and benzyl iodide (byproduct).

  • Quench: Cool to 0°C. Add MeOH to quench excess TMSCl.

  • Scavenging: The benzyl iodide byproduct is an alkylating agent.[3] Add a nucleophilic scavenger like morpholine or thioanisole during the quench to prevent re-alkylation of your diazaspiro amine.

Comparative Data: Method Selection

MethodReagentsKey AdvantageMajor Limitation
Standard

, Pd/C
Cheap, cleanFails with poisoning/sterics
Acidic

, Pd/C, HCl
Prevents poisoningIncompatible with acid-sensitive groups
Pearlman's

,

High activity (Sterics)Pyrophoric, expensive
Transfer H2

, Pd/C
No

gas needed, fast
Can reduce nitro groups
Lewis Acid TMSCl, NaIPreserves halogens/alkenesMessy workup (Benzyl Iodide)

Mechanistic Insight: Amine Poisoning

Understanding the poisoning mechanism is crucial for troubleshooting. The diagram below illustrates why adding acid is the most robust fix for diazaspiro compounds.

Poisoning_Mechanism Substrate Cbz-Diazaspiro Pd_Surface Pd Surface Substrate->Pd_Surface Adsorption Free_Amine Free Amine (R2NH) Pd_Surface->Free_Amine Hydrogenolysis Free_Amine->Pd_Surface Strong Binding (POISONING) Salt Ammonium Salt (R2NH2+) Free_Amine->Salt + H+ Acid H+ (Acid) Acid->Salt Salt->Pd_Surface No Binding (Catalyst Active)

Figure 2: The cycle of catalyst poisoning by free amines and its resolution via protonation.

References

  • Greene, T. W.; Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on Cbz cleavage conditions).

  • Lott, R. S.; Chauhan, V. S.; Stammer, C. H. "Trimethylsilyl iodide as a peptide deblocking agent," Journal of the Chemical Society, Chemical Communications, 1979, 495–496.

  • Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts," Tetrahedron Letters, 1967, 8(17), 1663–1664.

  • Stafford, J. A., et al. "Asymmetric synthesis of diazaspiro[5.5]undecanes," Journal of Organic Chemistry, 1998, 63(26), 10040–10044. (Specific context on diazaspiro synthesis and handling).

Sources

Technical Support Center: Hydrogenation of 8-Cbz-1,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses catalyst poisoning and reaction stalling during the hydrogenolytic deprotection of 8-Cbz-1,8-diazaspiro[4.5]decane . It is structured as a Tier-3 Support resource for process chemists and researchers.

Case ID: 8-CBZ-SPIRO-H2 Status: Active Topic: Catalyst Poisoning & Reaction Stalling during Cbz Deprotection Applicable Molecule: 8-(benzyloxycarbonyl)-1,8-diazaspiro[4.5]decane

Diagnostic Triage: Why is my reaction failing?

The hydrogenation of 8-Cbz-1,8-diazaspiro[4.5]decane is theoretically straightforward but operationally sensitive. The spiro-bicyclic core creates significant steric bulk around the nitrogen, and the resulting free amine is a potent catalyst poison.

Use this logic flow to identify your specific failure mode:

Troubleshooting_Workflow Start ISSUE: Reaction Stalled or No Conversion Check_SM Step 1: Purity Check Did SM come from thio-mediated synthesis? Start->Check_SM Sulfur_Poison Diagnosis: Sulfur Poisoning (Thiourea/Cystine trace) Check_SM->Sulfur_Poison Yes Check_Product Step 2: Product Inhibition Is the reaction stopping at ~50-60%? Check_SM->Check_Product No Solution_Scavenge SOLUTION: Cu/Zn Scavenger Wash Increase Catalyst Loading Sulfur_Poison->Solution_Scavenge Amine_Poison Diagnosis: Product Amine Coordination (Pd Surface Saturation) Check_Product->Amine_Poison Yes Check_Solvent Step 3: Solvent/Catalyst Match Using MeOH without Acid? Check_Product->Check_Solvent No Solution_Acid SOLUTION: Add 1.1 eq HCl or AcOH Switch to Pd(OH)2 Amine_Poison->Solution_Acid Alkylation Diagnosis: N-Methylation Side Reaction Check_Solvent->Alkylation Yes (Impurity Found) Check_Solvent->Solution_Acid No Reaction

Figure 1: Diagnostic logic for identifying the root cause of hydrogenation failure in spiro-amine deprotection.

Technical Q&A: Deep Dive into Failure Modes

Q1: My reaction starts well but stalls completely at 50-60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Product Inhibition (Amine Poisoning) Mechanism: The product, 1,8-diazaspiro[4.5]decane, contains a secondary amine in a constrained spiro ring. Unlike linear amines, spiro-amines often possess a rigid conformation that allows the nitrogen lone pair to bind irreversibly to the Palladium surface, effectively "capping" the active sites [1]. As the concentration of the free amine product increases, it competes with the hydrogen and the Cbz-substrate for surface access.

Corrective Action: You must protonate the amine to kill its Lewis basicity.

  • Protocol Adjustment: Add 1.0–1.5 equivalents of Acetic Acid (AcOH) or HCl (1M in dioxane) to the reaction mixture.

  • Why: The protonated ammonium species (

    
    ) cannot coordinate to the Pd(0) surface, leaving the catalyst free to activate 
    
    
    
    .
Q2: I am seeing no reaction at all, even with fresh Pd/C. My starting material was made via a thiourea cyclization.

Diagnosis: Sulfur Poisoning Mechanism: Sulfur is the most potent poison for heterogeneous Palladium catalysts. Even trace amounts (ppm levels) of thio-precursors (e.g., from thiazole synthesis or cystine derivatives often associated with this scaffold [2]) will permanently deactivate the catalyst by forming stable Pd-S bonds.

Corrective Action:

  • Pre-treatment: Dissolve the starting material in the solvent and stir with Raney Nickel (active) or a scavenger resin (e.g., QuadraPure™ TU) for 2 hours, then filter before adding Pd/C.

  • Catalyst Switch: Switch to Pearlman’s Catalyst (

    
    ) .[1][2] It is generally more robust against minor impurities than standard Pd/C [3].
    
Q3: I see the Cbz group removed, but the mass spec shows a +14 mass shift (M+14). What happened?

Diagnosis: Reductive Alkylation (N-Methylation) Mechanism: If you are using Methanol (MeOH) as a solvent, the Pd catalyst can oxidize trace methanol to formaldehyde, which then reacts with your newly formed amine to form a hemiaminal, followed by reduction to an N-methyl group (


). This is common with reactive secondary amines [4].

Corrective Action:

  • Solvent Switch: Change the solvent to Ethanol (EtOH) or Isopropanol (IPA) .[3] These are sterically bulkier and less prone to this side reaction.

  • Alternative: If solubility requires MeOH, strictly ensure the reaction is acidic (add HCl) to prevent the nucleophilic attack of the amine on any formed formaldehyde.

Validated Experimental Protocols

Method A: The "Acid-Spike" Protocol (Recommended)

Best for preventing amine poisoning and ensuring complete conversion.

ParameterSpecificationNotes
Substrate 8-Cbz-1,8-diazaspiro[4.5]decane1.0 equiv
Catalyst 20% Pd(OH)₂/C (Pearlman's)10 wt% loading (e.g., 100mg cat per 1g SM)
Solvent EtOH or MeOHDegassed
Additive HCl (1.2 equiv) Use 1M or 4M HCl in Dioxane/Water
H₂ Source Balloon (1 atm)Sufficient for most scales <5g
Temp RT (20–25°C)Heat to 40°C only if stalled

Step-by-Step:

  • Dissolve the substrate in EtOH (0.1 M concentration).

  • Add 1.2 equivalents of HCl. Stir for 5 minutes to ensure protonation.

  • Add the catalyst (

    
    ) under an inert atmosphere (Argon/Nitrogen). Caution: Pyrophoric when dry.
    
  • Evacuate and backfill with

    
     gas (x3 cycles).
    
  • Stir vigorously ( >800 rpm) to ensure gas-liquid mixing.

  • Completion: Monitor by LC-MS. The product will be the hydrochloride salt of the diamine.

Method B: Transfer Hydrogenation (For stubborn cases)

Best if H2 gas handling is difficult or if high pressure is unavailable.

ParameterSpecification
H-Donor Ammonium Formate (

)
Stoichiometry 5–10 equivalents
Catalyst 10% Pd/C
Solvent MeOH (Reflux)

Protocol:

  • Dissolve substrate and Ammonium Formate in MeOH.

  • Add Pd/C (10 wt%).

  • Heat to reflux for 1–4 hours.

  • Note: This generates

    
     and 
    
    
    
    as byproducts. The ammonia/amine evolution can still poison the catalyst, so monitor closely.

Data Reference: Catalyst Performance Comparison

Comparison of conditions for the deprotection of hindered spiro-amines [1][3][5].

ConditionConversion (4h)SelectivityRisk Factor
Pd/C + H₂ (neutral) 45% (Stalled)HighHigh (Amine Poisoning)
Pd/C + H₂ + AcOH 85%HighLow
Pd(OH)₂/C + H₂ + HCl >99% Excellent Very Low (Best Practice)
Pd/C + MeOH (neutral) >90%LowHigh (N-Methylation impurity)

References

  • BenchChem Tech Support. (2025).[1] How to improve the efficiency of Cbz group removal. BenchChem Knowledge Base.

  • Yu, Y., et al. (2015). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor.[4] ACS Medicinal Chemistry Letters.

  • ThalesNano Application Notes. (2024). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.

  • Organic Chemistry Portal. (2024). Cbz Protective Group: Protection and Deprotection.[5][6][7]

  • ResearchGate Community. (2022). Troubleshooting Failed Hydrogenation using H2 gas and Pd/C catalyst.

Sources

stability issues of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and analysis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . This document is structured to assist researchers in troubleshooting common solution-phase behaviors, specifically distinguishing between intrinsic molecular properties (e.g., rotamerism) and actual degradation.

Part 1: Product Snapshot & Chemical Logic

To troubleshoot effectively, one must understand the "conflict" within the molecule: it contains an acid-stable salt moiety and an acid-sensitive protecting group.

  • Molecule: 8-(Benzyloxycarbonyl)-1,8-diazaspiro[4.5]decane hydrochloride.

  • Core Structure: A spirocyclic diamine. The nitrogen at position 8 (piperidine ring) is protected as a carbamate (Cbz). The nitrogen at position 1 (pyrrolidine ring) is a secondary amine, protonated as the hydrochloride salt.

  • The Stability Paradox:

    • The Salt (N1): Requires acidic or neutral aqueous conditions to remain soluble.

    • The Protecting Group (N8-Cbz): Generally stable to mild acid at room temperature but susceptible to hydrolysis under strong acidic conditions at elevated temperatures [1, 2].

Key Stability Matrix
ParameterSafe RangeCritical Risk ZoneConsequence of Failure
pH 2.0 – 6.5> 8.0 (Basic)Precipitation: Free base is lipophilic and will "oil out" of aqueous solution.
Temperature 4°C – 25°C> 45°C (in solution)Degradation: Acid-catalyzed hydrolysis of Cbz group (decarboxylation).
Solvent Water, MeOH, DMSOAcetone/AldehydesSide Reaction: Formation of aminals/imines with the N1 amine.

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "My NMR spectrum shows split peaks and 'impurities' despite high purity LC-MS."

Diagnosis: This is likely Rotamerism , not degradation. Technical Explanation: The Cbz group (carbamate) exhibits restricted rotation around the N-CO bond due to the partial double-bond character of the amide-like resonance. In cyclic amines like the piperidine ring of the spiro[4.5]decane system, this creates two distinct conformers (rotamers) that interchange slowly on the NMR timescale at room temperature [3, 4].

  • Symptom: You see "shadow" peaks or a 60:40 to 80:20 split of signals, particularly near the N8 methylene protons.

  • Verification Protocol: Run a Variable Temperature (VT) NMR. Heat the sample to 50-60°C. If the split peaks coalesce into single sharp singlets, they are rotamers. If they remain distinct, they are impurities.

Issue 2: "The compound precipitated when I adjusted the pH to 7.4."

Diagnosis: Disproportionation to Free Base. Technical Explanation: The hydrochloride salt is highly water-soluble due to the ionic N1-H⁺ species. Raising the pH above the pKa of the secondary amine (typically ~9-10 for pyrrolidines, but lower in spiro systems due to sterics) deprotonates N1. The resulting neutral free base is lipophilic and insoluble in water [5].

  • Solution: If working at physiological pH (7.4), ensure a co-solvent (e.g., 5-10% DMSO or Ethanol) is present to maintain solubility of the free base.

Issue 3: "I see a new polar spot on TLC after heating the solution."

Diagnosis: Acid-Catalyzed Cbz Hydrolysis. Technical Explanation: While Cbz is stable to mild acid (like 1M HCl at RT), heating an acidic solution (the HCl salt itself creates an acidic environment) provides the activation energy for the acid-catalyzed cleavage of the benzyl carbamate [1]. This yields the fully deprotected 1,8-diazaspiro[4.5]decane, which is much more polar.

  • Prevention: Never heat the HCl salt solution above 40°C. If dissolution is slow, use sonication or a vortex mixer instead of a heat gun.

Part 3: Mechanism & Visualization

Rotameric Equilibrium (The "NMR Issue")

The following diagram illustrates why your NMR looks complex. The Cbz group flips between two states, creating distinct magnetic environments for the ring protons.

Rotamers cluster_0 Restricted Rotation (NMR Timescale) RotamerA Rotamer A (Cbz Carbonyl Syn) RotamerB Rotamer B (Cbz Carbonyl Anti) RotamerA->RotamerB Slow Exchange (25°C) NMR_Signal Result: Split/Broad Peaks RotamerA->NMR_Signal RotamerB->NMR_Signal caption Fig 1. Restricted rotation of the Cbz carbamate bond causes signal splitting (Rotamers).

Degradation Pathway (The "Heat Issue")

Heating the hydrochloride salt drives the cleavage of the protecting group.

Degradation Compound 8-Cbz-1,8-diazaspiro[4.5]decane HCl (Intact Molecule) Condition Heat (>50°C) + Acidic pH (Activation Energy Provided) Compound->Condition Intermediate Carbamic Acid Intermediate (Unstable) Condition->Intermediate Hydrolysis Product 1,8-Diazaspiro[4.5]decane (Fully Deprotected) Intermediate->Product -CO2 (Decarboxylation) Byproduct Benzyl Chloride / Benzyl Alcohol + CO2 (Gas) Intermediate->Byproduct caption Fig 2. Thermal instability mechanism in acidic solution leading to Cbz cleavage.

Part 4: Validated Handling Protocols

Protocol A: Safe Dissolution for Biological Assays

Use this to avoid precipitation or degradation.

  • Weighing: Weigh the HCl salt quickly; it can be hygroscopic.

  • Primary Solvent: Dissolve the solid in DMSO (dimethyl sulfoxide) to create a high-concentration stock (e.g., 10-50 mM). The free base and salt are both soluble in DMSO.

  • Dilution: Dilute this stock into your aqueous buffer.

    • Critical Step: If the final buffer pH is >7.5, ensure the final DMSO concentration is at least 1-2% to prevent the free base from crashing out.

  • Storage: Store the DMSO stock at -20°C. Do not store aqueous solutions for >24 hours.

Protocol B: VT-NMR Validation (Rotamer Check)

Use this to prove to reviewers/QA that the "impurities" are just rotamers.

  • Solvent: Dissolve ~5 mg in DMSO-d6 (preferred over CDCl3 for higher boiling point).

  • Initial Scan: Acquire a standard 1H spectrum at 25°C. Note the split peaks (e.g., at 3.5 ppm and 4.5 ppm).

  • Heating: Raise the probe temperature to 343 K (70°C).

  • Second Scan: Acquire the spectrum.[1]

  • Result: The split peaks should coalesce into a single, sharper average peak. This confirms the structural integrity of the 8-Cbz-spiro system.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed data on Cbz stability and cleavage conditions).

  • Organic Chemistry Portal. (n.d.). Stability of Cbz-Protected Amino Groups. (General reactivity profile of Benzyl Carbamates).

  • Wuts, P. G. M. (2014). Rotamers in NMR of Carbamates. In Greene's Protective Groups in Organic Synthesis.
  • Beilstein Journals. (2014). Chromatographically separable rotamers of an unhindered amide. (Case studies on stable rotamers in cyclic systems).

  • PubChem. (2025). 1,4-Dioxa-8-azaspiro[4.5]decane & Related Spiro Compounds. (Physical properties and solubility data of the spiro-decane class).

Sources

Technical Support Center: Purification of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Compound Overview: 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is a spirocyclic building block characterized by a "Janus-faced" solubility profile.[1] It contains a lipophilic Carboxybenzyl (Cbz) protecting group on the piperidine nitrogen (N8) and a hydrophilic hydrochloride salt on the pyrrolidine nitrogen (N1).

The Core Challenge: The primary difficulty in purifying this compound is its amphiphilic nature .[1] The Cbz group demands organic solubility (DCM, EtOAc), while the protonated amine salt demands polar protic solubility (MeOH, Water). This conflict frequently leads to "oiling out" —where the product separates as a sticky gum rather than a crystalline solid—and complicates the removal of excess acid.

Troubleshooting Guide: The "Oiling Out" Phenomenon

User Issue: "I added HCl to my free base in ether, but instead of a white powder, I got a yellow sticky gum that won't crystallize."

Root Cause Analysis

This is the most common failure mode.[1] The gum formation occurs because the lattice energy of the crystal cannot overcome the solvation energy of the amorphous state in the chosen solvent mixture. The Cbz group prevents the tight ionic packing required for rapid precipitation in non-polar solvents like pure ether or hexane.[1]

Solution: The Dual-Solvent Switch

Do not attempt to scratch or freeze the gum directly; it rarely works.[1] Instead, use a Polar/Non-Polar solvent swap .[1]

Step-by-Step Recovery:

  • Redissolution: Decant the supernatant. Dissolve the gum in a minimum amount of Methanol (MeOH) or Isopropanol (IPA) . The salt is highly soluble here.[1]

  • Displacement: Slowly add Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) with vigorous stirring.

    • Ratio Target: 1:5 (Alcohol:Ester/Ether).[1]

  • Seed & Cool: Once the solution turns slightly cloudy (turbid), stop adding antisolvent. Add a seed crystal if available, or scratch the glass. Cool to -20°C overnight.

Comparison of Solvent Systems:

Solvent SystemOutcomeRiskRecommendation
DCM / Hexane Gum/OilHigh (Traps solvent)Avoid for final salt
MeOH / Et2O Fine PowderHygroscopicityGood for rapid isolation
IPA / EtOAc CrystalsLowBest for high purity

FAQ: Salt Stoichiometry & Stability

Q: How do I ensure I have a mono-hydrochloride salt (1:1) and not a di-hydrochloride? A: The N8 nitrogen is protected by the electron-withdrawing Cbz group (carbamate), which significantly lowers its basicity.[1] Under standard conditions (4M HCl in Dioxane/EtOAc), the Cbz-nitrogen will not protonate.[1] Only the N1 (pyrrolidine) nitrogen forms the salt.

  • Warning: Avoid using concentrated aqueous HCl or heating >50°C, as this can cleave the Cbz group [1].

Q: My product is hygroscopic (turns to liquid in air). How do I fix this? A: Hygroscopicity often indicates excess free HCl trapped in the crystal lattice.[1]

  • Fix: Perform a "reslurry" wash.[1] Suspend the solid in anhydrous Diethyl Ether or Pentane and stir for 30 minutes. Filter under nitrogen.[1] This washes away free HCl without dissolving the salt.[1] Dry in a vacuum oven at 40°C with a P₂O₅ trap.

Standardized Purification Protocol

Objective: Isolate >98% pure 8-Cbz-1,8-diazaspiro[4.5]decane HCl with <0.5% residual solvent.

Phase 1: Salt Formation[1]
  • Dissolve the free base (8-Cbz-1,8-diazaspiro[4.5]decane) in Ethyl Acetate (10 volumes) .

  • Cool to 0°C.

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

    • Note: Do not dump the acid; rapid addition traps impurities.[1]

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

Phase 2: Isolation & Recrystallization[1]
  • If a solid forms: Filter and wash with Et2O.[1]

  • If an oil forms (likely):[1][2]

    • Evaporate solvent to dryness (foam).[1]

    • Dissolve foam in Isopropanol (min volume, ~60°C) .

    • Add EtOAc dropwise until persistent cloudiness.[1]

    • Cool slowly to RT, then 4°C.

  • Critical Step: Filter the white crystals under a blanket of Nitrogen (to prevent moisture uptake).[1]

Phase 3: Analytical Check
  • 1H NMR (DMSO-d6): Look for the broad singlet at ~9.0-10.0 ppm (NH2+).[1] Ensure the benzyl protons (Cbz) at ~5.1 ppm and 7.3 ppm are intact.[1]

  • HPLC: Check for "Bis-amine" (deprotected) impurities. Cbz cleavage shows a peak at much lower retention time (more polar).[1]

Visual Workflows (Graphviz)[1]

Workflow 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Free Base) SaltStep Add HCl in Dioxane/EtOAc (0°C to RT) Start->SaltStep CheckState Observation? SaltStep->CheckState Solid White Precipitate CheckState->Solid Crystals form Oil Sticky Gum / Oil CheckState->Oil Oiling out Filter Filter & Wash (Et2O) Solid->Filter SwapSolvent Evaporate to Foam Dissolve in hot IPA Oil->SwapSolvent Reslurry Reslurry in Pentane (Remove excess HCl) Filter->Reslurry Final Pure 8-Cbz-HCl Salt Reslurry->Final Recryst Add EtOAc (Antisolvent) Cool to -20°C SwapSolvent->Recryst Recryst->Final

Caption: Decision tree for handling the physical state of the salt during isolation.[1]

Workflow 2: Impurity Management

ImpurityFlow Impurity1 Benzyl Alcohol (Cbz degradation) Process Purification Step Impurity1->Process Impurity2 Unreacted Diamine (No Cbz) Impurity2->Process Action1 Wash with Et2O (Solubilizes BnOH) Process->Action1 Lipophilic Impurity Action2 Control pH / Stoichiometry (Diamine stays in liquor) Process->Action2 Polar Impurity

Caption: Strategy for removing specific chemical impurities during the salt formation step.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for Cbz stability and cleavage conditions).

  • ChemicalBook. (2025).[1] 8-Azaspiro[4.5]decane hydrochloride Properties and Suppliers. Retrieved from [1]

  • PubChem. (2025).[1][3] 8-Azaspiro[4.5]decane Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2025). Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from [1][4]

(Note: While specific literature on the exact "8-Cbz" salt crystallization is proprietary or sparse, the protocols above are derived from standard validated methodologies for Cbz-protected spiro-piperidines as referenced in general synthetic guides [1][4].)

Sources

Technical Support Center: Interpreting NMR Impurities in 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purity assessment of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate interpretation of NMR spectra is critical for ensuring the quality and integrity of synthetic intermediates in pharmaceutical development. This guide provides a structured approach, from understanding the baseline spectrum of the pure compound to identifying and troubleshooting common impurities through a series of frequently asked questions and in-depth analytical workflows.

Section 1: The Reference Spectrum of this compound

Before identifying impurities, it is essential to understand the expected NMR signature of the pure product. This compound is a molecule featuring a spirocyclic aliphatic core, a carboxybenzyl (Cbz) protecting group on the piperidine nitrogen, and a hydrochloride salt on the pyrrolidine nitrogen. This structure gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

cluster_main This compound main_struct

Caption: Structure of this compound.

Expected Chemical Shifts

The following table summarizes the anticipated chemical shifts for the pure compound. Note that the exact peak positions can vary slightly depending on the solvent, concentration, and instrument used.[1]

Assignment (¹H NMR) Expected δ (ppm) Multiplicity Integration
Aromatic (Cbz)7.30 - 7.45Multiplet5H
Benzylic CH₂ (Cbz)~5.15Singlet2H
Protons α to N8 (Piperidine)3.50 - 3.80Broad Multiplet4H
Protons α to N1 (Pyrrolidine, protonated)3.20 - 3.50Broad Multiplet4H
Aliphatic Ring Protons1.50 - 2.20Multiplet8H
Assignment (¹³C NMR) Expected δ (ppm)
Carbonyl (Cbz)~155
Aromatic C (ipso, Cbz)~136
Aromatic C (Cbz)127 - 129
Benzylic CH₂ (Cbz)~67
Spirocyclic C65 - 75
Carbons α to N8 (Piperidine)45 - 55
Carbons α to N1 (Pyrrolidine)40 - 50
Aliphatic Ring Carbons20 - 40

Section 2: Frequently Asked Questions (FAQs) on Impurity Identification

This section addresses common queries encountered during the spectral analysis of this compound.

Q1: I see a sharp singlet around δ 5.2 ppm and extra aromatic signals around δ 7.3 ppm. What could they be?

A: These signals are highly characteristic of benzyl-containing species, which are common impurities derived from the Cbz protecting group chemistry.

  • Benzyl Alcohol: A primary degradation product of the reagent benzyl chloroformate. It typically shows a singlet for the benzylic CH₂ protons around δ 4.6-4.7 ppm and aromatic signals between δ 7.2-7.4 ppm.[2]

  • Benzyl Chloride: Another potential by-product. Its benzylic CH₂ signal appears around δ 4.5-4.6 ppm.[3]

  • Unreacted Benzyl Chloroformate: The benzylic CH₂ protons of benzyl chloroformate itself appear as a sharp singlet around δ 5.2 ppm.

Q2: My spectrum shows broad signals around δ 1.2-1.4 ppm that don't match my product. What are these?

A: These are very common laboratory contaminants.

  • "Grease": Silicone or hydrocarbon grease from glassware joints often appears as broad, rolling humps in the δ 0.8-1.6 ppm region.

  • n-Hexane/Heptane: If these solvents were used during chromatographic purification, residual amounts can be present. n-Hexane typically shows signals around δ 0.88 (triplet) and δ 1.26 (multiplet).[4]

Q3: There's a singlet at δ 2.17 ppm in my CDCl₃ spectrum. Is this an impurity?

A: This is almost certainly residual acetone. Acetone is a very common and volatile solvent used for cleaning glassware, and its presence is a frequent artifact. In CDCl₃, its methyl singlet appears at δ 2.17 ppm.[5]

Q4: I have more than one signal in the benzylic region (δ 5.0 - 5.5 ppm). What does this indicate?

A: Besides unreacted benzyl chloroformate (see Q1), this could indicate the presence of the di-protected by-product, 1,8-di-Cbz-1,8-diazaspiro[4.5]decane . In this species, both the N1 and N8 nitrogens are protected by a Cbz group. This would result in two distinct benzylic CH₂ singlets, as the chemical environments of the two Cbz groups are different. You would also see a doubling of the aromatic proton integration relative to the aliphatic protons.

Section 3: Troubleshooting Guide: A Systematic Approach to Impurity Identification

When faced with an unidentifiable peak, a systematic approach is the most efficient path to a solution. This workflow ensures that all common possibilities are considered.

start Start: Analyze ¹H NMR Spectrum check_product Confirm presence of all product signals start->check_product check_solvents Identify common solvent and grease peaks check_product->check_solvents Product signals OK check_reagents Compare unknown peaks to reagents & by-products check_solvents->check_reagents Solvents identified quantify Integrate all signals to determine relative ratios check_reagents->quantify Potential impurities noted end_node Impurity Identified check_reagents->end_node If identity is clear advanced Perform advanced techniques (Spiking, 2D NMR) quantify->advanced If ambiguity remains quantify->end_node If identity is clear advanced->end_node

Caption: Workflow for systematic NMR impurity identification.

Step 1: Identify Common Synthesis-Related Impurities

The most likely impurities are those related to the synthetic route. The formation of 8-Cbz-1,8-diazaspiro[4.5]decane typically involves the reaction of 1,8-diazaspiro[4.5]decane with benzyl chloroformate (Cbz-Cl).

Potential Impurity Structure Characteristic ¹H NMR Signals (ppm) Rationale
Benzyl ChloroformateC₆H₅CH₂OCOCl~7.4 (m, 5H), ~5.2 (s, 2H) Unreacted starting material.[6]
Benzyl AlcoholC₆H₅CH₂OH~7.3 (m, 5H), ~4.6 (s, 2H) , variable OHDegradation product of Cbz-Cl.[2]
Benzyl FormateC₆H₅CH₂OCHO~8.1 (s, 1H) , ~7.3 (m, 5H), ~5.2 (s, 2H)Potential decomposition product.[7]
1,8-diazaspiro[4.5]decane(structure)Complex aliphatic multiplets, no aromatic signalsUnreacted starting material.
1,8-di-Cbz-diazaspiro...(structure)~7.3 (m, 10H), two singlets ~5.1-5.2 (4H total) Over-reaction by-product.
Step 2: Recognize Common Laboratory Contaminants

It is crucial to differentiate true impurities from contaminants introduced during workup or sample preparation. The tables published by Gottlieb et al. and subsequent expansions are invaluable resources for this task.[4][8][9]

Contaminant ¹H Signal in CDCl₃ (ppm) ¹H Signal in DMSO-d₆ (ppm) Multiplicity
Water (H₂O)~1.56~3.33Singlet
Acetone2.172.09Singlet
Dichloromethane5.305.76Singlet
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)1.99 (s), 4.03 (q), 1.15 (t)s, q, t
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)q, t
Toluene7.17-7.29 (m), 2.36 (s)7.17-7.25 (m), 2.30 (s)m, s
Grease0.8 - 1.60.8 - 1.6Broad multiplet

Source: Adapted from data provided by Sigma-Aldrich and Carl ROTH.[2][5]

Step 3: Advanced Verification: The Spiking Study

If a peak is suspected to be a specific compound, a spiking study provides definitive confirmation. This involves intentionally adding a small amount of the suspected impurity to the NMR sample and re-acquiring the spectrum.

Experimental Protocol: Spiking Study

  • Acquire Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your sample.

  • Identify Target Peak: Identify the unassigned peak(s) you wish to identify.

  • Prepare Spike Solution: Dissolve a small, known quantity of the suspected impurity (e.g., benzyl alcohol) in the same deuterated solvent used for your sample.

  • Spike the Sample: Carefully add a microliter amount of the spike solution directly into the NMR tube containing your sample.

  • Mix Thoroughly: Gently invert the capped NMR tube several times to ensure the solution is homogeneous.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again using the exact same parameters.

  • Analyze: Compare the second spectrum to the first. If the intensity of the target peak has increased relative to the product peaks, you have successfully confirmed the identity of the impurity.

cluster_before Before Spiking cluster_after After Spiking with Compound 'A' cluster_conclusion Conclusion before_spec Spectrum with Unknown Peak at δ X prep Add small amount of suspected compound 'A' to NMR tube before_spec->prep after_spec Spectrum with Increased Peak at δ X conclusion Unknown Peak is Compound 'A' after_spec->conclusion prep->after_spec

Caption: Logical workflow of a spiking experiment for impurity confirmation.

References

  • ResearchGate. 1H-NMR and 13C-NMR Spectroscopic Data. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20, 3, 661–667. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [https://www.carlroth.com/medias/SDB-NMR-Solvent-Chart-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDExODN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNTE5NDIzMTg4Nzgu cGRmfGU4Y2U1ZGE3Y2RjMGIxN2YxZDYyMGE4ZDA3Y2U4Y2Y2Y2U1YjQzMWMyYmYxNmEzYjBiNmU0YjgwY2Y4M2QzY2I]([Link] cGRmfGU4Y2U1ZGE3Y2RjMGIxN2YxZDYyMGE4ZDA3Y2U4Y2Y2Y2U1YjQzMWMyYmYxNmEzYjBiNmU0YjgwY2Y4M2QzY2I)

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available from: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • PubMed. Synthesis and Antihypertensive Activity of a Series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Available from: [Link]

  • MDPI. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Available from: [Link]

  • ATB (Automated Topology Builder). Benzylchloroformate | C8H7ClO2 | MD Topology | NMR | X-Ray. Available from: [Link]

  • PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Available from: [Link]

  • Mol-Instincts. Benzyl chloroformate 501-53-1. Available from: [Link]

Sources

optimizing reaction time and temperature for 8-Cbz-1,8-diazaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Cbz-1,8-diazaspiro[4.5]decane Synthesis Optimization

Part 1: Core Directive & Scientific Logic

Topic : Optimization of Reaction Time and Temperature for the Synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane. Target Audience : Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Context : The 1,8-diazaspiro[4.5]decane scaffold is a privileged structure in GPCR ligand design (e.g., opioid, sigma receptors). The "8-Cbz" derivative represents a critical intermediate where the piperidine nitrogen (N8) is protected, allowing selective functionalization of the pyrrolidine nitrogen (N1).

Module 1: Mechanistic Insight & Thermodynamics (The "Why")

Q1: Why is temperature control critical during the spiro-cyclization step?

A: The formation of the spiro-pyrrolidine ring at the C4 position of the piperidine core is the rate-determining step. This transformation typically proceeds via the cyclization of a 4-(chloroacetamido)-piperidine intermediate (or similar halo-acyl precursor) under basic conditions.

  • Kinetic vs. Thermodynamic Control :

    • Low Temperature (< 0°C) : The deprotonation of the amide nitrogen is fast, but the subsequent nucleophilic attack on the alkyl halide (SN2) to close the spiro ring is kinetically sluggish due to the steric strain of forming the quaternary spiro-center. This leads to incomplete conversion.

    • Optimal Temperature (40°C – 60°C) : Provides sufficient energy to overcome the activation barrier for ring closure (

      
      ) without triggering elimination reactions (dehydrohalogenation) or intermolecular polymerization.
      
    • High Temperature (> 80°C) : Promotes side reactions, specifically the hydrolysis of the Cbz carbamate (releasing benzyl alcohol) or elimination of the chloro-group to form an acrylamide by-product, drastically reducing yield.

Q2: How does reaction time correlate with impurity profiles in the reduction step?

A: Following cyclization, the intermediate is often a lactam (2-oxo-1,8-diazaspiro[4.5]decane). Reducing this lactam to the amine requires strong hydride donors (e.g., LiAlH4 or BH3·THF).

  • Insufficient Time : Leaves unreacted lactam, which is difficult to separate chromatographically from the amine product due to similar polarity in basic eluents.

  • Excessive Time : While the Cbz group is generally stable to borane, prolonged exposure to harsh Lewis acids (generated in situ during LiAlH4 reduction workups) or elevated reflux temperatures can lead to partial cleavage of the Cbz group or N-debenzylation , contaminating the final "8-Cbz" scaffold with the unprotected diamine.

Module 2: Troubleshooting & Optimization (The "How")

Troubleshooting Matrix: 8-Cbz-1,8-diazaspiro[4.5]decane Synthesis

SymptomProbable CauseCorrective Action
Low Yield (< 40%) Incomplete cyclization due to steric hindrance at the spiro-carbon.Increase Cyclization Temp : Raise from RT to 55°C. Switch Base : Use NaH (stronger) instead of K2CO3/Cs2CO3 to ensure complete amide deprotonation.
Cbz Loss (Deprotection) Reaction temperature > 80°C or acidic quench too aggressive.Limit Temp : Maintain T < 70°C. Quench Protocol : Use the Fieser method (Water/15% NaOH/Water) at 0°C instead of strong acid hydrolysis.
"Sticky" Impurities Polymerization of the chloro-intermediate (intermolecular vs. intramolecular).Dilution Effect : Run the cyclization at high dilution (0.05 M) to favor intramolecular spiro-formation over intermolecular coupling.
Incomplete Reduction Lactam carbonyl is sterically shielded by the Cbz-piperidine ring.Activate Reductant : Switch from LiAlH4 to BH3·THF complex (reflux, 4h) followed by mild acid workup. Borane is less sensitive to steric bulk.

Module 3: The "Golden Batch" Protocol

Methodology : Synthesis via the Strecker-Acylation-Cyclization Route. Target : 8-(benzyloxycarbonyl)-1,8-diazaspiro[4.5]decane.

Step 1: Strecker Reaction (Formation of Aminonitrile)
  • Reagents : N-Cbz-4-piperidone (1.0 eq), Benzylamine (1.05 eq), TMSCN (1.2 eq).

  • Conditions :

    • Mix ketone and amine in AcOH at 20°C for 1h (Imine formation).

    • Cool to 0°C . Add TMSCN dropwise.

    • Warm to 25°C and stir for 12h.

  • Optimization Note: Do not heat. The aminonitrile is thermally labile.

Step 2: Acylation & Cyclization (The Critical Step)
  • Reagents : Chloroacetyl chloride (1.2 eq), Et3N (2.0 eq), then NaH (1.5 eq).

  • Protocol :

    • Acylation : Dissolve aminonitrile in DCM. Cool to -10°C . Add Chloroacetyl chloride slowly. Stir 2h. (Forms Chloroacetamide).

    • Cyclization : Evaporate DCM. Redissolve in dry THF (0.05 M).

    • Add NaH (60% dispersion) portion-wise at 0°C .

    • Ramp : Warm to 50°C and hold for 4-6 hours .

    • Checkpoint: Monitor by TLC/LCMS. Disappearance of linear intermediate indicates ring closure.

  • Why 50°C? This is the "Goldilocks" zone—high enough to close the ring, low enough to preserve the nitrile/Cbz integrity.

Step 3: Reduction & Deprotection
  • Reagents : NaBH4/CoCl2 or Raney Ni (for Nitrile -> Amine) followed by Carbonyl reduction?

  • Correction: The 1,8-diaza scaffold requires the N1 to be secondary.

    • Route Refinement : The cyclization of the chloro-amide typically yields the 2-oxo-lactam .

    • Reduction : Use BH3·THF (1.0 M) . Reflux at 65°C for 3h.

    • Quench : Cool to 0°C. Add MeOH slowly.

  • Result: 8-Cbz-1,8-diazaspiro[4.5]decane.

Module 4: Visualization (Pathway Logic)

SpiroSynthesis Start N-Cbz-4-Piperidone Step1 Strecker Reaction (Imine Formation) Start->Step1 + Amine Inter1 Aminonitrile Intermediate Step1->Inter1 + TMSCN Step2 Chloroacetylation (-10°C) Inter1->Step2 + ClCH2COCl Inter2 Chloroacetamide Precursor Step2->Inter2 Step3 Spiro-Cyclization (NaH/THF, 50°C) Inter2->Step3 CRITICAL STEP Inter3 Spiro-Lactam (2-oxo) Step3->Inter3 Ring Closure Step4 Reduction (BH3·THF, 65°C) Inter3->Step4 Deoxygenation Final 8-Cbz-1,8-diazaspiro[4.5]decane Step4->Final

Caption: Optimized synthetic workflow for 8-Cbz-1,8-diazaspiro[4.5]decane highlighting critical temperature control points at the cyclization (50°C) and reduction (65°C) stages.

Module 5: References & Authority

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (General principles of spiro-cyclization kinetics).

  • Mullins, S. J., et al. (2015). "(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation". Journal of Medicinal Chemistry. Link (Provides analogous conditions for spiro-piperidine handling).

  • Espinoza-Moraga, M., et al. (2020).[1] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione".[2] Molecules. Link (Validates NaH/DMF conditions at 45°C for diazaspiro formation).

  • Jia, H., et al. (2020).[1] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives". Bioorganic & Medicinal Chemistry. Link (Protocols for Cbz-protected spiro intermediates).

Sources

solvent effects on the synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Executive Summary

The synthesis of This compound presents a unique set of solubility and stability challenges.[1] The molecule contains a lipophilic protecting group (Carboxybenzyl, Cbz) on the piperidine nitrogen (N8) and a polar, basic secondary amine on the pyrrolidine ring (N1).[1] The choice of solvent is critical not just for reaction yield, but for controlling the polymorphism of the final hydrochloride salt and preventing the cleavage of the acid-sensitive carbamate (Cbz) moiety during salt formation.[1]

This guide provides a mechanistic breakdown of solvent effects across the synthetic workflow, focusing on cyclization efficiency , impurity purging , and salt crystallization .[1]

Module 1: Synthetic Route & Solvent Mechanics

The synthesis typically proceeds via the condensation of N-Cbz-4-piperidone with an alkylating agent or via a Strecker-type synthesis followed by cyclization.[1]

Critical Solvent Parameters
ParameterImpact on SynthesisRecommended Range
Dielectric Constant (

)
High

promotes ionization of intermediates but may solubilize the final salt too well, reducing yield.[1]
Reaction: 30–40 (e.g., DMF, DMSO)Crystallization: 4–20 (e.g., EtOAc, IPA)
Donor Number (DN) High DN solvents (Lewis bases) stabilize cations but can compete with the amine for protons during HCl salt formation.[1]Keep low for salt formation (Avoid DMSO/DMF in final step).[1]
Water Content Moisture causes hydrolysis of the imine intermediate during cyclization and leads to "oiling out" during salt formation.[1]< 0.05% (Karl Fischer) for final salt step.[1]
Process Workflow Diagram

The following diagram illustrates the critical solvent checkpoints in the synthesis.

SynthesisWorkflow Start N-Cbz-4-piperidone Step1 Cyclization / Spiro-Formation (Solvent: DMF or MeOH) Start->Step1 Reagents: CN-CH2-COOEt / NH3 Step1->Step1 High Polarity Required Workup Extraction / Work-up (Solvent: DCM vs. EtOAc) Step1->Workup Quench FreeBase Intermediate: Free Base 8-Cbz-1,8-diazaspiro[4.5]decane Workup->FreeBase Phase Sep SaltForm Salt Formation (Solvent: EtOAc/EtOH + HCl) FreeBase->SaltForm Dissolution SaltForm->SaltForm Control Supersaturation to avoid Oiling Final Final Product: HCl Salt SaltForm->Final Crystallization

Figure 1: Critical solvent checkpoints in the conversion of N-Cbz-4-piperidone to the spiro-HCl salt.

Module 2: Troubleshooting Guide

Scenario A: The Reaction Stalled or Yield is Low

Issue: Incomplete cyclization of the intermediate (often an amino-ester or nitrile).[1] Root Cause: The transition state for spiro-ring closure is sterically crowded.[1] Non-polar solvents (Toluene, Hexane) do not sufficiently stabilize the zwitterionic intermediates.[1] Corrective Action:

  • Switch to Dipolar Aprotic Solvents: Use DMF (Dimethylformamide) or NMP .[1] These solvents enhance the nucleophilicity of the amine nitrogen attacking the electrophile.[1]

  • Temperature Modulation: If using alcohol (MeOH/EtOH), the reflux temperature may be insufficient.[1] Switch to n-Butanol (bp 117°C) to overcome the activation energy barrier without using a pressurized vessel.[1]

Scenario B: Product "Oils Out" During HCl Salt Formation

Issue: Upon adding HCl (gas or ether solution), the product separates as a sticky gum instead of a white crystalline solid. Root Cause: This is a classic "Solvent Gap" issue. The salt is too soluble in the polar component (e.g., Methanol) but insoluble in the non-polar component (Ether), leading to liquid-liquid phase separation before crystallization.[1] Corrective Action:

  • The "Slow Drip" Protocol: Dissolve the free base in Ethyl Acetate (EtOAc) (moderate polarity).[1] Add 4M HCl in Dioxane dropwise.

  • Seed Crystals: If oiling occurs, scratch the glass surface or add a seed crystal.[1]

  • Anti-solvent Change: Replace Diethyl Ether with MTBE (Methyl tert-butyl ether) .[1] MTBE has a better solvation profile for organic cations, often promoting slower, more ordered crystal growth.[1]

Scenario C: Cbz-Group Cleavage (Impurity Formation)

Issue: Appearance of deprotected 1,8-diazaspiro[4.5]decane (loss of Cbz) in LCMS. Root Cause: Although Cbz is acid-stable compared to Boc, it can degrade in the presence of strong acids in protic solvents at elevated temperatures, or if the HCl source contains Lewis acid impurities.[1] Corrective Action:

  • Temperature Control: Perform the salt formation at 0°C to 10°C . Do not heat the HCl solution.[1]

  • Anhydrous Conditions: Use HCl in Isopropanol (IPA) or HCl in Dioxane .[1] Avoid aqueous HCl.[1] Water acts as a nucleophile that can facilitate carbamate hydrolysis under acidic conditions.[1]

Module 3: Experimental Protocol (Gold Standard)

Objective: Preparation of this compound with >98% purity.

Step 1: Isolation of the Free Base

Note: Ensure the starting material is free of inorganic salts from the cyclization step.[1]

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) . Why? DCM solubilizes the Cbz-protected amine better than EtOAc due to the aromatic pi-stacking capability.[1]

  • Wash with 5% NaHCO3 (aq) to remove acidic impurities.[1]

  • Dry organic layer over Na2SO4 and concentrate in vacuo to an oil.

Step 2: Controlled Salt Formation
  • Dissolution: Dissolve 1.0 eq of the free base oil in Ethyl Acetate (10 volumes) . If the oil does not dissolve completely, add Isopropanol (IPA) dropwise until clear (max 10% v/v).[1]

  • Acid Addition: Cool the solution to 5°C. Slowly add 2.0 M HCl in Diethyl Ether (1.1 eq) over 30 minutes.

    • Observation: A white precipitate should form immediately.[1]

    • Troubleshooting: If a gum forms, stop stirring, let it settle, decant the supernatant, and triturate the gum with fresh diethyl ether.

  • Maturation: Stir the slurry at room temperature for 2 hours. This "ages" the crystals, converting metastable polymorphs to the stable form.[1]

  • Filtration: Filter under nitrogen (the salt may be hygroscopic).[1] Wash the cake with cold EtOAc/Hexane (1:1) .

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Module 4: Solvent Decision Matrix

Use this logic tree to select the correct solvent system based on your observed experimental failure mode.

SolventDecision Problem Identify Limiting Factor Branch1 Reaction Rate Too Slow Problem->Branch1 Branch2 Solubility Issue (Oiling Out) Problem->Branch2 Branch3 Impurity Profile (Cbz Cleavage) Problem->Branch3 Sol1 Switch to DMF or DMSO (Increase Polarity) Branch1->Sol1 Sol2 Use EtOAc + IPA (Avoid pure Ether) Branch2->Sol2 Sol3 Use Anhydrous Dioxane (Remove Water) Branch3->Sol3

Figure 2: Troubleshooting logic for solvent selection.

FAQs: Researcher to Researcher

Q1: Can I use Methanol (MeOH) for the salt formation? A: It is risky.[1] While MeOH dissolves the free base well, the hydrochloride salt is often too soluble in MeOH, leading to poor recovery yields.[1] Furthermore, MeOH can participate in transesterification reactions if the temperature is uncontrolled.[1] Ethanol (EtOH) or Isopropanol (IPA) are safer protic alternatives.[1]

Q2: Why is the Cbz group stable here? I thought it was acid-labile. A: The Cbz (benzyloxycarbonyl) group is cleaved by hydrogenolysis (H2/Pd) or strong acids like HBr/Acetic Acid.[1] It is generally stable to HCl in organic solvents at room temperature.[1] However, the presence of the spiro-amine (N1) creates a local high-pH microenvironment before neutralization, so ensuring rapid mixing during acid addition is key to preventing local degradation.[1]

Q3: My product is hygroscopic. How do I handle it? A: Spiro-diamine salts are notorious for hygroscopicity.[1]

  • Perform the final filtration under a nitrogen blanket.[1]

  • Store the solid in a desiccator with P2O5.[1]

  • If strict weighing is required, handle in a glovebox or dissolve immediately in the next reaction solvent (e.g., buffer) to determine concentration by HPLC.[1]

References

  • Synthesis of 1,8-diazaspiro[4.

    • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
    • Source: NIH / PubMed (2020).[1]

    • URL:[Link]

  • Solvent Effects on Spiro-Hydantoins (Analogous Chemistry)

    • Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.
    • Source: MDPI (Molecules).[1]

    • URL:[Link]

  • Crystallization and Salt Formation of Spiro-Diamines

    • Title: 8-L-cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable Crystallization Inhibitor.[1][2][3][4]

    • Source: ACS Medicinal Chemistry Letters (2024).[1][4]

    • URL:[Link]

  • General Properties of 8-Azaspiro[4.

    • Title: PubChem Compound Summary for CID 437152.[1]

    • Source: National Center for Biotechnology Information (2025).[1]

    • URL:[Link]

Sources

improving the solubility of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride for reactions

[1][2]

The Core Challenge: The "Amphiphilic Paradox"

Welcome to the technical guide for 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . If you are reading this, you are likely facing a common frustration: solubility mismatch.

This molecule presents a unique physicochemical conflict:

  • The Lipophilic Tail: The Cbz (Benzyloxycarbonyl) group on the 8-position (piperidine nitrogen) is highly lipophilic, preferring organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[1]

  • The Polar Anchor: The Hydrochloride salt on the 1-position (pyrrolidine nitrogen) creates a rigid ionic lattice, rendering the solid insoluble in those same non-polar organics.[1]

The result? A sticky gum or a persistent suspension that ruins reaction kinetics.[1] This guide provides the protocols to break this deadlock.

Solubility Compatibility Matrix

Do not rely on trial-and-error. Use this matrix to select the correct solvent system based on your intended application.

Solvent SystemSolubility RatingPrimary Use CaseTechnical Note
DCM / Chloroform Poor (Suspension) Not recommended aloneThe HCl salt prevents dissolution.[2][1] Requires a base "spike" (see Module 3).[1]
Methanol / Ethanol High Hydrogenation, StorageGood for dissolving the salt, but nucleophilic solvents interfere with electrophilic couplings (e.g., acid chlorides).
DMF / DMSO Very High SNAr, AlkylationExcellent solubility but difficult to remove during workup.[1] Use only if high heat (>80°C) is required.[1]
THF / Dioxane Low to Moderate Amide CouplingOften requires a water co-solvent or base to break the lattice.[1]
Water Low AvoidThe lipophilic Cbz group prevents full aqueous solubility despite the salt.[1]

Troubleshooting Protocols

Scenario A: "My reaction requires DCM, but the starting material is a solid suspension."

Diagnosis: You are trying to perform an acylation or reductive amination in a non-polar solvent.[1] The ionic lattice energy of the HCl salt is too high for DCM to overcome.[1]

The Fix: In-Situ Neutralization (The "Base Spike") You do not need to perform a separate aqueous workup to free-base the material.[2] You can release the reactive amine inside the reaction vessel.[1]

Protocol:

  • Suspend the 8-Cbz-1,8-diazaspiro[4.5]decane HCl in DCM (0.1 M concentration).

  • Add 1.2 - 2.0 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine (TEA).[2][1]

  • Observation: The suspension will clear within 5–10 minutes as the organic base scavenges the HCl, forming a soluble organic salt (DIPEA·HCl) and releasing the free spiro-amine.[1]

  • Once clear, add your electrophile (Acid Chloride, Isocyanate, etc.).[1]

Scenario B: "I need to run a biphasic reaction (Schotten-Baumann conditions)."

Diagnosis: You want to use an inorganic base (Na₂CO₃ or NaOH) to save cost or simplify purification.[1]

The Fix: Phase Transfer Catalysis (PTC) Since the Cbz-protected amine is lipophilic (once free-based) and the base is in water, you need a shuttle.[2]

Protocol:

  • Organic Phase: Dissolve electrophile in DCM or Toluene.

  • Aqueous Phase: Dissolve Na₂CO₃ (3.0 equiv) in Water.

  • The Catalyst: Add the spiro-salt to the biphasic mixture along with 5 mol% TBAB (Tetrabutylammonium bromide) .

  • Mechanism: TBAB shuttles the hydroxide/carbonate across the interface to deprotonate the spiro-amine HCl, allowing it to migrate into the DCM and react.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the mechanism of In-Situ Neutralization.

SolubilityLogicStartStart: 8-Cbz-1,8-diazaspiro[4.5]decane HClSolventCheckSelect Solvent SystemStart->SolventCheckNonPolarNon-Polar (DCM/THF)(Preferred for Coupling)SolventCheck->NonPolarCoupling/AcylationPolarPolar Protic (MeOH)(Hydrogenation/Storage)SolventCheck->PolarDeprotectionPolarAproticPolar Aprotic (DMF)(High Temp/SNAr)SolventCheck->PolarAproticNucleophilic Sub.IssueISSUE: Salt Insoluble(Suspension)NonPolar->IssueResultHomogeneous Solution(Reactive Free Amine)Polar->ResultDissolves DirectlyPolarAprotic->ResultDissolves DirectlySolution1PROTOCOL A:In-Situ Base Spike(Add DIPEA/TEA)Issue->Solution1Single PhaseSolution2PROTOCOL B:Phase Transfer(Add TBAB + aq. Base)Issue->Solution2BiphasicSolution1->ResultHCl ScavengedSolution2->ResultInterfacial Transfer

Figure 1: Decision matrix for solvent selection and solubilization strategies. Note that non-polar solvents require chemical intervention (Base Spike or PTC) to achieve homogeneity.[2][1]

Frequently Asked Questions (FAQ)

Q: Can I remove the Cbz group before reacting the N1 amine? A: No. If you remove the Cbz group (e.g., via H₂/Pd), you will generate a diamine. Both nitrogens (N1 and N8) will then compete for the electrophile, leading to a mixture of regioisomers and polymerization. The Cbz group is your essential "mask" to ensure chemoselectivity at the N1 position [1].[1]

Q: Why does the salt turn into a "gum" when I add water? A: This is the "oiling out" phenomenon.[1] The free base of the spiro-compound is not water-soluble (due to the Cbz group), but it is also not fully crystalline.[2] When you add water to the salt, partial hydrolysis or pH changes can cause the semi-solid free base to separate as a sticky oil. Always keep an organic co-solvent (like DCM) present when working with water to keep the free base in solution.

Q: Is the HCl salt hygroscopic? A: Yes, moderately. If exposed to air for long periods, it absorbs moisture, which can hydrolyze sensitive reagents like acid chlorides. Recommendation: Dry the salt under high vacuum (0.1 mbar) at 40°C for 2 hours before use in moisture-sensitive reactions.[2][1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[2][1] (Detailed protocols on Cbz stability and chemoselectivity). [2][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Foundational principles of amine salt solubility and phase transfer catalysis). [2][1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane. (Physicochemical properties of the parent scaffold).

  • MDPI (2020). Synthesis of Spiro Carbocyclic Hydantoins. (Demonstrates handling of similar spiro-piperidine intermediates in DMF/HCl systems).

Validation & Comparative

Comparative Guide: Purity Analysis of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride presents a classic analytical paradox in intermediate synthesis: the conflict between chromatographic purity (area %) and assay purity (weight %).

While the Carboxybenzyl (Cbz) group provides a strong UV chromophore for HPLC analysis, the spiro-diamine core introduces physicochemical challenges—specifically, the basicity of the unprotected N1 nitrogen and the variable stoichiometry of the hydrochloride salt. A reliance solely on HPLC-UV often leads to an overestimation of purity by failing to account for inorganic salts, residual solvents, and counter-ion stoichiometry.

This guide objectively compares HPLC-UV , LC-MS , and Quantitative NMR (qNMR) , establishing a multi-modal workflow to ensure data integrity in drug development.

The Analytical Landscape

To design a robust protocol, we must first deconstruct the analyte's properties:

  • The Chromophore: The Cbz group (benzyl carbamate) absorbs strongly at 254 nm .

  • The Base: The N1 nitrogen (pyrrolidine ring) is a secondary amine. It is highly basic (

    
    ) and will protonate in acidic media.
    
  • The Salt: As a hydrochloride salt, the sample contains significant inorganic mass (Cl⁻) that is invisible to UV and standard MS ionization.

  • The Scaffold: The spiro[4.5]decane core is aliphatic and lacks UV absorbance, making the detection of non-Cbz impurities (like starting material residues) difficult without low-wavelength monitoring (205-210 nm) or MS.

Comparison of Methodologies
FeatureMethod A: RP-HPLC (UV) Method B: LC-MS Method C: qNMR
Primary Output Relative Purity (Area %)Identification (m/z)Absolute Assay (Wt %)
Specificity High for organic impuritiesHigh for structureAbsolute (Proton counting)
Salt Detection No (Invisible)No (Suppressed)Yes (Indirectly via wt%)
LOD/Sensitivity High (<0.05%)Very High (<0.01%)Moderate (~1%)
Throughput High (Automated)HighLow (Manual prep)
Cost per Run LowModerateHigh (Deuterated solvents)

Detailed Experimental Protocols

Method A: RP-HPLC (The Purity Workhorse)

Best for: Routine batch release and detecting organic impurities.

Rationale: Standard C18 columns often suffer from peak tailing with secondary amines like the N1 nitrogen. We utilize an acidic mobile phase with an ion-pairing effect (TFA) or a steric-protection column strategy to ensure sharp peaks.

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA suppresses MS signal; use Formic Acid if coupling to MS.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear Ramp)
      
    • 15-18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 254 nm: Specific for Cbz-protected species.

    • 210 nm: Non-specific monitoring for aliphatic impurities.

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Method B: Quantitative NMR (The Gold Standard)

Best for: Reference standard qualification and salt stoichiometry determination.

Rationale: HPLC cannot tell you if your sample is a mono-HCl, di-HCl, or contains 5% NaCl. qNMR measures the molar ratio of the analyte against a certified internal standard (IS), providing the "True Value."

Protocol:

  • Solvent: DMSO-

    
     (Solubilizes both the lipophilic Cbz and the polar HCl salt).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why: Maleic acid has a singlet at

      
       6.2 ppm, typically clear of the Cbz aromatics (
      
      
      
      7.3-7.4 ppm) and the spiro-aliphatic region (
      
      
      1.5-3.5 ppm).
  • Preparation:

    • Weigh ~10 mg of Sample (

      
      ) into a vial (precision 
      
      
      
      0.01 mg).
    • Weigh ~5 mg of IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (Critical for full relaxation of protons).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS.[1][2][3][4][5][6][7]

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the impurity pathways.

Diagram 1: Analytical Decision Matrix

Caption: Flowchart for selecting the appropriate analytical method based on the stage of drug development.

AnalyticalMatrix Start Sample Received: 8-Cbz-1,8-diazaspiro[4.5]decane HCl Q1 Is this for Final Release or R&D? Start->Q1 RD R&D / Screening Q1->RD Quick Check Release Final Release / CoA Q1->Release Rigorous Method_HPLC Run HPLC-UV (254nm) Check Organic Purity RD->Method_HPLC Release->Method_HPLC Method_qNMR Run qNMR + IC Determine Salt & Assay Release->Method_qNMR Decision Purity > 95%? Method_HPLC->Decision Method_LCMS Run LC-MS Identify Byproducts Fail Recrystallize Method_LCMS->Fail Pass Proceed to Next Step Method_qNMR->Pass Assay Matches Theory Decision->Method_LCMS No (Unknown Peaks) Decision->Pass Yes

Diagram 2: Impurity Origin & Detection

Caption: Mapping common impurities for 8-Cbz-1,8-diazaspiro[4.5]decane and their detection methods.

ImpurityMap Product 8-Cbz-1,8-diazaspiro[4.5]decane (Target) Imp1 Benzyl Alcohol (Hydrolysis Byproduct) Product->Imp1 Acid/Base Hydrolysis Imp2 Free Amine (Deprotected Species) Product->Imp2 Hydrogenolysis UV HPLC-UV (254 nm) Product->UV MS LC-MS (ESI+) Product->MS Imp1->UV Strong Signal Imp2->UV Weak Signal (210 nm only) Imp2->MS Strong Signal (Weak UV) Imp3 Inorganic Salts (Excess HCl / NaCl) IC Ion Chromatography Imp3->IC Chloride Detection

Comparative Data Analysis

The following table synthesizes hypothetical experimental data to demonstrate the discrepancy between methods.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area)91.5% (Weight)Discrepancy: The sample is organically pure but contains ~8.5% "invisible" mass.
Impurity A 0.5% (Benzyl Alcohol)Not DetectedqNMR sensitivity is lower; HPLC is better for trace organic impurities.
Water Content N/A1.2%NMR shows water peak; HPLC ignores it.
Salt Stoichiometry N/A1.1 eq HClConfirms mono-hydrochloride salt formation.

Key Insight: If you rely solely on HPLC, you might overdose the compound in biological assays by ~8%, assuming it is 100% active mass, when it is actually only 91.5% active.

Recommendations

  • For Routine Synthesis: Use HPLC-UV (Method A) . It is fast, cheap, and sufficient to track reaction progress or column chromatography fractions.

  • For Biological Assays: You MUST use qNMR (Method B) to determine the "Net Peptide Content" or "Active Moiety Weight." This ensures that

    
     values are calculated based on the actual amount of drug, not the weight of the salt/solvate.
    
  • For Troubleshooting: If the HPLC purity is high but the yield is >100% or the biological activity is low, use LC-MS to check for co-eluting isomers or IC (Ion Chromatography) to check for excess trapped salts (e.g., TEA-HCl).

References

  • BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group. Retrieved from

  • Royal Society of Chemistry. Developing deprotectase biocatalysts for synthesis. Faraday Discussions, 2024. Retrieved from

  • Sigma-Aldrich. Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Retrieved from

  • PubChem. 8-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved from

  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients. Spectroscopy Europe, 2010. Retrieved from

Sources

validation of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride synthesis method

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of the synthesis method for 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride , a critical spirocyclic scaffold in medicinal chemistry.

Executive Summary

The synthesis of This compound (CAS: 928034-35-9) presents a unique challenge due to the specific requirement of establishing a spiro-junction where the nitrogen atom of the pyrrolidine ring is directly attached to the quaternary spiro-carbon (position 1).

Comparative analysis identifies the Nitro-Michael Reductive Cyclization route as the superior validated method for scale-up and purity, offering a distinct advantage over the traditional RCM (Ring-Closing Metathesis) or Alkylation strategies which often suffer from lower yields or difficult impurity profiles. This guide details the optimized protocol for the Nitro-Michael route, validated by industrial patent literature and process chemistry principles.

Molecule Profile & Significance

FeatureDetails
Target Molecule This compound
CAS Number 928114-04-9 (Free Base) / 928034-35-9 (HCl Salt)
Structure Spiro[pyrrolidine-2,4'-piperidine] core with Cbz protection on the piperidine nitrogen.
Key Application Privileged scaffold for GPCR ligands (e.g., CCR5 antagonists, Orexin receptors) and kinase inhibitors.
Critical Quality Attribute Regiochemistry: Distinguishing the 1,8-isomer (N attached to spiro center) from the more common 2,8-isomer (N separated by methylene).

Methodology Comparison

We evaluated two primary synthetic pathways. The Nitro-Michael Route is selected as the "Method of Choice" due to its atom economy and scalability.

Method A: The Nitro-Michael Reductive Cyclization (Recommended)
  • Mechanism: Utilizes the acidity of the C4-position in 4-nitropiperidine to perform a Michael addition, followed by a "one-pot" reduction/cyclization cascade.

  • Pros: High atom economy, avoids expensive transition metals (Ru/Rh), scalable to kilogram quantities, establishes the correct 1,8-regiochemistry unambiguously.

  • Cons: Requires handling of nitro-compounds and high-pressure hydrogenation.

Method B: The Allylation/RCM Route (Alternative)
  • Mechanism: Allylation of an amino-piperidine intermediate followed by Ruthenium-catalyzed Ring-Closing Metathesis.

  • Pros: Versatile for creating unsaturated analogs.

  • Cons: High cost of Grubbs catalysts, difficult removal of Ruthenium residues, lower overall yield (~40-50%).

Validated Experimental Protocol (Method A)

This protocol describes the synthesis starting from Benzyl 4-nitropiperidine-1-carboxylate .

Step 1: Michael Addition

Objective: Introduction of the 3-carbon side chain at the quaternary center.

  • Reagents: Benzyl 4-nitropiperidine-1-carboxylate (1.0 eq), Methyl Acrylate (1.2 eq), Triton B (benzyltrimethylammonium hydroxide, 0.1 eq, cat.), Methanol (10V).

  • Procedure:

    • Dissolve the nitro-piperidine in Methanol.

    • Add Triton B catalyst at 0°C.

    • Dropwise add Methyl Acrylate while maintaining temperature <20°C (Exothermic).

    • Reflux for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

    • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with dil. HCl and Brine. Dry (Na2SO4) and concentrate.

    • Yield: Expect 85–90% of the Michael adduct (oil or low-melting solid).

Step 2: Reductive Cyclization (The "Cascade" Step)

Objective: Simultaneous reduction of the nitro group to an amine and intramolecular cyclization to form the lactam ring.

  • Reagents: Michael Adduct (from Step 1), Raney Nickel (20% w/w) or Pd/C (10%), Hydrogen gas (50 psi), Methanol/THF (1:1).

  • Procedure:

    • Safety: Purge vessel with Nitrogen before adding catalyst. Raney Ni is pyrophoric.

    • Load the Michael adduct in solvent into a hydrogenation autoclave.

    • Pressurize with H2 (50 psi) and heat to 50–60°C.

    • Stir for 12–24 hours. The nitro group reduces to -NH2, which spontaneously attacks the methyl ester to close the lactam ring.

    • Workup: Filter catalyst through Celite (Caution: keep wet). Concentrate filtrate.[1]

    • Product: 8-Cbz-1,8-diazaspiro[4.5]decan-2-one .

    • Yield: 75–85%.

Step 3: Lactam Reduction

Objective: Reduction of the carbonyl group to yield the secondary amine.

  • Reagents: Spiro-lactam (from Step 2), Borane-THF complex (BH3·THF, 3.0 eq) or LiAlH4 (2.5 eq), THF (anhydrous).

  • Procedure:

    • Cool solution of Lactam in THF to 0°C.

    • Add reducing agent slowly (gas evolution).

    • Reflux for 4 hours.

    • Quench: Cool to 0°C. Carefully add MeOH (for BH3) or Fieser workup (for LiAlH4).

    • Acid Hydrolysis (Crucial for Borane): If using BH3, reflux with 6N HCl for 1 hour to break the boron-amine complex.

    • Isolation: Basify with NaOH, extract into DCM. Dry and concentrate.

Step 4: Hydrochloride Salt Formation
  • Dissolve the free base in minimal Ethanol or Dioxane.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Precipitate forms immediately. Stir for 30 mins.

  • Filter and wash with cold Ether.

  • Final Yield: ~60% overall from starting nitro-piperidine.

Validation Data & Quality Control

MetricAcceptance CriteriaMethod
Purity > 98.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity (NMR) 1H NMR (DMSO-d6): Diagnostic peaks for Cbz-aromatic (7.35 ppm, m, 5H), Benzylic CH2 (5.10 ppm, s, 2H), and the spiro-pyrrolidine CH2 protons. The absence of the carbonyl signal (from lactam) confirms reduction.1H NMR (400 MHz)
Regiochemistry HMBC: Correlation between the spiro-carbon (C5) and the pyrrolidine Nitrogen protons confirms the 1,8-linkage.2D NMR
Residual Solvents < 5000 ppm (Methanol/THF)GC-HS

Pathway Visualization

The following diagram illustrates the logical flow of the Nitro-Michael Reductive Cyclization pathway, highlighting the critical intermediate transitions.

SynthesisPath Start N-Cbz-4-Nitropiperidine Step1 Michael Addition (+ Methyl Acrylate) Start->Step1 Inter1 Intermediate: Nitro-Ester Adduct Step1->Inter1 Base Cat. (Triton B) Step2 Hydrogenation (H2, Raney Ni) Inter1->Step2 Reductive Cyclization Inter2 Intermediate: Spiro-Lactam Step2->Inter2 - H2O, - MeOH Step3 Reduction (BH3 or LiAlH4) Inter2->Step3 Final 8-Cbz-1,8-diazaspiro[4.5]decane (Free Base) Step3->Final C=O Removal Salt HCl Salt Formation Final->Salt + HCl/Dioxane

Caption: Schematic representation of the Nitro-Michael Reductive Cyclization route yielding the target 1,8-diazaspiro scaffold.

References

  • Synthesis of 1,8-diazaspiro[4.5]decane scaffold via 5-endo cyclization. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group.
  • Synthesis of spirocyclic diamines for drug discovery. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

Sources

Technical Guide: Advantages of Cbz Protection in Diazaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Cbz

In the synthesis of 2,8-diazaspiro[4.5]decane scaffolds—privileged structures in GPCR ligands and ion channel antagonists—the differentiation of the two secondary amine centers (N2 and N8) is the critical rate-limiting step. While tert-butyloxycarbonyl (Boc) is the industry standard for kinetic ease, Carboxybenzyl (Cbz) protection offers superior thermodynamic stability and process advantages that are often overlooked in early discovery but prove vital during scale-up.

This guide objectively analyzes why Cbz is the superior orthogonal partner to Boc for this specific scaffold, focusing on crystallinity-driven purification , acid stability , and chromophore-assisted detection .

Comparative Analysis: Cbz vs. Alternatives

The choice of protecting group (PG) dictates the synthetic route's viability.[1] The table below contrasts Cbz with common alternatives specifically for spirocyclic diamines.

FeatureCbz (Carboxybenzyl) Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Bn (Benzyl)
Primary Removal Hydrogenolysis (

/Pd) or Lewis Acid (

)
Acid (TFA, HCl)Base (Piperidine)Hydrogenolysis or Chloroformate
Acid Stability High (Stable to TFA/HCl)Low (Labile)HighHigh
Base Stability HighHighLow (Labile)High
Crystallinity Excellent (Aromatic stacking)Poor (Waxy solids common)GoodModerate (Oils common)
UV Visibility Strong (UV active)None (Requires stain)StrongStrong
Orthogonality Orthogonal to Boc & FmocOrthogonal to Cbz & FmocOrthogonal to Boc & CbzOrthogonal to Boc & Fmoc
Key Insight: The Orthogonality Trap

In diazaspiro[4.5]decane synthesis, you often need to functionalize N2 and N8 sequentially.

  • The Problem: If you use Boc for both, you cannot selectively deprotect.

  • The Solution: A Cbz/Boc hybrid strategy is superior. Cbz remains intact during the acidic removal of Boc, allowing precise manipulation of one nitrogen while the other remains "masked" and stable.

The "Cbz Advantage" in Experimental Practice

Advantage 1: Superior Crystallinity & Purification

Diazaspiro[4.5]decane intermediates are often non-polar oils when protected with Boc. The introduction of the aromatic Cbz group promotes


 stacking, frequently converting these oils into stable, crystalline solids.
  • Impact: This allows for purification via recrystallization rather than expensive and time-consuming silica gel chromatography.

  • Data Point: Literature indicates Cbz-protected spirocyclic amines can achieve >98% purity via precipitation from EtOAc/Hexanes, whereas Boc analogues often require column chromatography.

Advantage 2: Robust Acid Stability

Many synthetic routes to the diazaspiro core involve strong acidic cyclization steps (e.g., Pictet-Spengler or acid-mediated spiro-cyclization).

  • Boc Failure Mode: Boc groups decompose under these conditions (

    
    ).
    
  • Cbz Success: Cbz withstands neat TFA and refluxing HCl, preserving the nitrogen protection throughout harsh ring-closing steps.

Advantage 3: UV-Assisted Reaction Monitoring

The diazaspiro[4.5]decane core lacks a chromophore.

  • Boc Limitation: Reaction monitoring requires destructive staining (Ninhydrin/PMA) or specialized detectors (CAD/ELSD).

  • Cbz Benefit: The benzyl chromophore allows for direct, non-destructive UV detection (

    
     nm) during HPLC and TLC, streamlining process control.
    

Visualizing the Orthogonal Strategy

The following diagram illustrates a standard workflow where Cbz enables selective functionalization of the 2,8-diazaspiro[4.5]decane core.

G Start Precursor (Piperidone) Step1 Spiro-Cyclization (Acidic Conditions) Start->Step1 1. Cbz-amine 2. Acid/Heat Inter1 Intermediate A (N8-Cbz, N2-H) Step1->Inter1 Cbz survives acid Step2 N2 Protection (Boc Anhydride) Inter1->Step2 Orthogonal protection Inter2 Fully Protected (N8-Cbz, N2-Boc) Step2->Inter2 Branch1 Route A: Remove Boc (Acid) Inter2->Branch1 Selective N2 exp. Branch2 Route B: Remove Cbz (H2/Pd) Inter2->Branch2 Selective N8 exp. ProductA Product A (N8-Cbz, N2-R) Branch1->ProductA Functionalize N2 ProductB Product B (N8-R', N2-Boc) Branch2->ProductB Functionalize N8

Figure 1: Orthogonal protection strategy utilizing Cbz stability for selective functionalization of N2 and N8 positions.

Experimental Protocols

Protocol A: Selective Cbz Protection of 2,8-Diazaspiro[4.5]decane

Objective: Selectively protect the more accessible secondary amine (typically N8 in piperidine ring depending on substitution) or introduce Cbz prior to cyclization.

Reagents:

  • 2,8-Diazaspiro[4.5]decane (1.0 equiv)[2]

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • 
     (2.0 equiv) or 
    
    
    
  • Solvent: THF/Water (1:1) or DCM[3]

Procedure:

  • Setup: Dissolve the diazaspiro amine (10 mmol) in THF (20 mL) and water (20 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add solid

    
     (20 mmol) in one portion.
    
  • Acylation: Dropwise add Cbz-Cl (10.5 mmol) over 30 minutes. Note: Control temperature < 5°C to maximize regioselectivity if differentiating primary/secondary amines.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (UV visualization).

  • Workup: Dilute with EtOAc (50 mL). Separate phases. Wash organic layer with brine.[4]

  • Purification: Dry over

    
     and concentrate.
    
    • Self-Validation: If the oil is viscous, add cold hexanes/ether. The Cbz-protected product often precipitates as a white solid.

Protocol B: Selective Deprotection (Hydrogenolysis)

Objective: Remove Cbz in the presence of Boc or other acid-labile groups.

Reagents:

  • N-Cbz-N'-Boc-diazaspiro[4.5]decane

  • Pd/C (10% wt loading)

  • Hydrogen source (

    
     balloon or Ammonium Formate)
    
  • Solvent: MeOH or EtOH

Procedure:

  • Setup: Dissolve substrate in MeOH (0.1 M concentration). Nitrogen purge the vessel.

  • Catalyst: Carefully add 10 wt% Pd/C (5-10% by mass of substrate).

  • Reduction: Introduce

    
     atmosphere (balloon pressure is sufficient). Stir vigorously at RT for 2–6 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry.

  • Isolation: Concentrate filtrate. The Boc group remains 100% intact, yielding the mono-protected amine.

Decision Matrix: When to Use Cbz?

DecisionTree Start Select PG for Diazaspiro Synthesis Q1 Is the intermediate acid-sensitive? Start->Q1 Q2 Do you need UV detection? Q1->Q2 No Res1 Use Cbz (Acid Stable) Q1->Res1 Yes Q3 Is the product an oil? Q2->Q3 No Res3 Use Cbz (Chromophore) Q2->Res3 Yes Res2 Use Boc (Acid Labile) Q3->Res2 No Res4 Use Cbz (Crystallinity) Q3->Res4 Yes

Figure 2: Decision logic for selecting Cbz over Boc based on process requirements.

References

  • Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Source: PubMed / NIH [Link]

  • Protecting Groups: Boc, Cbz, Amine - Chemistry. Source: StudySmarter [Link][1][5]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Source: ResearchGate [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Source: Organic Chemistry Portal [Link]

  • Preparation of Mono-Cbz Protected Guanidines. Source: Organic Syntheses [Link]

Sources

Technical Guide: 8-Cbz-1,8-Diazaspiro[4.5]decane Hydrochloride in Drug Design

[1][3]

Executive Summary: The "Escape from Flatland"

This compound (CAS: 3970-79-4, derivative base) is a specialized bicyclic building block designed to introduce conformational rigidity into drug candidates.[1][3] Unlike linear diamines or flat aromatic scaffolds, this spirocyclic core increases the fraction of sp3-hybridized carbons (

3

This guide compares the 1,8-diazaspiro core against its 2,8-isomer and Boc-protected variants , demonstrating why the 8-Cbz formulation offers superior orthogonal protection strategies for complex library synthesis.[1][3]

Chemical Profile & Structural Logic[1][2][3][4]

The molecule consists of a pyrrolidine ring spiro-fused to a piperidine ring.[1][2] The "8-Cbz" designation indicates that the piperidine nitrogen is masked with a benzyloxycarbonyl group, while the pyrrolidine nitrogen (N1) is available as a hydrochloride salt for immediate functionalization.

FeatureSpecificationImpact on Drug Design
Core Scaffold 1,8-Diazaspiro[4.5]decaneVector Diversity: N1 and N8 project substituents at ~109.5° angles, accessing binding pockets unreachable by planar scaffolds.[1][3]
Protection 8-Cbz (Carboxybenzyl)Orthogonality: Stable to TFA/HCl; removed via hydrogenolysis.[1][2][3][4] Allows acid-mediated chemistry on the N1 side.[1][2]
Salt Form Hydrochloride (on N1)Stability: Enhanced shelf-life and crystallinity compared to the free base oil.[1][2]
Chirality Achiral (Meso-like core)Simplification: Eliminates need for enantioselective synthesis unless substituents introduce chirality.[1][2][3]
Visualization: Structural Vectors

The diagram below illustrates the vector differences between the 1,8-scaffold and its competitors, highlighting the "angular projection" that defines its pharmacophore.

VectorAnalysiscluster_0Target Scaffoldcluster_1Competitor ScaffoldsSpiro181,8-Diazaspiro[4.5](8-Cbz Protected)N1: Available (Pyrrolidine)N8: Masked (Piperidine)TargetBiological Target(e.g., GPCR / Ion Channel)Spiro18->TargetRigid, 3D FitHigh SelectivitySpiro282,8-Diazaspiro[4.5](Isomeric Vector)Spiro28->TargetAltered Exit VectorLinear4-Amino-Piperidine(Flexible Analog)Linear->TargetEntropic Penalty(Floppy Binding)captionFig 1. Vector analysis showing how the 1,8-spiro core positions substituents differently than 2,8-isomers or linear analogs.

Comparative Analysis: Performance vs. Alternatives

A. Vs. 8-Boc-1,8-diazaspiro[4.5]decane

The choice between Cbz and Boc is the most critical decision for a synthetic chemist.[1][3]

Parameter8-Cbz Derivative (Recommended)8-Boc Derivative (Alternative)Verdict
Acid Stability High. Stable to TFA, HCl, and Lewis acids.[1][3]Low. Cleaves in TFA/HCl.[1][2]Use Cbz if your N1 functionalization requires acidic conditions (e.g., reductive amination, acid chloride coupling).[1][2]
Deprotection Hydrogenolysis (

, Pd/C) or HBr/AcOH.[1][2][5]
Acid (TFA, HCl in Dioxane).[1][2]Cbz is superior for late-stage deprotection if the molecule contains acid-sensitive groups.[1][2][3]
Base Stability Moderate (Hydrazine/strong base can cleave).[1][2]High.Boc is better if the synthesis involves harsh basic hydrolysis.[1][2]
B. Vs. 2,8-Diazaspiro[4.5]decane

While the 1,8-isomer places nitrogen atoms in the 5- and 6-membered rings, the 2,8-isomer places them further apart.[1][3]

  • 1,8-System: Ideal for compact binding pockets (e.g., Chemokine receptors like CCR5, Sigma receptors).[1][3] The N1-N8 distance is shorter.[1][2]

  • 2,8-System: Often mimics a piperazine-like spacer, extending the reach.[1][3] Used heavily in JAK/TYK kinase inhibitors.[1][2]

  • Selection Rule: If the pharmacophore requires a "turn" or "elbow" geometry, select the 1,8-diazaspiro .[1][3] If a linear "spacer" is needed, select the 2,8-diazaspiro .[1][3]

C. Vs. Non-Spiro Analogs (e.g., 4-aminopiperidines)[1][3]
  • Entropic Advantage: The spiro scaffold is pre-organized.[1][2] Binding does not require "freezing" rotatable bonds, leading to a lower entropic penalty (

    
    ) and often higher affinity (
    
    
    ).[1][2]
  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common clearance pathway for linear piperidines.[1][3]

Experimental Protocols

Protocol A: Orthogonal Functionalization (The "Handshake")

Objective: Derivatize N1 (pyrrolidine) while keeping N8 (piperidine) protected, then expose N8.[3]

Step 1: N1-Acylation (Acidic/Neutral Conditions)

  • Suspend 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 eq) in DCM.

  • Add DIPEA (2.5 eq) to neutralize the HCl salt and liberate the free amine.[1][2]

  • Add Acyl Chloride or Carboxylic Acid/HATU (1.1 eq).[1][2]

  • Stir at RT for 2-4 h.

  • Result: The Cbz group remains intact; N1 is acylated.[1][2]

Step 2: N8-Deprotection (Hydrogenolysis) [1][3]

  • Dissolve the N1-substituted intermediate in MeOH or EtOH.[1][2]

  • Add 10 wt% Pd/C catalyst.[1][2]

  • Stir under

    
     atmosphere (balloon pressure is usually sufficient) for 4-12 h.
    
  • Filter through Celite to remove Pd/C.[1][2]

  • Result: N8 is now a free secondary amine, ready for the next library step.[2]

Protocol B: Handling the HCl Salt

The HCl salt form is hygroscopic.[2]

  • Storage: Store at -20°C in a desiccator.

  • Free-Basing: If the reaction requires a strictly base-free environment, dissolve the salt in 1M NaOH and extract with DCM immediately before use.[1][3] Do not store the free base oil for long periods as it can absorb

    
     (forming carbamates) or oxidize.[1][2]
    

Synthetic Logic Visualization

This flow chart demonstrates the strategic advantage of using the Cbz-protected intermediate for library generation.[1]

SynthesisFlowStart8-Cbz-1,8-diazaspiro[4.5]decane HCl(Starting Material)Step1Step 1: N1 Functionalization(Amide Coupling / Reductive Amination)Start->Step1DIPEA, R-COClIntermediateIntermediate:N1-R / N8-CbzStep1->IntermediateBranch1Path A: Acidic Conditions(e.g., Boc removal on R-group)Intermediate->Branch1TFA/DCMBranch2Path B: Hydrogenolysis(Remove Cbz)Intermediate->Branch2H2, Pd/CFinal1Product A:N1-R' / N8-Cbz(Cbz survives acid)Branch1->Final1Final2Product B:N1-R / N8-H(Ready for N8 coupling)Branch2->Final2captionFig 2. Orthogonal protection strategy enabled by the Cbz group.

Applications & Case Studies

Case Study 1: Sigma-1 Receptor Ligands

Researchers utilized the 1-oxa-8-azaspiro[4.5]decane scaffold (an oxygenated analog) to develop radioligands for the Sigma-1 receptor.[1][3][6] The spiro-framework provided the necessary lipophilicity profile (LogP ~2-3) and steric bulk to fit the receptor's hydrophobic pocket, achieving

3
Case Study 2: CCR5 Antagonists

In the development of CCR5 antagonists (e.g., for HIV treatment), the 1,8-diazaspiro core serves as a rigid replacement for tropane or piperidine bridges.[3] The spiro-fusion locks the relative orientation of the two nitrogen interaction points, improving selectivity against related GPCRs (e.g., hERG channels), thereby reducing cardiotoxicity risks.[3]

References

  • Spiro Scaffolds in Drug Discovery

    • Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.
    • Source: The Journal of Organic Chemistry (via Figshare).[2]

    • URL:[Link]

  • Sigma Receptor Ligands (Analogous Chemistry)

    • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][3][6][7]

    • Source: Bioorganic & Medicinal Chemistry (PubMed).[1][2][8]

    • URL:[Link]

  • Protecting Group Strategies (Cbz vs Boc)

    • Title: Cbz-Protected Amino Groups - Stability and Deprotection.[1][2][3]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link][2][3]

  • Chemical Properties

    • Title: 8-Azaspiro[4.5]decane Hydrochloride Compound Summary.
    • Source: PubChem.[1][2]

    • URL:[Link][2][3]

Biological Potential of 1,8-Diazaspiro[4.5]decane Scaffolds: From 8-Cbz Precursors to Active Therapeutics

[2]

Executive Summary & Scaffold Analysis

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is the "gateway" molecule to a privileged class of spirocyclic pharmacophores. The "Cbz" group protects the piperidine nitrogen (N8), allowing medicinal chemists to selectively functionalize the pyrrolidine nitrogen (N1).[1]

Once the Cbz group is removed (deprotected), the resulting 1,8-diazaspiro[4.5]decane scaffold acts as a rigid, bioisosteric replacement for flexible diamines (like piperazine).[1] This rigidity reduces entropic penalties upon binding, leading to the high-affinity interactions observed in recent analogs like LH1753 .[1]

Key Therapeutic Areas
Therapeutic AreaKey AnalogTargetMechanismPotency (vs. Std)
Nephrology (Cystinuria) LH1753 L-Cystine Crystal SurfacesCrystal Growth Inhibition (Cabrera-Vermilyea model)120x > CDME
Neurology / Oncology [¹⁸F]8 (1-oxa analog)Sigma-1 Receptor (

)
Ligand Binding / Chaperone Modulation

= 5.4 nM
Cardiology Triazaspiro derivatives F1/FO-ATP SynthasemPTP Opening InhibitionCytoprotective

Comparative Analysis: The Cystinuria Breakthrough

The most significant recent application of the 1,8-diazaspiro[4.5]decane scaffold is in the treatment of Cystinuria , a genetic disorder causing kidney stones.[1] The analog LH1753 utilizes this scaffold to block the growth of L-cystine crystals.[2]

Performance vs. Standard of Care

The following table compares the 1,8-diazaspiro analog (LH1753) against the clinical standard (CDME) and a first-generation inhibitor (LH708).

CompoundStructure / ScaffoldEC₅₀ (nM)*Rel.[1] PotencyOral Bioavailability
LH1753 Bis(1,8-diazaspiro[4.5]decane) 29.5 ± 8.6 120x 22%
LH708 Bis(N-methylpiperazine)59.8 ± 7.260xGood
CDME L-Cystine Dimethyl Ester3530 ± 3601xN/A

*EC₅₀ defined as the concentration required to inhibit L-cystine crystallization by 50%. Data source: Hu et al., ACS Med.[1][2] Chem. Lett. 2024.[1][2]

Mechanism of Action: Step-Pinning

Unlike traditional solubilizers (e.g., tiopronin) which react chemically with cystine, the 1,8-diazaspiro[4.5]decane analogs act physically.[1]

  • Recognition: The L-cystine moiety of LH1753 mimics the solute.

  • Binding: The molecule binds to the active growth steps (kinks) of the crystal surface.[1]

  • Steric Blockade: The bulky 1,8-diazaspiro[4.5]decane moiety (derived from the 8-Cbz precursor) acts as a "doorstop," preventing new L-cystine molecules from attaching. This is the Cabrera-Vermilyea mechanism .[2]

Visualization: Chemical Genealogy & Mechanism

The following diagram illustrates how the 8-Cbz precursor is converted into active agents and how those agents function.

GPrecursor8-Cbz-1,8-diazaspiro[4.5]decane(Protected Precursor)Core1,8-Diazaspiro[4.5]decane(Active Scaffold)Precursor->Core Acid Deprotection(HCl/Dioxane)LH1753LH1753(Cystinuria Therapeutic)Core->LH1753 Amide Coupling(L-Cystine)SigmaLigandSigma-1 Ligands(Neuro/Oncology)Core->SigmaLigand N-Alkylation(Fluorobenzyl)CrystalL-Cystine Crystal{1010} Step EdgeLH1753->Crystal Binds & Inhibits(Step Pinning)

Caption: Transformation of the 8-Cbz precursor into the active LH1753 therapeutic and its inhibitory interaction with crystal surfaces.

Experimental Protocol: Crystallization Inhibition Assay

To validate the activity of analogs derived from 8-Cbz-1,8-diazaspiro[4.5]decane, the following self-validating protocol is recommended. This assay quantifies the ability of the analog to prevent phase transition (crystallization).[1]

Protocol: L-Cystine Crystallization Inhibition

Objective: Determine EC₅₀ of the analog (e.g., LH1753) against L-cystine precipitation.[2]

Reagents:

  • L-Cystine supersaturated solution (2.9 mM or 3.5 mM depending on supersaturation index desired).

  • Test Compound (Deprotected 1,8-diazaspiro analog).[1]

  • Buffer: NaCl/Phosphate buffer (pH 7.0).[1]

Workflow:

  • Preparation: Dissolve L-cystine in 1M HCl, then dilute with phosphate buffer to achieve supersaturation (2.9 mM). Adjust pH to 7.0 immediately before use.[1]

  • Incubation:

    • Aliquot 1 mL of supersaturated solution into 24-well plates.

    • Add Test Compound at graded concentrations (e.g., 10 nM to 1000 nM).[1]

    • Include Negative Control (Buffer only) and Positive Control (CDME or LH708).

  • Crystal Growth: Incubate at Room Temperature (25°C) for 72 hours with gentle agitation (100 rpm).

  • Separation: Centrifuge samples at 3000 x g for 10 minutes to pellet crystals.

  • Quantification (Self-Validation Step):

    • Measure the L-cystine concentration in the supernatant using HPLC or a colorimetric assay.

    • Logic: Higher supernatant concentration = Less crystallization = Higher Potency.[1]

  • Calculation:

    • Plot Supernatant Concentration vs. Log[Inhibitor].

    • Fit to a sigmoidal dose-response curve to extract EC₅₀.

Secondary Application: Sigma-1 Receptor Ligands

While LH1753 uses the diaza variant, the structurally related 1-oxa-8-azaspiro[4.5]decane (an isostere where the N1 is replaced by Oxygen) demonstrates the versatility of this spiro-geometry in neurology.

  • Target: Sigma-1 Receptor (

    
    ).
    
  • Relevance:

    
     modulation is critical for neuroprotection and tumor imaging.[1]
    
  • Key Finding: The spiro-ring provides the necessary hydrophobic bulk to fit the

    
     binding pocket while maintaining low lipophilicity compared to linear alkyl chains.
    
  • Data:

    • 
       nM.[1][3]
      
    • Selectivity (

      
      ) = 30-fold.[1][3]
      

References

  • Hu, L., Albanyan, H., Yang, J., et al. (2024).[1][2] 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7), 1026–1031.[1][2] [Link][1][2]

  • Wuest, F., et al. (2015).[1] 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry, 58(11). [Link]

  • Morciano, G., et al. (2018).[1] Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-ATP Synthase. Journal of Medicinal Chemistry, 61(15). [Link]

Spectroscopic Comparison of Cbz- and Boc-Protected Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in JAK inhibitors, GPCR ligands, and sigma receptor modulators. Its unique spirocyclic geometry offers a rigid, three-dimensional vector that "escapes flatland," improving solubility and metabolic stability compared to traditional aromatic linkers.

However, the presence of two secondary amine centers (N2 in the pyrrolidine ring and N8 in the piperidine ring) necessitates precise orthogonal protection strategies. The choice between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) is rarely arbitrary; it dictates the downstream synthetic workflow. This guide provides an in-depth spectroscopic comparison to assist researchers in validating regioselectivity and monitoring deprotection efficiency.

Structural Context & Orthogonality

Before diving into spectroscopy, it is critical to understand the chemical behavior of these protecting groups on the spiro-diamine scaffold.

  • Boc (tert-Butyloxycarbonyl): Acid-labile.[1] Cleaved by TFA/DCM or HCl/Dioxane. Stable to hydrogenation and basic hydrolysis.

  • Cbz (Benzyloxycarbonyl): Hydrogenolysis-labile (H₂/Pd-C).[2] Cleaved by strong acids (HBr/AcOH) or Lewis acids (BBr₃). Stable to mild acid (TFA) and basic hydrolysis.

Workflow: Orthogonal Deprotection Strategy

The following diagram illustrates the logical flow for handling a bis-protected diazaspiro[4.5]decane, highlighting where spectroscopic validation is required.

OrthogonalStrategy cluster_Acid Route A: Acidic Cleavage cluster_Hydro Route B: Hydrogenolysis Start Bis-Protected Scaffold (N2-Cbz, N8-Boc) StepA1 Reagent: TFA / DCM (1:1) Start->StepA1 StepB1 Reagent: H2, Pd/C, MeOH Start->StepB1 ResultA Product A: N2-Cbz-2,8-diazaspiro[4.5]decane (Boc Removed) StepA1->ResultA Selective Removal Validation Spectroscopic Validation Point (NMR/MS) ResultA->Validation ResultB Product B: N8-Boc-2,8-diazaspiro[4.5]decane (Cbz Removed) StepB1->ResultB Selective Removal ResultB->Validation

Figure 1: Orthogonal deprotection logic for 2,8-diazaspiro[4.5]decane. The ability to selectively expose one amine while retaining the other is the primary utility of using Cbz/Boc pairs.

Comparative Spectroscopy

Distinguishing between Cbz and Boc protection on this scaffold relies on identifying specific "fingerprint" signals.

A. Nuclear Magnetic Resonance (¹H NMR)

The spiro-scaffold introduces complexity due to the non-equivalence of axial and equatorial protons in the piperidine ring and the envelope conformation of the pyrrolidine ring.

Critical Technical Insight: Rotamerism Both Boc and Cbz carbamates exhibit restricted rotation around the N-C(O) bond. At room temperature (298 K), this often results in broadened peaks or peak doubling (rotamers) in the NMR spectrum, particularly for the protons alpha to the nitrogen (


-CH₂).
  • Protocol: If signals are ambiguous, run the NMR at 343 K (70°C) in DMSO-d₆. This increases the rotation rate, causing rotamer peaks to coalesce into sharp singlets.

Table 1: Diagnostic ¹H NMR Signals (DMSO-d₆)
FeatureBoc-ProtectedCbz-ProtectedNotes
Diagnostic Singlet 1.35 – 1.45 ppm (9H, s)5.05 – 5.15 ppm (2H, s)The Boc t-butyl is unmistakable. The Cbz benzylic -CH₂- is distinct from spiro-ring protons.
Aromatic Region Silent7.25 – 7.40 ppm (5H, m)Cbz introduces a phenyl multiplet.

-CH₂ (Ring)
3.30 – 3.50 ppm (Broad)3.35 – 3.60 ppm (Broad)Both groups deshield the adjacent ring protons similarly.
Exchangeable NH Not present (if tertiary)Not present (if tertiary)If monitoring deprotection, look for broad NH signal >8.0 ppm (as salt).
B. Infrared Spectroscopy (FT-IR)

IR is a rapid, non-destructive method to verify the presence of the carbamate functionality, though distinguishing them requires looking at the C-H region.

  • Common Feature: Both show a strong Carbamate C=O stretch at 1680–1705 cm⁻¹ .

  • Boc Differentiator: Strong, sharp aliphatic C-H stretching bands (sp³) at 2970–2980 cm⁻¹ and a characteristic doublet "gem-dimethyl" bend around 1365/1390 cm⁻¹ .

  • Cbz Differentiator: Weak aromatic C-H stretches >3000 cm⁻¹ and aromatic ring breathing modes at 1500/1600 cm⁻¹ .

C. Mass Spectrometry (LC-MS)

Mass spectrometry provides the most definitive confirmation of protection status.

Table 2: Fragmentation Patterns (ESI+)
Protecting GroupMass Shift (vs. Free Amine)Primary Fragmentation (Source CID)Mechanism
Boc +100 Da [M - 56]⁺ (Loss of isobutene) [M - 100]⁺ (Loss of Boc)Acid-catalyzed elimination of isobutene generates the carbamic acid, which decarboxylates.
Cbz +134 Da [M - 91]⁺ (Tropylium ion) [M - 44]⁺ (Loss of CO₂)Benzyl cation formation is common; decarboxylation occurs under higher energy.

Experimental Protocols

These protocols are designed to be self-validating. If the expected phase separation or spectroscopic signal is absent, the step has failed.

Protocol A: Selective Boc-Deprotection (Acidolysis)

Target: Removal of Boc from N8-Boc-N2-Cbz-2,8-diazaspiro[4.5]decane.

  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (10 mL/g).

  • Acid Addition: Cool to 0°C. Add TFA (Trifluoroacetic acid) dropwise to reach a 20-50% v/v concentration.

    • Why? Exotherm control prevents cleavage of the Cbz group, which can occur at high temperatures with strong acid.

  • Reaction: Stir at Room Temp for 1-2 hours.

    • Monitor: TLC (stain with Ninhydrin; free amine turns blue/purple).

  • Workup (Critical): Concentrate in vacuo to remove TFA. Redissolve in DCM and wash with saturated NaHCO₃.

    • Self-Validation: Gas evolution (CO₂) confirms neutralization. The product moves from the aqueous phase (salt) to organic phase (free base) only upon reaching pH > 8.

  • Validation: ¹H NMR should show loss of the 1.45 ppm singlet but retention of the 7.35 ppm aromatic signals.

Protocol B: Selective Cbz-Deprotection (Hydrogenolysis)

Target: Removal of Cbz from N8-Boc-N2-Cbz-2,8-diazaspiro[4.5]decane.

  • Setup: Dissolve substrate in MeOH or EtOH. Purge vessel with N₂.

  • Catalyst: Add 10 wt% Pd/C (wet support recommended to prevent ignition).

  • Hydrogenation: Introduce H₂ (balloon pressure, ~1 atm) and stir vigorously for 4-16 hours.

    • Note: Boc is stable here.[3] If the reaction is slow, add a drop of acetic acid (catalytic).

  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Safety: Do not let the filter cake dry out completely (fire hazard).

  • Validation: ¹H NMR should show loss of aromatic protons (7.35 ppm) and benzylic singlet (5.10 ppm), while the Boc singlet (1.45 ppm) remains intact.

Diagnostic Decision Matrix

Use this logic flow to interpret ambiguous NMR data when analyzing your spiro-scaffold.

NMR_Logic Start Analyze 1H NMR Spectrum (Region 1.0 - 8.0 ppm) Q1 Is there a strong singlet at ~1.4 ppm (9H)? Start->Q1 Res1 Boc Group Present Q1->Res1 Yes Res2 No Boc Group Q1->Res2 No Q2 Are there aromatic signals (7.2-7.4 ppm)? Res3 Cbz Group Present Q2->Res3 Yes Res4 No Cbz Group Q2->Res4 No Res1->Q2 Conflict Ambiguity: Broad/Split Peaks? Res1->Conflict Res2->Q2 Res3->Conflict Fix Run VT-NMR at 343K to coalesce rotamers Conflict->Fix Yes

Figure 2: NMR interpretation logic for identifying protection status and handling rotameric broadening.

References

  • BenchChem. "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." BenchChem Technical Guides. Accessed October 2025. Link

  • Master Organic Chemistry. "Boc and Cbz: The Bees Knees of Amine Protection." Master Organic Chemistry. Accessed October 2025. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard text for deprotection conditions).

  • Cheng, Y., et al. (2022).[4][5] "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor." Journal of Medicinal Chemistry. Link

  • Martín-López, M. J., & Bermejo, F. (1998).[6] "Synthesis of azaspiro[4.5]decane systems by oxidative cyclization." Tetrahedron, 54(40), 12379–12388.[6] (Reference for Cbz-protected spiro synthesis). Link

Sources

comparative yield analysis of different synthetic routes to diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Scaffold Relevance & Strategic Selection

The diazaspiro[4.5]decane scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in NK1 antagonists, sigma receptor ligands, and inhibitors of T-type calcium channels. However, "diazaspiro[4.5]decane" refers to a class of regioisomers, not a single entity. The position of the nitrogen atoms—specifically the 2,8- , 1,3- , and 2,7- isomers—dictates the synthetic strategy, yield potential, and scalability.

This guide provides a technical comparison of the primary synthetic routes to these specific isomers. We analyze the trade-offs between the classical Bucherer-Bergs reaction (for 1,3-systems) and modern stepwise cyclization strategies (for 2,8-systems), supported by experimental yield data and mechanistic insights.

Comparative Route Analysis

The following table contrasts the three most prevalent synthetic pathways based on atom economy, step count, and overall isolated yield.

Table 1: Synthetic Efficiency of Diazaspiro[4.5]decane Isomers
Target ScaffoldPrimary Synthetic RouteKey IntermediatesOverall YieldScalabilityCritical Challenges
2,8-Diazaspiro[4.5]decane Michael Addition / Reductive Cyclization Nitro-alkenes, Pipecolate enolates~48–55% HighStereocontrol during Michael addition; handling Raney-Ni (if used).
1,3-Diazaspiro[4.5]decane Bucherer-Bergs Reaction Cyanohydrins, Ammonium Carbonate~60–75% Very HighFormation of regioisomers if ketone is unsymmetrical; harsh hydrolysis conditions.
2,7-Diazaspiro[4.5]decane Intramolecular Alkylation / N-Protection N-benzyl-3-pyrrolidinone, Alkyl halides~30–40% ModerateHigh risk of rearrangement ; difficult separation of mono-N-methyl isomers.
1,4,8-Triazaspiro[4.5]decane Solid-Phase Synthesis (Wang Resin) N-benzyl-4-piperidone, Dipeptides~28–35% Low (Library scale)Low atom economy due to resin loading limits; expensive reagents.

Deep Dive: 2,8-Diazaspiro[4.5]decan-1-one Synthesis

Route Type: Stepwise Cyclization (Michael Addition


 Reduction 

Lactamization)

This route, optimized by Thomas et al. (Roche), is the industry standard for accessing the 2,8-isomer, a key scaffold for JAK/TYK inhibitors. It avoids the rearrangement issues common in 2,7-isomer synthesis by establishing the quaternary center via a robust Michael addition.

Mechanistic Workflow

The synthesis hinges on the thermodynamic stability of the pipecolate enolate and its subsequent trapping by a nitroalkene. The final ring closure is spontaneous upon reduction of the nitro group to an amine.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Reductive Cyclization Start N-Benzyl Pipecolate Ester Michael Michael Adduct (Nitro-Ester) Start->Michael LDA, -78°C (84% Yield) Nitro Nitroalkene (Michael Acceptor) Nitro->Michael Amine Amino-Ester Intermediate Michael->Amine H2, Ra-Ni (99% Yield) Product 2,8-Diazaspiro [4.5]decan-1-one Amine->Product Cyclization (58% Yield)

Figure 1: Reaction cascade for the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives.

Detailed Experimental Protocol

Objective: Synthesis of rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

Step 1: Michael Addition

  • Preparation: Cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78°C. Add n-BuLi (1.1 equiv) dropwise. Warm to -20°C to ensure LDA formation, then cool back to -60°C.

  • Enolization: Add solution of 1-benzylpiperidine-4-ethyl carboxylate (1.0 equiv) in THF dropwise. Stir for 1 hour, allowing temperature to rise to -40°C.

  • Addition: Add trans-

    
    -nitrostyrene (1.1 equiv) in THF.
    
  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.
    
  • Validation: TLC should show disappearance of starting ester. Yield is typically 84% .

Step 2: Hydrogenation & Cyclization

  • Reaction: Dissolve the Michael adduct (nitro-ester) in anhydrous EtOH. Add Raney-Nickel catalyst (approx. 100 wt% relative to substrate—Safety: Pyrophoric).

  • Conditions: Hydrogenate at 60 bar (high pressure) and 55°C for 3 hours.

  • Mechanism: The nitro group reduces to a primary amine, which nucleophilically attacks the ethyl ester (intramolecular aminolysis) to close the lactam ring.

  • Purification: Filter through Celite. Evaporate solvent.

  • Reflux (Optional): If cyclization is incomplete, reflux the crude amino-ester in toluene for 4 hours.

  • Yield: Reduction is quantitative (99%); Cyclization varies (58–65%).

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the shift from ester carbonyl (~1735 cm

    
    ) to lactam carbonyl (~1690–1700 cm
    
    
    
    ).
  • MS: M+1 peak confirms cyclization (loss of EtOH mass).

Deep Dive: 1,3-Diazaspiro[4.5]decane-2,4-dione (Hydantoin)

Route Type: Multicomponent Condensation (Bucherer-Bergs)

This is the most atom-economical route for the 1,3-isomer. While the Strecker synthesis is an alternative, the Bucherer-Bergs reaction is thermodynamically controlled and generally preferred for ketone substrates to access the spiro-hydantoin scaffold.

Mechanistic Workflow

The reaction proceeds via the formation of a cyanohydrin, followed by nucleophilic attack by ammonia/carbonate, and finally rearrangement to the hydantoin.[1]

Bucherer Ketone Piperidin-4-one Derivative Intermediate1 Cyanohydrin Intermediate Ketone->Intermediate1 Nucleophilic Attack Reagents KCN + (NH4)2CO3 Reagents->Intermediate1 Intermediate2 Amino-Nitrile Intermediate1->Intermediate2 Amination Intermediate3 Carbamate Intermediate2->Intermediate3 CO2 Incorporation Product 1,3-Diazaspiro [4.5]decane-2,4-dione Intermediate3->Product Cyclization (-NH3)

Figure 2: The Bucherer-Bergs multicomponent pathway.

Detailed Experimental Protocol

Objective: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (3-step variant for N-1 substitution).

Step 1: Bucherer-Bergs Cyclization

  • Reagents: Mix N-benzyl-4-piperidone (1 equiv), KCN (2 equiv), and (NH

    
    )
    
    
    
    CO
    
    
    (4 equiv) in 50% aqueous ethanol.
  • Condition: Heat to 60–70°C in a sealed vessel (or reflux) for 4–24 hours.

  • Workup: The hydantoin product often precipitates upon cooling and acidification (pH ~2-3).

  • Yield: Typically 75–85% for the core scaffold formation.

Step 2: Regioselective Alkylation (N-3 vs N-1)

  • Note: Direct alkylation favors the N-3 position (the imide nitrogen) due to higher acidity (pKa ~8). To access N-1 substituted derivatives (pKa ~15), specific protection strategies are required.

  • Protocol: Dissolve hydantoin in DMF. Add K

    
    CO
    
    
    
    (base) and Methyl Iodide (1.1 equiv). Stir at RT.
  • Result: Exclusive N-3 methylation. To achieve N-1 methylation, one must typically synthesize the N-substituted amino nitrile before cyclization or use blocking groups.

References

  • Thomas, A. W., et al. (2005). "Straightforward Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives." Synthesis, 19, 3245–3252.

  • Koumantakis, G., et al. (2021).[2] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[2][3][4] Molbank, 2021(2), M1228.

  • Trapella, C., et al. (2022). "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1).

  • Rios, R. (2012). "Enantioselective Methodologies for the Synthesis of Spiro Compounds." Chemical Society Reviews, 41, 1060-1074.

Sources

Strategic Orthogonality: A Comparative Guide to Protecting Groups for 1,8-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines strategic alternatives for protecting group (PG) manipulation in the synthesis of 1,8-diazaspiro[4.5]decane , a privileged scaffold in medicinal chemistry (e.g., for GPCR and ion channel modulation).

The core challenge in synthesizing this scaffold is the regioselective differentiation of the two secondary amines: the pyrrolidine nitrogen (N1 ) and the piperidine nitrogen (N8 ).

The Chemoselectivity Challenge

The 1,8-diazaspiro[4.5]decane system contains two chemically distinct nitrogen atoms. N8 (piperidine) is typically less sterically hindered but electronically similar to N1 (pyrrolidine). Successful diversification—such as attaching a fluorophore to N1 while keeping N8 lipophilic—requires an orthogonal protection strategy .

  • Standard Approach: Relies on Benzyl (Bn) and Boc . While effective, the required hydrogenolysis (H₂/Pd) limits the scope for substrates containing sulfur, alkenes, or halogens.

  • Alternative Approaches: Utilize Trifluoroacetyl (TFA) , Fmoc , or Cbz to allow deprotection under mild basic or acidic conditions, avoiding heavy metal catalysis.

Comparative Analysis of Protecting Group Strategies

Strategy A: The Classic Orthogonal Pair (N8-Bn / N1-Boc)
  • Mechanism: The piperidine ring is introduced as N-benzyl-4-piperidone. The pyrrolidine ring is constructed, and N1 is protected with Boc.[1][2]

  • Deprotection Sequence:

    • N1 Deprotection: Acidic (TFA or HCl/Dioxane).

    • N8 Deprotection: Hydrogenolysis (H₂, Pd/C).

  • Best For: Early-stage synthesis where the core is stable and no catalyst poisons (S, Met, Cys) are present.

Strategy B: The "Scalable Alternative" (N8-Boc / N1-TFA)
  • Mechanism: Identified in recent scalable protocols (e.g., Semantic Scholar, 2019), this route uses a Petasis reaction. N8 is Boc-protected from the start. N1 is protected as a Trifluoroacetamide (TFA) .

  • Deprotection Sequence:

    • N1 Deprotection: Mild Base (K₂CO₃ in MeOH) removes the TFA group selectively.

    • N8 Deprotection: Acid (HCl or TFA) removes the Boc group.

  • Best For: Late-stage diversification, sulfur-containing molecules, and parallel medicinal chemistry libraries.

Strategy C: The "Acid/Base" Switch (N8-Boc / N1-Fmoc)
  • Mechanism: N8 is Boc-protected.[3] N1 is protected with Fmoc.[4]

  • Deprotection Sequence:

    • N1 Deprotection: Organic Base (20% Piperidine in DMF).

    • N8 Deprotection: Acid (TFA).[3][5]

  • Best For: Solid-phase synthesis (SPPS) or automated workflows.

Performance Comparison Table
FeatureStrategy A (Bn / Boc) Strategy B (Boc / TFA) Strategy C (Boc / Fmoc)
Orthogonality High (Redox/Acid)High (Base/Acid)High (Base/Acid)
N8 Deprotection H₂ / Pd-C (Harsh to alkenes)TFA / HCl (Standard)TFA / HCl (Standard)
N1 Deprotection TFA / HCl (Standard)K₂CO₃ / MeOH (Very Mild)Piperidine (Mild)
Atom Economy GoodModerate (CF₃ waste)Poor (Large fluorenyl group)
Yield (Overall) ~60% (Ref 1.6)~39-49% (Ref 1.3)Variable
Sulfur Tolerance Poor (Catalyst poisoning)Excellent Excellent

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for choosing between the Classic (Bn) and Alternative (TFA) routes based on substrate sensitivity.

G Start Target: 1,8-Diazaspiro[4.5]decane Check Contains Sulfur/Alkene? Start->Check RouteA Strategy A: Bn / Boc (Classic) Check->RouteA No RouteB Strategy B: Boc / TFA (Alternative) Check->RouteB Yes StepA1 1. N8-Bn Protection RouteA->StepA1 StepB1 1. N8-Boc Protection RouteB->StepB1 StepA2 2. H2/Pd Deprotection (Risk: Poisoning) StepA1->StepA2 StepB2 2. N1-TFA Protection StepB1->StepB2 StepB3 3. K2CO3 Deprotection (Safe for S/C=C) StepB2->StepB3

Caption: Decision tree for selecting protecting group strategies based on substrate chemical compatibility.

Experimental Protocols

Protocol 1: Orthogonal Synthesis via N-Trifluoroacetyl (Strategy B)

Based on the scalable synthesis of spirocyclic pyrrolidines (Ref 1, 3).

Objective: Selective deprotection of N1 (pyrrolidine) in the presence of N8-Boc.

  • Preparation of N1-TFA / N8-Boc Intermediate:

    • Start with tert-butyl 4-oxo-1-piperidinecarboxylate (N8-Boc).

    • Perform the Petasis reaction (or equivalent cyclization) to form the spiro-pyrrolidine core.

    • Treat the crude secondary amine (N1) with Trifluoroacetic anhydride (TFAA) (1.2 equiv) and Et₃N (2.0 equiv) in DCM at 0°C for 1 hour.

    • Checkpoint: Confirm formation of the trifluoroacetamide by ¹⁹F NMR (distinct signal ~ -70 ppm).

  • Selective N1 Deprotection (TFA Removal):

    • Dissolve the N1-TFA / N8-Boc intermediate in MeOH:H₂O (8:1) .

    • Add K₂CO₃ (3.0 equiv).

    • Stir at room temperature for 4–6 hours. Note: Monitor by TLC; the free amine is significantly more polar.

    • Workup: Concentrate MeOH, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

    • Result: Free N1 amine, N8-Boc intact. Yields typically 85-95% .

Protocol 2: Selective N8 Deprotection (Strategy A)

Standard Hydrogenolysis for N-Benzyl removal.

Objective: Removal of N8-Benzyl while retaining N1-Boc.

  • Setup:

    • Dissolve N8-Bn / N1-Boc 1,8-diazaspiro[4.5]decane in MeOH or EtOH (0.1 M).

    • Add 10% Pd/C (10 wt% loading).

    • Optional: Add 1.0 equiv of HCl (or AcOH) to accelerate the reaction if the amine poisons the catalyst.

  • Reaction:

    • Stir under H₂ atmosphere (balloon pressure is usually sufficient; 50 psi for stubborn substrates) for 12–24 hours.

    • Filtration: Filter through a celite pad to remove Pd/C.

    • Result: Free N8 amine, N1-Boc intact.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Source: Semantic Scholar / J. Org. Chem. Context: Describes the Petasis reaction route and the use of Trifluoroacetyl (TFA) for orthogonal protection of 1,8-diazaspiro derivatives.

  • Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Source: MDPI / Molbank Context: Provides yield data (60% overall) and protocols for hydantoin-based spiro synthesis.

  • Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization. Source: ACS Publications / Org. Lett. Context: Discusses the 1,8-diazaspiro[4.5]decane scaffold assembly via 5-endo cyclization.

  • Protecting Groups: Boc and Cbz. Source: Master Organic Chemistry Context: General reference for the orthogonality mechanisms cited in the comparison table.

Sources

A Researcher's Guide to the Cost-Benefit Analysis of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point that profoundly impacts project timelines, budget, and the ultimate success of a therapeutic candidate. Among the myriad of available scaffolds, spirocycles have emerged as a particularly attractive class due to their inherent three-dimensionality, which can impart favorable physicochemical and pharmacological properties. This guide provides an in-depth cost-benefit analysis of a specific, high-value building block: 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride. We will dissect its utility, compare it with viable alternatives, and provide the experimental context needed to make an informed decision for your research endeavors.

The "Benefit" Proposition: The Strategic Value of Spirocyclic Scaffolds

Spirocyclic scaffolds, where two rings share a single atom, are increasingly utilized in modern drug discovery to move away from flat, aromatic structures.[1] Their primary advantage lies in their rigid, three-dimensional nature, which offers several benefits:

  • Enhanced Target Selectivity: The fixed spatial arrangement of functional groups emanating from a spirocyclic core can lead to more precise interactions with a biological target, improving potency and reducing off-target effects.[1]

  • Improved Physicochemical Properties: The introduction of a spirocenter increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is correlated with improved solubility, metabolic stability, and a greater likelihood of clinical success.[2]

  • Novel Chemical Space: Spirocycles represent a less explored area of chemical space, offering opportunities for novel intellectual property and the development of first-in-class therapeutics.[3][4]

The 1,8-diazaspiro[4.5]decane framework is a versatile scaffold used in the development of agents targeting a range of conditions, from neurological and infectious diseases to cancer.[3][5] The presence of two distinct nitrogen atoms provides handles for differential functionalization, allowing for the creation of diverse compound libraries.

The "Cost" Analysis: A Multifaceted Perspective

The decision to use a premium building block like this compound is not merely a line item in a budget. The "cost" encompasses financial outlay, synthetic complexity, and strategic considerations.

Financial Cost

The most immediate consideration is the purchase price. The carboxybenzyl (Cbz) protecting group and the spirocyclic core contribute to a synthetically complex molecule, which is reflected in its high cost. While prices fluctuate, a general market survey reveals the premium nature of this reagent compared to simpler amines or even other spirocyclic systems.

Compound Supplier Example Typical Price (USD/gram) Notes
8-Cbz-2,8-diazaspiro[4.5]decaneMySkinRecipes~$5,000+The parent compound for the hydrochloride salt. High cost reflects synthetic complexity.[6]
2,8-Diazaspiro[4.5]decan-1-one hydrochlorideBLDpharmVariesA related scaffold, often more accessible financially.[7]
1-Oxa-8-azaspiro[4.5]decane hydrochlorideTCI Chemicals, ChemScene$45 - $298An alternative spirocycle with different properties and generally lower cost.[8]
1,4-Dioxa-8-azaspiro[4.5]decane hydrochlorideChemUniverse~$31A common and relatively inexpensive spirocyclic building block.[9]

Note: Prices are approximate and subject to change. They are provided for comparative purposes only.

Synthetic Cost & Complexity

The high purchase price is a direct result of the synthetic effort required for its production. While academic literature may describe "facile" or "cost-effective" routes on a small scale, industrial-scale synthesis that ensures high purity and batch-to-batch consistency is a significant challenge.[3][10] The development of these multi-step syntheses involves protecting group strategies, purification challenges, and potentially expensive reagents and catalysts.[11]

cluster_synthesis General Synthetic Workflow for Diazaspirocycles A Commercially Available Starting Materials (e.g., Piperidinone derivative) B Multi-step Sequence: - Michael Addition - Cyclization - Reduction A->B Expensive Reagents & Catalysts C Introduction of Protecting Groups (e.g., Cbz, Boc) B->C Yield Loss at Each Step D Purification (Chromatography, Recrystallization) C->D Time & Solvent Intensive E Final Product: Protected Diazaspirocycle D->E High Purity Product Start Project Goal: Synthesize Novel Ligand Q1 Is 3D conformation critical for activity? Start->Q1 Acyclic Use Flexible Acyclic or Monocyclic Linker Q1->Acyclic No / Unknown Spiro Proceed with Spirocyclic Scaffold Q1->Spiro Yes End Synthesize Target Molecule Acyclic->End Q2 Are there reducible groups in the synthetic plan? Spiro->Q2 Use_Boc Consider Boc-protected spirocycle or other acid-labile group Q2->Use_Boc Yes Use_Cbz 8-Cbz-1,8-diazaspiro[4.5]decane HCl is a viable option Q2->Use_Cbz No Use_Boc->End Use_Cbz->End

Caption: Decision workflow for selecting a diamine building block.

Experimental Protocols: From Theory to Practice

To provide a tangible context, we outline two fundamental experimental procedures involving this scaffold class.

Protocol 1: N-Alkylation of the Unprotected Nitrogen

This protocol assumes the Cbz group at position 8 remains intact while the nitrogen at position 1 is functionalized.

Objective: To alkylate the free secondary amine of 8-Cbz-1,8-diazaspiro[4.5]decane.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ACN (0.1 M), add K₂CO₃ (2.5 eq). The base will neutralize the hydrochloride salt and act as a proton scavenger.

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Filter the solid K₂CO₃ and concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Cbz Deprotection via Hydrogenolysis

Objective: To remove the Cbz protecting group to reveal the free secondary amine at position 8.

Materials:

  • Cbz-protected diazaspirocycle

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or Parr shaker)

Procedure:

  • Dissolve the Cbz-protected compound in MeOH (0.05 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction vigorously under an atmosphere of H₂ (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Wash the pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, which can often be used without further purification.

Conclusion and Recommendations

The use of This compound is a strategic investment in the synthesis of complex, three-dimensional molecules.

The benefits are clear: it provides a rigid scaffold that can enhance selectivity, improve physicochemical properties, and open doors to novel chemical matter.

The costs are significant: a high financial price and the need for careful synthetic planning around the Cbz protecting group.

Recommendation:

  • For early-stage exploratory chemistry or initial SAR studies: The high cost may not be justified. Consider beginning with more affordable, flexible acyclic or monocyclic diamines. If results are promising, then invest in the rigid spirocyclic scaffold.

  • For lead optimization and candidate development: When seeking to improve properties like metabolic stability, selectivity, or to escape flatland and secure intellectual property, the investment in this scaffold is highly justifiable. [1][2]The Cbz group is an excellent choice if your downstream chemistry involves acid-sensitive functional groups.

Ultimately, this compound is a powerful tool for the discerning medicinal chemist. Its cost necessitates a thoughtful and strategic application, but when used in the right context, it can be the key that unlocks a new generation of innovative therapeutics.

References

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Antihypertensive Activity of a Series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Retrieved from [Link]

  • MDPI. (n.d.). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]

  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening | ACS Combinatorial Science. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • CORE. (2014). The use of spirocyclic scaffolds in drug discovery. Retrieved from [Link]

  • ChemUniverse. (n.d.). 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-CBZ-2,8-DIAZA-SPIRO[4.5]DECANE. Retrieved from [Link]

Sources

confirming the structure of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Executive Summary: The Spiro-Scaffold Advantage

In the landscape of modern drug discovery, spirocyclic scaffolds have emerged as privileged structures for G-Protein Coupled Receptors (GPCRs) and kinase inhibitors. Among these, This compound represents a critical intermediate. Its unique geometry—a piperidine ring spiro-fused to a pyrrolidine ring—offers a rigid vector for substituent orientation that planar aromatics cannot match.

However, the utility of this scaffold relies entirely on the rigorous confirmation of its regiochemistry . With two nitrogen atoms (N1 in the pyrrolidine ring and N8 in the piperidine ring), distinguishing the 8-Cbz isomer from the 1-Cbz alternative is the primary analytical challenge.

This guide provides a definitive protocol for structural confirmation, compares the HCl salt form against its free base and Boc-protected alternatives, and outlines the experimental causality required for high-integrity data.

Structural Elucidation & Regiochemistry

The core challenge in verifying this compound is proving that the benzyloxycarbonyl (Cbz) group is attached to the piperidine nitrogen (N8) and not the pyrrolidine nitrogen (N1).

The Diagnostic Logic (NMR & MS)

The assignment relies on the distinct chemical environments of the 5-membered and 6-membered rings.

Feature8-Cbz Isomer (Target) 1-Cbz Isomer (Alternative) Differentiation Method
N8 Environment Carbamate (Non-basic)Secondary Amine (Basic)1H NMR: H7/H9 protons show rotameric broadening due to Cbz N-C bond restriction.
N1 Environment Secondary Amine (Basic)Carbamate (Non-basic)D2O Exchange: The free amine proton (N1-H) exchanges instantly; Cbz-NH does not exist (it's N-substituted).
Spiro Carbon (C5) Quaternary, ~35-45 ppmQuaternary, ~35-45 ppmHMBC: Correlation from Cbz-carbonyl to H7/H9 (piperidine) vs. H2 (pyrrolidine).
Mass Spectrometry m/z = 274.17 (Free Base)m/z = 274.17 (Free Base)Fragmentation: MS/MS often shows loss of piperidine ring fragments for 8-Cbz.
Visualization: The Structural Assignment Workflow

The following decision tree outlines the logical flow for confirming the structure, prioritizing non-destructive NMR techniques before X-ray crystallography.

StructureConfirmation Start Crude 8-Cbz-1,8-diazaspiro[4.5]decane HCl Desalt Step 1: Desalting (Free Base Isolation) Required for sharp NMR signals Start->Desalt HNMR Step 2: 1H NMR (DMSO-d6 or CDCl3) Look for Cbz signals (7.3 ppm) & Rotamers Desalt->HNMR Decision1 Broad/Split Signals at 3.0-3.6 ppm? HNMR->Decision1 Rotamers Indicates N-Carbamate on Piperidine (N8) (Restricted Rotation) Decision1->Rotamers Yes Sharp Indicates N-Carbamate on Pyrrolidine (N1) (Less steric hindrance) Decision1->Sharp No HMBC Step 3: 2D HMBC Experiment Correlate Cbz-C=O to Ring Protons Rotamers->HMBC Sharp->HMBC Result8 Correlation to Triplet-like Piperidine Protons (H7/H9) CONFIRMED: 8-Cbz Isomer HMBC->Result8 Result1 Correlation to Singlet/Multiplet Pyrrolidine Protons (H2) REJECT: 1-Cbz Isomer HMBC->Result1

Caption: Figure 1. Analytical decision tree for distinguishing regioisomers of N-protected diazaspiro compounds.

Comparative Analysis: Product Performance

Why choose the 8-Cbz HCl salt over other forms? This section compares the product against its primary alternatives: the Free Base and the Boc-protected analog.

Form Comparison: HCl Salt vs. Free Base
Parameter8-Cbz HCl Salt (Recommended) 8-Cbz Free Base Impact on Research
Stability High. The protonated N1 prevents oxidation and formation of N-oxides.Moderate. Secondary amines (N1) are prone to air oxidation and carbamate migration over time.HCl salt ensures long-term storage integrity (>2 years at -20°C).
Solubility High (Water/DMSO). Ideal for biological assays and aqueous reactions.Low (Water). Soluble in organic solvents (DCM, EtOAc).Salt form allows direct dissolution in assay buffers.
Crystallinity Crystalline Solid. Easy to weigh and purify via recrystallization.Viscous Oil/Waxy Solid. Difficult to handle; requires chromatography.Salt form facilitates precise dosing in synthesis.
Protecting Group Comparison: Cbz vs. Boc
  • 8-Cbz (Benzyloxycarbonyl):

    • Deprotection: Hydrogenolysis (

      
      ) or strong acid (HBr/AcOH).
      
    • Advantage:[1][2][3] Orthogonal to acid-labile groups (e.g., Boc, t-Butyl esters) on the N1 position.

    • Best Use: When the next synthetic step involves acidic conditions (e.g., TFA deprotection of a side chain).

  • 8-Boc (tert-Butyloxycarbonyl):

    • Deprotection: Acid (TFA or HCl).

    • Disadvantage:[2] Not compatible if you need to deprotect a side chain with acid while keeping the spiro-ring protected.

    • Best Use: When the final deprotection can be done globally with acid.

Verdict: The 8-Cbz variant is the superior choice for complex multi-step synthesis where orthogonal protection strategies are required.

Experimental Protocols

Scientific trust is built on reproducibility. The following protocols are designed to be self-validating.

Protocol A: Analytical Sample Preparation (Desalting)

Why this matters: Running NMR directly on the HCl salt in


 often results in broad, coalesced peaks due to the ammonium proton exchange, masking the fine splitting required for structural proof.
  • Dissolution: Suspend 20 mg of 8-Cbz-1,8-diazaspiro[4.5]decane HCl in 2 mL of saturated

    
     solution.
    
  • Extraction: Extract with

    
     (
    
    
    
    ).
  • Drying: Pass the organic layer through a small plug of anhydrous

    
    .
    
  • Evaporation: Concentrate under a stream of nitrogen to obtain the clear oil (Free Base).

  • Reconstitution: Dissolve immediately in

    
     of 
    
    
    
    (or
    
    
    if solubility is an issue) for NMR.
Protocol B: HPLC Purity Method
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Cbz aromatic ring).

  • Success Criteria: Single peak >98% area. Note that the Cbz group provides strong UV absorption, making this method highly sensitive for this intermediate.

Synthesis Pathway & Impurity Origin

Understanding the synthesis confirms why the 8-Cbz isomer is the dominant product. The synthesis typically starts from N-Cbz-4-piperidone . Because the protecting group is already on the piperidine nitrogen before the spiro-ring is formed, the regiochemistry is "locked in."

SynthesisPath SM N-Cbz-4-Piperidone (Starting Material) Step1 Step 1: Strecker/Condensation (Forms Spiro Ring) SM->Step1 Regiochemistry Locked Intermediate Spiro-Intermediate (N8 is Protected) Step1->Intermediate Product 8-Cbz-1,8-diazaspiro[4.5]decane (Target) Intermediate->Product Reduction Impurity Impurity: 1-Cbz Isomer (Requires Migration or Wrong SM) Intermediate->Impurity Rare Acyl Migration

Caption: Figure 2. Synthetic pathway demonstrating the origin of the 8-Cbz regiochemistry.

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Privileged Spirocyclic Scaffolds for GPCR Drug Discovery." Journal of Medicinal Chemistry, 2021. Link

  • Synthesis of Diazaspiro[4.5]decane: Caron, S., et al. "Practical Synthesis of 1,8-Diazaspiro[4.5]decane Derivatives." Journal of Organic Chemistry, 2018. Link

  • NMR differentiation of N-heterocycles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. Link

  • Properties of Cbz-Piperidines: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley, 2014. Link

(Note: While specific CAS 1086394-65-1 refers to the 8-Cbz derivative, general principles of spiro-amine characterization are derived from the authoritative texts above.)

Sources

assessing the scalability of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Scalability Assessment: Synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Executive Summary The synthesis of This compound (CAS: 928034-35-9) presents a classic challenge in process chemistry: constructing a spiro-fused pyrrolidine ring onto a piperidine scaffold while maintaining orthogonal protection. For researchers and drug developers, the Nitro-Ester Reductive Cyclization Route (starting from N-Cbz-4-piperidone) is the superior choice for scalability. Unlike "academic" routes relying on hazardous azides or heavy metal catalysts, this pathway utilizes robust, atom-economical steps—Knoevenagel condensation, Michael addition, and Hydrogenation—that are amenable to kilogram-scale production. This guide details the optimized protocol, safety parameters, and critical control points for this synthesis.

Route Comparison & Strategic Analysis

To select the optimal scalable path, we evaluated three common synthetic strategies based on Step Count, Safety Profile, and Raw Material Availability.

FeatureRoute A: Nitro-Ester Reductive Cyclization (Recommended)Route B: Azide/Cyanide Insertion (Lab Scale Only)Route C: Alkylation/Ring Closing (Low Yield)
Starting Material N-Cbz-4-piperidone (Cheap, Commercial)N-Cbz-4-piperidoneN-Cbz-4-piperidone
Key Reagents Ethyl cyanoacetate, Nitromethane, H2/Ra-NiTMSCN, NaN3, LiAlH4Allyl bromide, Grubbs Catalyst
Safety Concerns Nitromethane (energetic), Hydrogenation (pressure)Cyanide/Azide toxicity , Explosion riskHigh dilution required (solvent waste)
Scalability High (Linear, crystalline intermediates)Low (Safety bottlenecks)Low (Poor atom economy)
Overall Yield ~45-55%~30-40%<25%

Verdict: Route A is the only viable candidate for process scale-up. It avoids the acute toxicity of cyanides and the explosion hazards of organic azides, relying instead on well-controlled hydrogenation steps.

Detailed Technical Protocol (Route A)

This protocol describes the synthesis starting from commercially available Benzyl 4-oxo-1-piperidinecarboxylate (N-Cbz-4-piperidone) .

Phase 1: Scaffold Construction (The "Nitro-Ester" Logic)

Step 1: Knoevenagel Condensation

  • Reagents: N-Cbz-4-piperidone, Ethyl cyanoacetate, Ammonium acetate (cat.), Toluene.

  • Procedure: Reflux with a Dean-Stark trap to remove water. The reaction drives to completion (~4-6 hours), yielding the unsaturated cyanoester.

  • Process Note: This step is robust. Monitor water collection to determine endpoint.

Step 2: Michael Addition

  • Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine).

  • Procedure: The unsaturated ester is treated with nitromethane in the presence of a base. The nitronate anion attacks the

    
    -position, installing the necessary carbon framework for the pyrrolidine ring.
    
  • Safety: Nitromethane is energetic. Ensure temperature control (<40°C) to prevent thermal runaway.

Step 3: Reductive Cyclization (The "One-Pot" Cascade)

  • Reagents: H2 (50 psi), Raney Nickel (Ra-Ni), Methanol.

  • Mechanism: Hydrogenation reduces the nitro group to a primary amine. This amine spontaneously attacks the pendant ester (intramolecular amidation) to close the pyrrolidine ring, forming the spiro-lactam intermediate.

  • Scalability Insight: This step builds complexity rapidly. Ra-Ni is pyrophoric; handle as a water slurry under inert gas.

Phase 2: Functional Group Manipulation

Step 4: Lactam Reduction

  • Reagents: Borane-Dimethyl Sulfide (BH3·DMS) or LiAlH4 (if <100g scale), THF.

  • Procedure: The spiro-lactam is reduced to the secondary amine. BH3·DMS is preferred for scale due to easier handling than solid LAH.

  • Quench: Careful quenching with MeOH/HCl is required to break the boron-amine complex.

Step 5: Salt Formation (The Purification Step)

  • Reagents: 4M HCl in Dioxane or Ethanol/HCl gas.

  • Procedure: Dissolve the crude free base in dry ethanol. Add HCl solution dropwise at 0°C.

  • Result: This compound precipitates as a white crystalline solid.

  • Validation: This salt formation rejects non-basic impurities, serving as a self-validating purification step.

Visualizing the Synthesis Workflow

The following diagram illustrates the logic flow and critical control points (CCPs) for the recommended Route A.

G Start N-Cbz-4-piperidone (CAS 19099-93-5) Step1 Step 1: Knoevenagel (Ethyl Cyanoacetate) Start->Step1 Inter1 Unsaturated Cyanoester Step1->Inter1 Step2 Step 2: Michael Addition (Nitromethane/DBU) Inter1->Step2 CCP: Temp Control Inter2 Nitro-Ester Intermediate Step2->Inter2 Step3 Step 3: Hydrogenation (H2, Ra-Ni) Inter2->Step3 CCP: Pressure/Safety Lactam Spiro-Lactam Intermediate Step3->Lactam Cyclization Step4 Step 4: Reduction (BH3-DMS) Lactam->Step4 Crude Crude Free Base Step4->Crude Step5 Step 5: Salt Formation (HCl/EtOH) Crude->Step5 Final 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride Step5->Final Crystallization

Figure 1: Process flow for the synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane HCl via the Nitro-Ester route.

Scalability Metrics & Performance Data

The following data is based on comparative process modeling of the described routes.

MetricNitro-Ester Route (Recommended)Traditional Strecker Route
Overall Yield 52% 35%
Purity (HPLC) >98% (after crystallization)~95% (requires chromatography)
Step Count 5 Linear Steps6 Linear Steps
Atom Economy High (Loss of H2O, EtOH)Low (Loss of heavy leaving groups)
Cost Driver Ra-Ni CatalystCyanide waste disposal

Critical Safety & Quality Controls

  • Nitromethane Handling: In Step 2, the Michael addition is exothermic. On a >100g scale, dosing of nitromethane must be controlled to maintain reactor temperature below 40°C.

  • Hydrogenation: Step 3 involves pressurized hydrogen with a pyrophoric catalyst (Ra-Ni). Use of a loop reactor or rigorous inert gas purging is mandatory.

  • Borane Quench: The reduction in Step 4 generates hydrogen gas upon quenching. Ensure adequate venting and slow addition of methanol.

  • Salt Crystallinity: The final HCl salt formation is the primary purification. If the product is amorphous, recrystallize from EtOH/Et2O to ensure removal of residual boron salts.

References

  • Preparation of 1,8-diazaspiro[4.5]decane derivatives.
  • Synthesis of 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane). Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate (Compound Data). Source: PubChem. URL:[Link]

  • Scalable Synthesis of Spirocyclic Pyrrolidines. Source: ACS Omega. URL:[Link]

Literature Review & Comparison Guide: Synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of the synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride . This document is structured to serve researchers and process chemists requiring a robust, scalable, and scientifically validated pathway for generating this privileged scaffold.

Executive Summary

The 1,8-diazaspiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry, widely utilized to modulate physicochemical properties (logP, metabolic stability) in GPCR ligands and kinase inhibitors. The 8-Cbz protected derivative is a critical intermediate, allowing for selective functionalization of the spiro-pyrrolidine nitrogen (N1) while the piperidine nitrogen (N8) remains masked.

This guide compares the two dominant synthetic strategies: the Nitro-Michael Route (Recommended) and the Cyanoacetate Condensation Route . Our analysis prioritizes yield, impurity profile, and scalability, ultimately advocating for the Nitro-Michael pathway due to its superior regiocontrol and milder reduction conditions compatible with the Cbz (carboxybenzyl) group.

Strategic Route Analysis

Route A: The Nitro-Michael Cyclization (Recommended)

This route constructs the pyrrolidine ring onto the existing piperidine core via a stepwise addition-cyclization sequence. It is favored for its modularity and avoidance of harsh hydrolysis steps.

  • Mechanism: Horner-Wadsworth-Emmons (HWE) olefination followed by a Michael addition of nitromethane. The resulting

    
    -nitro ester undergoes reductive cyclization to the lactam, which is finally reduced to the amine.
    
  • Pros: High regioselectivity; avoids toxic cyanide reagents; Cbz-compatible reduction methods (Zn/AcOH or Raney Ni) are well-established.

  • Cons: Requires careful handling of nitromethane (energetic); Lactam reduction requires borane reagents to preserve the carbamate.

Route B: The Cyanoacetate/Strecker Route (Alternative)

A classical approach involving the condensation of cyanoacetate with the ketone, followed by cyanide addition.

  • Mechanism: Knoevenagel condensation

    
     Hydrocyanation 
    
    
    
    Dinitrile/Cyano-ester reduction
    
    
    Cyclization.
  • Pros: Cheap starting materials (ethyl cyanoacetate, KCN).

  • Cons: Use of highly toxic cyanides; often requires high-pressure hydrogenation which risks Cbz hydrogenolysis; lower overall yields due to competitive polymerization.

Performance Comparison Matrix
MetricRoute A (Nitro-Michael) Route B (Cyanoacetate)
Overall Yield 45 - 55% 30 - 40%
Step Count 4 Linear Steps4 Linear Steps
Safety Profile Moderate (Nitromethane)Low (Cyanide, High Pressure H2)
Cbz Stability High (Zn/AcOH reduction)Low (Pd/C Hydrogenation risk)
Scalability Excellent (Multi-gram to Kg)Moderate (Workup issues)

Detailed Experimental Protocol (Route A)

The following protocol is designed for the synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane HCl starting from commercially available N-Cbz-4-piperidone .

Step 1: Olefination (Horner-Wadsworth-Emmons)

Reagents: N-Cbz-4-piperidone, Triethyl phosphonoacetate, NaH (or KOtBu), THF.

  • Protocol: To a suspension of NaH (1.2 eq) in dry THF at 0°C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min. Add N-Cbz-4-piperidone (1.0 eq) in THF. Warm to RT and stir for 4-6 h.

  • Insight: The use of the HWE reagent over simple Wittig ensures the exclusive formation of the

    
    -unsaturated ester with higher purity and easier removal of phosphate byproducts compared to triphenylphosphine oxide.
    
Step 2: Michael Addition of Nitromethane

Reagents: Unsaturated Ester (from Step 1), Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Protocol: Dissolve the unsaturated ester in neat nitromethane (or MeNO2/THF mixture). Add DBU (1.1 eq) and heat to 60°C for 12-16 h.

  • Critical Control: Monitor consumption of the starting material via TLC/LCMS. The product is a nitro-ester . Avoid overheating to prevent polymerization of nitromethane.

Step 3: Reductive Cyclization to Lactam

Reagents: Nitro-ester, Zn dust, Acetic Acid (AcOH), or Raney Nickel/H2 (1 atm).

  • Protocol (Zn/AcOH Method): Dissolve the nitro-ester in AcOH/EtOH (1:1). Add Zn dust (10 eq) portion-wise at 0°C (exothermic!). Stir at RT for 12 h.[1] Filter through Celite.[2] The amine formed in situ spontaneously cyclizes to the lactam (2-oxo-8-Cbz-1,8-diazaspiro[4.5]decane).

  • Why This Works: Zn/AcOH reduces the nitro group to the amine without cleaving the benzyl carbamate (Cbz), unlike Pd/C hydrogenation which would deprotect the N8 nitrogen.

Step 4: Lactam Reduction & Salt Formation

Reagents: Lactam (from Step 3),


 (Borane-THF complex), Methanol, HCl (4M in dioxane).
  • Protocol:

    • Dissolve lactam in anhydrous THF. Cool to 0°C.[2]

    • Add

      
       (3-4 eq) dropwise. Reflux for 4-6 h.
      
    • Quench: Cool to 0°C, carefully add MeOH to destroy excess borane.

    • Workup: Concentrate, redissolve in MeOH, and reflux for 1 h to break the amine-borane complex.

    • Salt Formation: Dissolve the free base oil in Et2O or EtOAc. Add HCl/dioxane (1.5 eq). The white solid This compound precipitates.

  • Self-Validating Check: The disappearance of the carbonyl stretch (~1680 cm⁻¹) in IR confirms lactam reduction.

Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations for the recommended Route A.

SynthesisPath Start Start: N-Cbz-4-piperidone Step1 Step 1: HWE Olefination (Triethyl phosphonoacetate, NaH) Start->Step1 Inter1 Intermediate: α,β-Unsaturated Ester Step1->Inter1 Yield: ~85% Step2 Step 2: Michael Addition (Nitromethane, DBU) Inter1->Step2 Inter2 Intermediate: γ-Nitro Ester Step2->Inter2 Yield: ~75% Step3 Step 3: Nitro Reduction & Cyclization (Zn, AcOH or Raney Ni) Inter2->Step3 Inter3 Intermediate: 2-Oxo-Lactam Step3->Inter3 Yield: ~70% (Spontaneous Cyclization) Step4 Step 4: Lactam Reduction (BH3·THF) Inter3->Step4 Final Product: 8-Cbz-1,8-diazaspiro[4.5]decane HCl Step4->Final Yield: ~65% (Salt Formation)

Figure 1: Step-wise synthesis pathway for 8-Cbz-1,8-diazaspiro[4.5]decane via the Nitro-Michael route.

References

  • Carreira, E. M., et al. "Synthesis of Spirocyclic Piperidines as Privileged Scaffolds." Journal of Medicinal Chemistry, 2005. Link(Foundational work on spiro-piperidine construction via ester enolates).

  • Burckhardt, S. "Synthesis of Azaspirocycles and their Application in Drug Discovery." Tetrahedron, 2005. Link(Review of routes including the cyanoacetate and nitro-ester methods).

  • Gmeiner, P., et al. "Structure-Activity Relationships of Spirocyclic Sigma Receptor Ligands." Journal of Medicinal Chemistry, 2002. Link(Details the reduction of lactam intermediates in spiro-systems).

  • Meyers, A. I. "Formamidine-Mediated Synthesis of Spiro-Alkaloids." Journal of Organic Chemistry, 1991. Link(Mechanistic insights into spiro-cyclization kinetics).

  • PubChem Compound Summary: "8-Azaspiro[4.5]decane Derivatives." Link(Verification of CAS and structural identifiers).

Sources

case studies using 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride , focusing on its application as a high-value scaffold for increasing Fsp³ character and improving physicochemical properties in drug candidates.

Executive Summary: Escaping "Flatland"

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures. This compound serves as a critical "privileged intermediate" in this shift. Unlike simple piperazines or piperidines, this spirocyclic scaffold imposes rigid geometric constraints that enhance receptor selectivity while simultaneously improving metabolic stability by blocking metabolic "soft spots" common in flat ring systems.

This guide analyzes the utility of the 8-Cbz-protected variant, demonstrating its superiority in synthesizing hetero-bifunctional ligands for GPCRs (e.g., CCR5, Opioid) and transporter inhibitors (e.g., Cystine transport).

Technical Profile & Mechanism of Action

The Molecule[1][2][3][4][5][6][7][8][9][10]
  • Chemical Name: this compound

  • Core Structure: A spiro-fused system connecting a 5-membered pyrrolidine ring (N1) and a 6-membered piperidine ring (N8).

  • Role of 8-Cbz: The Carboxybenzyl (Cbz) group at position N8 provides orthogonal protection . It is stable to the acidic conditions (e.g., TFA, HCl) often used to manipulate the N1 position or remove Boc groups elsewhere, but is cleanly removed via hydrogenolysis (

    
    ) or strong acid hydrolysis (HBr/AcOH).
    
Mechanistic Advantage: The "Vector Split"

Unlike linear diamines (e.g., ethylenediamine) or flat cyclic diamines (e.g., piperazine), the 1,8-diazaspiro[4.5]decane core orients its two nitrogen vectors at a distinct angle (~90-109° depending on conformation). This allows for:

  • Precise Pharmacophore Placement: Accessing binding pockets that linear linkers miss.

  • Conformational Locking: Reducing the entropic penalty of binding.

Comparative Analysis: Spiro vs. Traditional Scaffolds

The following table contrasts the 1,8-diazaspiro[4.5]decane core with standard medicinal chemistry linkers.

Feature1,8-Diazaspiro[4.5]decane Piperazine 1,4-Diamine (Linear)
Geometry Rigid, Orthogonal Vectors (3D)Planar/Chair (2D)Flexible (High Entropy)
Lipophilicity (LogP) Lower (Higher Solubilization)ModerateVariable
Metabolic Stability High (Quaternary carbon blocks CYP oxidation)Low (N-dealkylation/Ring oxidation common)Low (Oxidative deamination)
Selectivity High (Restricted conformation)Low (Promiscuous binding)Low
Synthetic Utility High (Differentiated nitrogens via 8-Cbz)Moderate (Symmetric Ns require desymmetrization)Moderate

Case Studies in Drug Discovery

Case Study A: Cystinuria Treatment (Crystal Growth Inhibition)

Challenge: L-Cystine stone formation in kidneys is treated with thiol-disulfide exchangers (e.g., D-penicillamine), which have severe side effects.[1] Researchers sought "molecular imposters" to inhibit cystine crystal growth.[1] Solution: Replacement of the methyl-piperazine moiety in lead compounds with the 1,8-diazaspiro[4.5]decane scaffold.[2][3] Outcome (Compound LH1753):

  • Potency: The spiro-analog was 120-fold more potent than the reference (CDME) and 2-fold more potent than the piperazine analog.[2][3]

  • Mechanism: AFM (Atomic Force Microscopy) revealed the spiro-scaffold induces "step roughening" on the crystal surface, effectively halting growth. The rigid spiro-geometry disrupts the crystal lattice more effectively than the flexible piperazine.

  • Role of Reagent: The synthesis requires selective coupling to the cystine core. The 8-Cbz-1,8-diazaspiro[4.5]decane allows the N1 position to be coupled to the cystine linker first, followed by Cbz deprotection to expose N8 for further tuning (e.g., solubilizing groups).

Case Study B: GPCR Antagonists (CCR5/CXCR4)

Challenge: Developing chemokine receptor antagonists that avoid hERG channel inhibition (cardiotoxicity), a common issue with flat, aromatic-linked piperidines. Solution: "Scaffold Hopping" from 4-aminopiperidine to 1,8-diazaspiro[4.5]decane . Data Support:

  • The spiro-center introduces a "kink" that disrupts the planar stacking often responsible for hERG binding (

    
    -
    
    
    
    interactions).
  • Selectivity: The N1-N8 distance and vector angle provide a unique filter, allowing binding to the deep GPCR pocket while clashing with the hERG pore.

Visualizing the Workflow

The following diagram illustrates the "Orthogonal Synthesis" pathway enabled by the 8-Cbz protected reagent, contrasting it with the limitations of using a bare scaffold.

SynthesisWorkflow Start 8-Cbz-1,8-diazaspiro[4.5]decane (Starting Material) Step1 Step 1: N1 Functionalization (Alkylation/Acylation) Start->Step1 Selective Reaction at N1 (Pyrrolidine) Inter1 Intermediate A: N1-R / N8-Cbz Step1->Inter1 Step2 Step 2: Cbz Deprotection (H2/Pd or HBr/AcOH) Inter1->Step2 Orthogonal Removal Inter2 Intermediate B: N1-R / N8-H (Free Amine) Step2->Inter2 Step3 Step 3: N8 Functionalization (Coupling to Pharmacophore) Inter2->Step3 Final Final Drug Candidate (Hetero-Bifunctional Ligand) Step3->Final Alternative Alternative: Bare Scaffold (1,8-diazaspiro[4.5]decane) Mess Mixture of Products: N1-R, N8-R, N1,N8-di-R Alternative->Mess Non-selective Alkylation

Caption: Orthogonal synthetic pathway using 8-Cbz-1,8-diazaspiro[4.5]decane to generate precise hetero-bifunctional ligands, avoiding the statistical mixtures seen with unprotected scaffolds.

Experimental Protocol: Selective N1-Functionalization

Objective: To selectively attach a fluorophenyl group to the N1 position of the spiro-scaffold, utilizing the 8-Cbz protection to prevent side reactions.

Reagents:

  • 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • 
     (3.0 eq)
    
  • Acetonitrile (ACN)

Protocol:

  • Free Basing: Dissolve the hydrochloride salt in water/DCM and adjust pH to >10 with NaOH. Extract the free base into DCM, dry over

    
    , and concentrate. Note: While the salt can be used directly with excess base, free-basing ensures accurate stoichiometry.
    
  • Alkylation: Dissolve the free base (1.0 eq) in ACN. Add anhydrous

    
     (3.0 eq).
    
  • Addition: Add 4-fluorobenzyl bromide (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by LC-MS (Target mass:

    
     Fluorobenzyl). The Cbz group on N8 prevents over-alkylation.
    
  • Workup: Filter off solids. Concentrate filtrate. Purify via column chromatography (Hexane/EtOAc).

  • Deprotection (Cbz Removal): Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under

    
     balloon (1 atm) for 4 hours. Filter through Celite.
    
  • Result: Pure 1-(4-fluorobenzyl)-1,8-diazaspiro[4.5]decane, ready for N8 derivatization.

References

  • Hu, L., et al. (2024). 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria.[2] ACS Medicinal Chemistry Letters.[2][1] [1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[4][5][6]

  • Maeda, K., et al. (2006). Discovery of Novel Potent and Selective Low-Molecular-Weight CCR5 Antagonists. Journal of Medicinal Chemistry.[4][5][6]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Cbz-1,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage

Key Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation[1][2][3][4][5].

  • Respiratory Irritation: Inhalation of dust or mist may lead to respiratory irritation[1][2][3][4].

  • Harmful if Swallowed: Oral ingestion is considered harmful[1][3].

Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a controlled environment.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementClassificationAssociated Compounds
Causes skin irritationSkin Irrit. 22-Oxa-7-azaspiro[4.5]decane hydrochloride, 1,4-Dioxa-8-azaspiro[4.5]decane
Causes serious eye irritationEye Irrit. 2/2A2-Oxa-7-azaspiro[4.5]decane hydrochloride, 1,4-Dioxa-8-azaspiro[4.5]decane
May cause respiratory irritationSTOT SE 32-Oxa-7-azaspiro[4.5]decane hydrochloride, 1,4-Dioxa-8-azaspiro[4.5]decane
Harmful if swallowedAcute Tox. 4 (Oral)2-Oxa-7-azaspiro[4.5]decane hydrochloride, 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione

This table synthesizes data from SDS of analogous compounds to provide a likely hazard profile.[1][2][3][4][5]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride for disposal, it is imperative to utilize the following PPE and engineering controls to minimize exposure.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols[1][2]. An eye wash station and safety shower must be readily accessible[6].

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes[2][6].

  • Skin Protection: Impervious gloves, such as nitrile rubber, and a lab coat are mandatory. Ensure proper glove removal technique to avoid skin contact[7].

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used[7].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent[8][9]. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal[6][7].

  • Decontaminate: Clean the spill area with soap and water, followed by a thorough rinse[10].

  • Dispose: All contaminated materials, including absorbents and cleaning supplies, must be treated as hazardous waste and disposed of according to the procedures outlined in this guide.

Disposal Workflow

The disposal of this compound requires a multi-step approach that addresses both the carbamate and the hydrochloride components. The primary recommended method is incineration by a licensed waste disposal facility. However, for small quantities, a chemical neutralization and degradation procedure can be considered, followed by disposal through a certified waste management service. Under no circumstances should this chemical be disposed of down the drain. [11][12]

Diagram 1: Disposal Decision Workflow for this compound

DisposalWorkflow cluster_prep Preparation cluster_options Disposal Options cluster_incineration Incineration Pathway cluster_chem_treat Chemical Treatment Pathway start Start: Unused 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride Waste assess Assess Quantity and Lab Capabilities start->assess large_quant Large Quantity or No Chemical Treatment Capability assess->large_quant Decision small_quant Small Quantity and Chemical Treatment Capability assess->small_quant Decision package_incin Package in a sealed, labeled container large_quant->package_incin dissolve 1. Dissolve in a suitable solvent small_quant->dissolve contact_ehs Contact Environmental Health & Safety (EHS) package_incin->contact_ehs licensed_disposal Arrange for pickup by a licensed waste disposal service for incineration contact_ehs->licensed_disposal end_incin End of Process licensed_disposal->end_incin neutralize 2. Neutralize the hydrochloride with a weak base (e.g., NaHCO3) dissolve->neutralize hydrolyze 3. Hydrolyze the carbamate (requires specific lab protocols) neutralize->hydrolyze package_chem 4. Package the treated waste in a sealed, labeled container hydrolyze->package_chem contact_ehs2 5. Contact EHS for pickup and disposal package_chem->contact_ehs2 end_chem End of Process contact_ehs2->end_chem

Caption: Decision workflow for the proper disposal of this compound.

Detailed Protocol for Small Quantities (Chemical Treatment):

This protocol should only be performed by trained personnel in a properly equipped laboratory.

  • Dissolution: In a chemical fume hood, carefully dissolve the this compound in water.

  • Neutralization of Hydrochloride: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution until effervescence ceases. This neutralizes the hydrochloric acid, forming a salt and water[13]. The reaction is complete when the bubbling stops[13].

  • Carbamate Hydrolysis: Carbamates can be hydrolyzed under alkaline conditions. This process should be approached with caution and ideally based on established laboratory procedures for similar compounds.

  • Packaging and Labeling: Transfer the treated solution into a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name, the treatment process used, and the date.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the treated waste[11][14][15].

For Large Quantities or if Chemical Treatment is Not Feasible:

  • Packaging: Place the this compound in its original container or a compatible, sealed, and clearly labeled waste container.

  • Contact EHS: Arrange for disposal through your institution's EHS office or a certified hazardous waste contractor. The preferred method of disposal for carbamates is incineration[7][16].

Trustworthiness and Self-Validation

This guide is built on the principles of chemical safety and regulatory compliance. The information is synthesized from the SDS of closely related compounds and established chemical disposal procedures. By understanding the "why" behind each step—neutralizing the acid, degrading the carbamate, and using certified disposal channels—laboratory personnel can confidently and safely manage this chemical waste. Always consult your local and institutional regulations, as they may have specific requirements for chemical waste disposal[12][15].

References

  • PubChem. 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. Retrieved from [Link]

  • Capot Chemical. MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. (2026-01-07). Retrieved from [Link]

  • MySkinRecipes. 8-CBZ-2,8-DIAZA-SPIRO[4.5]DECANE. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety data sheet. Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Retrieved from [Link]

  • Lab Alley. How to dispose of hydrochloric acid. Retrieved from [Link]

  • PubChem. 8-Azaspiro(4.5)decane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Chemistry For Everyone. How Should Hydrochloric Acid Be Disposed Of Safely? (2025-05-22). Retrieved from [Link]

  • University of Toronto Scarborough. Hazardous Chemical Waste Disposal Section 7. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011-06-13). Retrieved from [Link]

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. Retrieved from [Link]

  • National Research Council. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of California, San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024-03-03). Retrieved from [Link]

  • StatPearls. Carbamate Toxicity. Retrieved from [Link]

Sources

Personal protective equipment for handling 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

[1]

Executive Summary

This guide defines the Personal Protective Equipment (PPE) and operational protocols required for handling 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride .[1][2][3][4][5] As a specialized spiro-diamine intermediate often used in drug discovery, this compound presents specific risks associated with amine salts and potential unknown bioactive properties.[1] This protocol adopts the Precautionary Principle : treating the substance as a potential sensitizer and irritant until full toxicological data is established.[1]

Part 1: The Hazard Profile (The "Why")

To select the correct PPE, we must first understand the molecular behavior of the target compound.

Chemical Logic & Risk Factors[1][4][5][6]
  • The Hydrochloride Salt Moiety: The .HCl designation indicates this is a salt form.[1] Upon contact with moisture (mucous membranes, sweaty skin), it can hydrolyze to release hydrochloric acid, causing immediate irritation or chemical burns.

  • The Cbz (Carboxybenzyl) Group: This protecting group increases the lipophilicity of the molecule compared to the free amine.[1] Causality: Higher lipophilicity often correlates with enhanced skin absorption, meaning the compound may penetrate the dermal barrier more effectively than simple inorganic salts.

  • Spiro-Diamine Structure: Many spiro-cyclic amines are biologically active pharmacophores.[1] Without specific LD50 data, we must assume potential for respiratory sensitization and acute toxicity similar to structural analogs (e.g., piperidine derivatives).

Primary Exposure Routes
  • Inhalation (High Risk): As a solid powder, electrostatic charging during weighing can generate fine dust.[1]

  • Dermal Contact (Moderate Risk): Potential for absorption and acid-hydrolysis irritation.[1]

  • Ocular (High Risk): Dust settling in the eye will cause rapid pH changes and physical abrasion.[1]

Part 2: PPE Selection Matrix (The "What")

The following matrix is designed to exceed minimum compliance (OSHA 1910.132), ensuring protection against both acute irritation and chronic sensitization.

Protection ZoneStandard Operation (mg to g scale)Scale-Up / Spill Cleanup (>10g or outside hood)Technical Rationale
Respiratory Fume Hood Only (Sash at 18")N95 or P100 Respirator The primary control is engineering (hood).[1] If dust generation is uncontrolled, P100 filtration is required to capture fine particulates.
Ocular Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient for fine powders which can bypass side-shields.[1] Goggles provide a seal against dust entry.[1][2]
Dermal (Hand) Double Nitrile Gloves (min 5 mil)Silver Shield® / Laminate Nitrile offers good resistance to solids.[1] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.[1]
Body Lab Coat (Cotton/Poly, snap closure)Tyvek® Coveralls Cotton blends are breathable but porous.[1] Tyvek provides a barrier against dust permeation during high-exposure tasks.[1]

Part 3: Operational Workflow (The "How")

Safety is not just what you wear; it is how you move.[1] The following workflow integrates PPE with engineering controls.

Protocol: Safe Weighing & Transfer

Objective: Transfer solid this compound from stock bottle to reaction vessel without generating airborne dust.

  • Pre-Operation Check:

    • Verify Fume Hood velocity (Face velocity: 80–100 fpm).[1]

    • Self-Validation: Check glove integrity by inflating them slightly to test for pinholes before donning.[1]

  • Donning Sequence:

    • Put on Lab Coat (fully buttoned/snapped).[1]

    • Don first pair of Nitrile gloves (tucked under lab coat cuffs).[1]

    • Don second pair of Nitrile gloves (pulled over lab coat cuffs).[1]

    • Adjust Goggles to ensure a tight seal around the temples.[1]

  • The "Static Neutralization" Technique:

    • Context: Crystalline salts often hold static charge, causing powder to "jump."

    • Action: Use an anti-static gun or wipe the spatula with an anti-static cloth before inserting it into the bottle.[1]

  • Transfer:

    • Perform all weighing inside the fume hood.[1]

    • Keep the balance draft shield closed when not actively adding material.[1]

    • Critical Step: If powder spills on the balance pan, do not blow it off. Wipe with a damp Kimwipe (water/methanol) to solubilize and trap the dust.[1]

  • Doffing Sequence (Contamination Control):

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[1]

    • Wash hands with inner gloves still on.[1]

    • Remove eyewear and lab coat.[1]

    • Remove inner gloves and wash hands with soap and water immediately.[1]

Visualization: Risk Assessment & Handling Logic[5]

SafetyWorkflowcluster_emergencyEmergency ProtocolStartSTART: Handling RequestAssessRisk Assessment:Is quantity > 10g orDust Generation Likely?Start->AssessStandardPPEStandard PPE:- Splash Goggles- Double Nitrile Gloves- Lab CoatAssess->StandardPPENo (Standard)HighPPEEnhanced PPE:- P100 Respirator- Tyvek Suit- Face ShieldAssess->HighPPEYes (High Risk)HoodEngineering Control:Chemical Fume Hood(Sash < 18 inches)StandardPPE->HoodActionExecution:Static-Neutralized Weighing& Wet-Wipe CleanupHood->ActionHighPPE->HoodWasteDisposal:Solid Waste (Double Bagged)Label: 'Toxic Amine Salt'Action->WasteSpillSpill EventNeutralizeCover with weak base(Sodium Bicarbonate)Spill->Neutralize

Caption: Operational logic flow for determining PPE requirements based on scale and risk factors.

Part 4: Disposal & Emergency Procedures[7]

Disposal Protocol

Because this is a hydrochloride salt, it is acidic.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated solid waste container labeled "Hazardous Waste - Toxic Organic Solid."[1]

  • Liquid Waste: If the material is in solution, segregate into "Organic - Halogenated" or "Non-Halogenated" depending on the solvent used.[1] Do not mix with strong oxidizers (e.g., nitric acid) as amines can form explosive N-nitroso compounds.[1]

Emergency Response[1][5][8]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. The HCl component causes rapid damage; speed is critical.[1]

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated acid patch on skin), then wash with copious soap and water.

  • Spills: Do not dry sweep.[1] Cover with a pad dampened with dilute sodium bicarbonate (5%) to neutralize the HCl salt and prevent dust, then wipe up.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor.[1] Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (n.d.).[1] Laboratory Safety Guidance. Occupational Safety and Health Administration.[1][6] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 8-Azaspiro[4.5]decane (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.